1-(4-Fluorophenyl)-2-nitropropene
Description
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Properties
CAS No. |
437717-48-1 |
|---|---|
Molecular Formula |
C9H8FNO2 |
Molecular Weight |
181.16 g/mol |
IUPAC Name |
1-fluoro-4-[(Z)-2-nitroprop-1-enyl]benzene |
InChI |
InChI=1S/C9H8FNO2/c1-7(11(12)13)6-8-2-4-9(10)5-3-8/h2-6H,1H3/b7-6- |
InChI Key |
VOAXWARMFBBINZ-SREVYHEPSA-N |
Isomeric SMILES |
C/C(=C/C1=CC=C(C=C1)F)/[N+](=O)[O-] |
Canonical SMILES |
CC(=CC1=CC=C(C=C1)F)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
The Henry Condensation of 4-Fluorobenzaldehyde and Nitroethane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles and practical application of the Henry condensation reaction between 4-fluorobenzaldehyde (B137897) and nitroethane. This reaction, a classic example of a nitroaldol reaction, is a fundamental carbon-carbon bond-forming method in organic synthesis, leading to the formation of β-nitro alcohols which can be subsequently dehydrated to yield valuable nitroalkene intermediates.[1][2][3] These intermediates are of significant interest in the pharmaceutical industry for the synthesis of various bioactive molecules.[4]
Core Reaction Mechanism
The condensation of 4-fluorobenzaldehyde with nitroethane proceeds via a base-catalyzed pathway. The reaction can be conceptually divided into two key stages: the initial nitroaldol addition to form a β-nitro alcohol, followed by a dehydration step to yield the final product, 1-(4-fluorophenyl)-2-nitropropene.[1][5] The overall transformation is a variant of the Knoevenagel condensation.[4]
The mechanism is initiated by the deprotonation of nitroethane at the α-carbon by a base, forming a resonance-stabilized nitronate anion.[1][4] This nucleophilic anion then attacks the electrophilic carbonyl carbon of 4-fluorobenzaldehyde. Subsequent protonation of the resulting alkoxide yields the β-nitro alcohol intermediate. Under many reaction conditions, this intermediate readily undergoes dehydration to form the more stable conjugated nitroalkene.[3]
Caption: Overall reaction mechanism for the Henry condensation.
Experimental Data Summary
The yield and reaction time of the condensation are highly dependent on the catalyst and reaction conditions employed. A summary of reported quantitative data is presented below for comparison.
| Catalyst | Co-solvent/Conditions | Reactant Ratio (Aldehyde:Nitroethane) | Reaction Time | Yield (%) | Reference |
| n-Butylamine (5 mol%) | None | 1:1 | 20 days | 79 | [6] |
| Ethylamine (in THF) | Isopropyl Alcohol (IPA), 60°C, molecular sieves | 1:1.1 | 3 hours | 38 | [7] |
| Methylammonium (B1206745) acetate (B1210297) (10 mol%) | Isopropyl Alcohol (IPA) | 1:1.2 | 8 hours (reflux) | 88 | [8] |
Detailed Experimental Protocols
The following are representative experimental protocols for the synthesis of this compound.
Protocol 1: n-Butylamine Catalyzed Neat Reaction[6]
This procedure is notable for its simplicity, avoiding the use of a co-solvent.
Materials:
-
4-Fluorobenzaldehyde (20.59 g, 166 mmol)
-
Nitroethane (12.44 g, 166 mmol)
-
n-Butylamine (0.61 g, 8.3 mmol)
-
Isopropyl alcohol (for recrystallization)
-
Deionized water
Procedure:
-
In a suitable flask, mix 4-fluorobenzaldehyde and nitroethane.
-
Add n-butylamine to the mixture. The solution will turn light yellow.
-
Swirl the mixture and store it in the dark at room temperature.
-
Droplets of water may be observed forming on the surface of the mixture after approximately two days.
-
Allow the reaction to proceed for 20 days, during which a solid crystalline mass should form.
-
Break up the solid mass and rinse with cold deionized water.
-
Recrystallize the crude product from boiling isopropyl alcohol to yield light yellow platelets of this compound.
Caption: Workflow for the n-butylamine catalyzed synthesis.
Protocol 2: Methylammonium Acetate Catalyzed Reaction in IPA[8]
This method utilizes a different catalyst and a solvent, resulting in a significantly shorter reaction time with a high yield.
Materials:
-
4-Fluorobenzaldehyde (1 eq.)
-
Nitroethane (1.2 eq.)
-
Methylammonium acetate (10 mol%)
-
Isopropyl alcohol (IPA, 20 wt.%)
Procedure:
-
Combine 4-fluorobenzaldehyde, nitroethane, methylammonium acetate, and isopropyl alcohol in a round-bottom flask equipped with a reflux condenser.
-
Gently reflux the mixture for 8 hours. The solution will become amber-colored.
-
After the reflux period, allow the solution to cool.
-
Upon cooling, the product will crystallize out of the solution as very pure platelets of this compound.
-
The product can be collected by filtration.
References
- 1. Henry reaction - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. Henry Reaction [organic-chemistry.org]
- 4. Phenyl-2-nitropropene - Wikipedia [en.wikipedia.org]
- 5. 1-(2-Fluorophenyl)-2-nitropropene | Benchchem [benchchem.com]
- 6. High-yielding nitropropenes with n-butylamine. , Hive Methods Discourse [chemistry.mdma.ch]
- 7. 4-Fluoro-Phenyl-2-Nitropropene - Anhydrous Preparation - [www.rhodium.ws] [erowid.org]
- 8. Sciencemadness Discussion Board - synthesis of 4-fluorophenyl-2-nitropropene with methylammonium acetate catalyst - Powered by XMB 1.9.11 [sciencemadness.org]
Spectroscopic Characterization of 1-(4-Fluorophenyl)-2-nitropropene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 1-(4-Fluorophenyl)-2-nitropropene, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines the expected spectroscopic data based on the compound's structure, detailed experimental protocols for its synthesis and analysis, and a visual workflow for its characterization.
Core Spectroscopic Data
The following tables summarize the predicted and characteristic spectroscopic data for this compound (CAS Number: 775-31-5, Molecular Formula: C₉H₈FNO₂, Molar Mass: 181.16 g/mol ).[1] This data is crucial for the identification and purity assessment of the compound.
Table 1: Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |
| Nitro (NO₂) Asymmetric Stretch | 1510 - 1550 | Strong absorption, characteristic of the nitro group. |
| Nitro (NO₂) Symmetric Stretch | 1340 - 1380 | Strong absorption, characteristic of the nitro group. |
| Carbon-Carbon Double Bond (C=C) | 1620 - 1650 | Medium absorption, indicative of the alkene bond. |
| Aromatic Carbon-Carbon (C=C) | 1450 - 1600 | Multiple medium to weak absorptions. |
| Aromatic Carbon-Hydrogen (C-H) | 3000 - 3100 | Medium to weak absorptions. |
| Carbon-Fluorine (C-F) | 1000 - 1400 | Strong absorption, often in the fingerprint region. |
Table 2: Predicted ¹H NMR Spectroscopy Data (Solvent: CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Vinylic Proton (-CH=) | 8.0 - 8.2 | Singlet | N/A |
| Methyl Protons (-CH₃) | 2.4 - 2.6 | Singlet | N/A |
| Aromatic Protons (ortho to F) | 7.1 - 7.3 | Triplet or Doublet of Doublets | ~8-9 |
| Aromatic Protons (meta to F) | 7.4 - 7.6 | Doublet of Doublets | ~8-9 |
Table 3: Predicted ¹³C NMR Spectroscopy Data (Solvent: CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) | Description |
| C=C (Alkene, C-NO₂) | 145 - 150 | Deshielded due to nitro group. |
| C=C (Alkene, C-Ar) | 135 - 140 | Deshielded due to aromatic ring. |
| Aromatic C-F | 160 - 165 (d, ¹JCF ≈ 250 Hz) | Large C-F coupling constant. |
| Aromatic C (ipso) | 128 - 132 | Attached to the propenyl group. |
| Aromatic CH (ortho to F) | 130 - 134 (d, ²JCF ≈ 8-9 Hz) | Smaller C-F coupling. |
| Aromatic CH (meta to F) | 115 - 118 (d, ³JCF ≈ 21-22 Hz) | Smaller C-F coupling. |
| Methyl Carbon (-CH₃) | 12 - 15 | Shielded aliphatic carbon. |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Predicted Identity | Description |
| 181 | [M]⁺ | Molecular ion peak. |
| 134 | [M - NO₂]⁺ | Loss of the nitro group. |
| 109 | [C₇H₆F]⁺ | Fragment corresponding to the fluorophenyl group. |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic analysis of this compound are provided below.
Synthesis of this compound via Henry Condensation
This protocol is a general procedure for the synthesis of nitrostyrenes.
Materials:
-
Nitroethane
-
n-Butylamine (catalyst)
-
Ethanol (solvent)
-
Hydrochloric acid (for workup)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-fluorobenzaldehyde (1 equivalent), nitroethane (1.2 equivalents), and ethanol.
-
Stir the mixture to dissolve the aldehyde.
-
Add a catalytic amount of n-butylamine (e.g., 0.1 equivalents) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Acidify the mixture with dilute hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield yellow crystals of this compound.
Spectroscopic Analysis
Instrumentation:
-
IR Spectroscopy: Fourier Transform Infrared (FTIR) spectrometer.
-
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 300 MHz or 500 MHz).
-
Mass Spectrometry: Gas Chromatography-Mass Spectrometry (GC-MS) or other suitable mass analyzer.
Sample Preparation:
-
IR: A small amount of the solid sample is analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or prepared as a KBr pellet.
-
NMR: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.
-
MS: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol) for GC-MS analysis.
Visualization of Characterization Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized chemical compound like this compound.
Caption: Workflow for the synthesis and spectroscopic characterization.
References
Spectroscopic Elucidation of 1-(4-Fluorophenyl)-2-nitropropene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 1-(4-Fluorophenyl)-2-nitropropene. Due to the limited availability of directly published, complete experimental datasets for this specific molecule, this guide presents a representative dataset derived from spectral data of the parent compound, 1-phenyl-2-nitropropene, and known substituent effects of the para-fluoro group. This guide also outlines a detailed, best-practice experimental protocol for acquiring high-quality NMR data for this and structurally related compounds.
Introduction
This compound is a substituted nitroalkene of significant interest in organic synthesis, serving as a versatile precursor for various pharmacologically active molecules. Accurate structural elucidation is paramount for its application in drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of its molecular structure. This guide focuses on the detailed ¹H and ¹³C NMR spectral characteristics of this compound.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of the unsubstituted analogue, 1-phenyl-2-nitropropene, and the well-established electronic effects of a fluorine atom at the para position of the phenyl ring.
¹H NMR Data (Predicted)
Solvent: CDCl₃ Frequency: 400 MHz
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~8.10 | s | 1H | =CH |
| ~7.55 | dd | 2H | H-2', H-6' |
| ~7.15 | t | 2H | H-3', H-5' |
| ~2.50 | s | 3H | -CH₃ |
s: singlet, dd: doublet of doublets, t: triplet
¹³C NMR Data (Predicted)
Solvent: CDCl₃ Frequency: 100 MHz
| Chemical Shift (δ) (ppm) | Assignment |
| ~164 (d, ¹JCF ≈ 250 Hz) | C-4' |
| ~150 | =C(NO₂) |
| ~140 | =CH |
| ~131 (d, ³JCF ≈ 8 Hz) | C-2', C-6' |
| ~129 (d, ⁴JCF ≈ 3 Hz) | C-1' |
| ~116 (d, ²JCF ≈ 22 Hz) | C-3', C-5' |
| ~14 | -CH₃ |
d: doublet
Experimental Protocol for NMR Data Acquisition
The following protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh 10-20 mg of this compound.
-
Solvent Addition: Dissolve the sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃). For quantitative purposes, a known amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), can be added.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Filtration (Optional): If any solid particles are present, filter the solution through a small plug of glass wool into the NMR tube.
¹H NMR Spectroscopy
-
Spectrometer: 400 MHz (or higher) NMR spectrometer.
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Pulse Sequence: Standard single-pulse experiment (zg30).
-
Number of Scans: 16.
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 0-15 ppm.
-
Referencing: The spectrum should be referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm) or TMS (δ = 0.00 ppm).
¹³C NMR Spectroscopy
-
Spectrometer: 100 MHz (or higher) NMR spectrometer.
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Pulse Sequence: Proton-decoupled pulse sequence (zgpg30).
-
Number of Scans: ≥ 1024 (due to the low natural abundance of ¹³C).
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
-
Referencing: The spectrum should be referenced to the solvent peak of CDCl₃ (δ = 77.16 ppm).
Visualization of Molecular Structure and NMR Correlations
The following diagrams, generated using the DOT language, illustrate the molecular structure and key NMR correlations for this compound.
Caption: Molecular structure of this compound.
Caption: Key ¹H-¹H and ¹H-¹³C NMR correlations.
This technical guide provides a foundational understanding of the NMR spectroscopy of this compound for professionals in the fields of chemical research and drug development. The provided data and protocols can serve as a valuable reference for the synthesis, characterization, and application of this important chemical intermediate.
Physical and chemical properties of 1-(4-Fluorophenyl)-2-nitropropene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(4-Fluorophenyl)-2-nitropropene, a key intermediate in organic synthesis. The information is compiled from various scientific sources to support research and development activities. This document details its chemical structure, physical characteristics, synthesis, and reactivity, alongside available spectral data.
Chemical and Physical Properties
This compound is a yellow to orange crystalline solid.[1] It is an aromatic nitroalkene distinguished by a para-substituted fluorine atom on the phenyl ring.[1] This compound is practically insoluble in water but soluble in polar organic solvents such as ethanol (B145695), acetone, and chloroform (B151607).[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 775-31-5 | [1] |
| Molecular Formula | C₉H₈FNO₂ | [1] |
| Molecular Weight | 181.16 g/mol | [1] |
| Appearance | Yellow to orange crystalline solid | [1] |
| Melting Point | 64–66 °C | [1] |
| Boiling Point (Predicted) | 262.2 ± 15.0 °C | [1] |
| Density (Predicted) | 1.230 ± 0.06 g/cm³ | [1] |
| Solubility in Water | Practically insoluble | [1] |
| Solubility in Organic Solvents | Soluble in ethanol, acetone, chloroform | [1] |
| Odor | Mild aromatic odor | [1] |
Synthesis and Purification
The primary method for synthesizing this compound is the Henry-Knoevenagel condensation reaction. This reaction involves the condensation of 4-fluorobenzaldehyde (B137897) with nitroethane in the presence of a basic catalyst.[2]
Experimental Protocol: Synthesis via Henry-Knoevenagel Condensation
This protocol is adapted from established procedures for the synthesis of phenyl-2-nitropropenes.[2]
Materials:
-
4-Fluorobenzaldehyde
-
Nitroethane
-
A basic catalyst (e.g., n-butylamine, methylamine, or cyclohexylamine)[2][3]
-
Anhydrous ethanol or isopropanol[3]
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask, dissolve 1 molar equivalent of 4-fluorobenzaldehyde and 1 to 1.2 molar equivalents of nitroethane in a suitable solvent such as anhydrous ethanol.[3][4]
-
Add a catalytic amount of a base (e.g., 5 mol% n-butylamine).[5]
-
The mixture is typically stirred at room temperature or gently heated under reflux for several hours (e.g., 4-8 hours).[3][4] Reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the mixture is cooled to room temperature and then further cooled in an ice bath or refrigerator to induce crystallization.[3]
-
The resulting yellow crystalline solid is collected by vacuum filtration and washed with a small amount of cold solvent.[3]
Caption: Synthesis workflow for this compound.
Experimental Protocol: Purification by Recrystallization
The crude product can be purified by recrystallization to obtain a product with higher purity.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol, or hexane)[6]
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolve the crude solid in a minimum amount of hot recrystallization solvent in an Erlenmeyer flask.
-
Once fully dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
Spectral Data
The structural confirmation of this compound is achieved through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted/Typical ¹H and ¹³C NMR Chemical Shifts
| Nucleus | Assignment | Predicted/Typical Chemical Shift (δ) ppm |
| ¹H | Methyl (CH₃) | ~2.5 (s) |
| Aromatic (C-H) | ~7.0-7.5 (m) | |
| Vinylic (C=CH) | ~8.0 (s) | |
| ¹³C | Methyl (CH₃) | ~14 |
| Aromatic (C-H) | ~116 (d, J ≈ 22 Hz), ~131 (d, J ≈ 9 Hz) | |
| Aromatic (C-F) | ~164 (d, J ≈ 250 Hz) | |
| Aromatic (C-alkene) | ~130 | |
| Alkene (C-NO₂) | ~137 | |
| Alkene (C-Phenyl) | ~149 |
Note: 's' denotes singlet, 'd' denotes doublet, 'm' denotes multiplet, and 'J' represents the coupling constant.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
Table 3: Characteristic IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) |
| Aromatic C-H stretch | 3100-3000 |
| Aliphatic C-H stretch | 3000-2850 |
| C=C stretch (alkene) | ~1640 |
| C=C stretch (aromatic) | ~1600, ~1500 |
| Asymmetric NO₂ stretch | ~1520 |
| Symmetric NO₂ stretch | ~1350 |
| C-F stretch | ~1230 |
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound. For the closely related 1-phenyl-2-nitropropene, the molecular ion peak is observed at m/z 163. A common fragmentation pathway involves the loss of the nitro group (NO₂), resulting in a fragment at m/z 117.[6] For this compound, the molecular ion peak is expected at m/z 181.
Chemical Reactivity and Applications
This compound is a versatile intermediate in organic synthesis, primarily used in the preparation of fluorinated aromatic compounds.[1] The presence of the electron-withdrawing nitro group and the conjugated double bond makes it susceptible to various nucleophilic addition reactions, such as Michael additions.[1] It is a key precursor in the synthesis of fluorinated phenethylamines and other derivatives for structure-activity relationship (SAR) studies in materials science and drug discovery.[1]
Biological Activity and Signaling Pathways
Currently, there is limited specific information available in the public domain regarding the biological activity and associated signaling pathways of this compound. While some studies have explored the cytotoxic effects of other fluorophenyl and nitrophenyl derivatives,[7][8] dedicated research on the biological profile of this specific compound is not extensively reported. The biological effects of nitroaromatic compounds are often linked to the enzymatic reduction of the nitro group within cells, which can generate reactive nitrogen species that may lead to cellular damage. However, without specific studies, the precise mechanism and effects of this compound remain to be elucidated.
Caption: Logical relationships in the study of this compound.
References
- 1. 4-Fluoro-P2NP | 4F-P2NP | this compound ) - SYNTHETIKA [synthetikaeu.com]
- 2. Phenyl-2-nitropropene - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. carolinachemical.com [carolinachemical.com]
- 5. 1-(2-Fluorophenyl)-2-nitropropene | Benchchem [benchchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines [mdpi.com]
- 8. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of 1-(4-Fluorophenyl)-2-nitropropene in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1-(4-fluorophenyl)-2-nitropropene, a key intermediate in organic synthesis. An understanding of its solubility in various organic solvents is critical for optimizing reaction conditions, developing purification strategies such as recrystallization, and for further synthetic applications. This document consolidates available solubility data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for solubility assessment.
Physicochemical Properties
This compound is a yellow to orange crystalline solid.[1] Its molecular structure, featuring a para-substituted fluorine atom on the phenyl ring, influences its polarity and, consequently, its solubility in different organic solvents.[1]
Table 1: General Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 775-31-5[1] |
| Molecular Formula | C₉H₈FNO₂[1] |
| Molar Mass | 181.16 g/mol [1] |
| Appearance | Yellow to orange crystalline solid[1] |
| Melting Point | 64–66°C[1] |
Solubility Data
Quantitative solubility data for this compound is not extensively reported in publicly available literature. However, qualitative data indicates its solubility in several common organic solvents. For context, quantitative data for the related, non-fluorinated compound, 1-phenyl-2-nitropropene (B101151) (P2NP), is included.
Table 2: Qualitative Solubility of this compound
| Solvent | Solubility |
| Water | Practically insoluble[1] |
| Ethanol | Soluble[1] |
| Acetone | Soluble[1] |
| Chloroform | Soluble[1] |
| Dichloromethane | Soluble |
Table 3: Quantitative Solubility of the Analogous Compound, 1-Phenyl-2-nitropropene (P2NP)
| Solvent | Solubility (g/L) | Temperature (°C) |
| Ethanol | 85[2] | 25 |
| Acetone | 120[2] | 25 |
| Dichloromethane | 150[2] | 25 |
| Dimethylformamide (DMF) | 30 mg/mL[3] | Not Specified |
| Dimethyl sulfoxide (B87167) (DMSO) | 30 mg/mL[3] | Not Specified |
| Water | < 0.1[2] | 25 |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is essential for process development and optimization. The following are detailed methodologies for key experiments to determine the solubility of this compound.
This method is a reliable and straightforward approach to determine the equilibrium solubility of a compound in a given solvent at a specific temperature.
Materials:
-
This compound, crystalline
-
Selected organic solvents (e.g., methanol (B129727), ethanol, isopropanol, acetone, ethyl acetate, toluene)
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Evaporating dishes or pre-weighed vials
-
Oven or vacuum desiccator
Procedure:
-
Add an excess amount of crystalline this compound to a series of vials, each containing a known volume or mass of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 40 °C).
-
Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.[4]
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.[4]
-
Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated syringe.
-
Immediately filter the solution through a syringe filter into a pre-weighed evaporating dish or vial. This step is critical to remove any undissolved solid particles.[4]
-
Evaporate the solvent from the filtrate under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.
-
Once the solvent is completely removed, weigh the dish or vial containing the dried residue.
-
Calculate the solubility by dividing the mass of the residue by the volume of the solvent withdrawn.
Caption: Gravimetric method for solubility determination.
Recrystallization is a common technique for purifying solid compounds and can also provide qualitative information about solubility at different temperatures. A good recrystallization solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures.[4] Alcohols such as isopropanol, ethanol, and methanol are commonly used for the recrystallization of related nitropropenes.[5]
Materials:
-
Crude this compound
-
A selection of trial solvents (e.g., isopropanol, ethanol, hexane)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Filter paper and funnels (for hot filtration if needed)
-
Ice bath
Procedure:
-
Place a small amount of the crude compound into a test tube or small flask.
-
Add a small volume of the chosen solvent and heat the mixture while stirring.
-
Continue to add small portions of the solvent until the solid just dissolves at the boiling point of the solvent.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the clear solution to cool slowly to room temperature.
-
If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization.
-
Once the solution has reached room temperature, cool it further in an ice bath to maximize crystal yield.
-
Collect the purified crystals by filtration.
-
The suitability of the solvent is determined by the recovery of a good yield of pure crystals.
Caption: Recrystallization temperature-solubility relationship.
Safety Precautions
This compound is classified as a hazardous substance. It may be harmful if swallowed and can cause skin, eye, and respiratory irritation.[6] It is imperative to handle this compound in a well-ventilated area or a fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times to prevent direct contact. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
References
Technical Guide: Synthesis and Properties of 1-(4-Fluorophenyl)-2-nitropropene (CAS 775-31-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of 1-(4-fluorophenyl)-2-nitropropene, identified by CAS number 775-31-5. This compound is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] This document details a specific experimental protocol for its synthesis via a Henry condensation reaction. The known physical and chemical properties are summarized in a structured format for clarity and ease of reference. Additionally, a visual representation of the synthesis workflow is provided to aid in the conceptual understanding of the process.
Chemical Identity and Properties
This compound is an organic compound with the molecular formula C₉H₈FNO₂ and a molecular weight of 181.16 g/mol .[1] It is also known by several synonyms, including 1-fluoro-4-(2-nitropropenyl)benzene and p-fluoro-beta-nitropropenylbenzene.[1] This compound is typically a yellow to orange crystalline solid.[1]
Physicochemical Data
The following table summarizes the key quantitative properties of this compound.
| Property | Value | Unit | Source |
| Molecular Formula | C₉H₈FNO₂ | - | [1] |
| Molecular Weight | 181.16 | g/mol | [1] |
| Appearance | Yellow to orange crystalline solid | - | [1] |
| Melting Point | 64 - 66 | °C | [1] |
| Boiling Point | 262.2 | °C at 760 mmHg | |
| Density | 1.230 ± 0.06 | g/cm³ (predicted) | [1] |
| Solubility in Water | Practically insoluble | - | [1] |
| Solubility in Organic Solvents | Soluble in ethanol, acetone, chloroform | - | [1] |
Synthesis
The primary route for the synthesis of this compound is the Henry condensation reaction, also known as a nitroaldol reaction. This reaction involves the base-catalyzed condensation of an aldehyde with a nitroalkane.[2][3][4] In the case of CAS 775-31-5, 4-fluorobenzaldehyde (B137897) is reacted with nitroethane.
Experimental Protocol: Henry Condensation
The following protocol is a detailed methodology for the synthesis of this compound.
Materials:
-
4-Fluorobenzaldehyde (20 g)
-
Nitroethane (13 g)
-
Cyclohexylamine (B46788) (1.5 g)
-
Isopropyl alcohol (98%)
Procedure:
-
In a suitable reaction vessel, combine 20 g of 4-fluorobenzaldehyde and 13 g of nitroethane.
-
Cool the mixture.
-
Slowly add 1.5 g of cyclohexylamine dropwise to the cooled solution. A white smoke may be observed, and the solution will turn a light, transparent yellow.
-
Allow the mixture to stand in a dark place at ambient temperature. Droplets of water will begin to form after a few days.
-
After approximately ten days, neon yellow prismatic crystals will start to precipitate from the solution.
-
After three weeks, filter the orange mixture to collect the yellow precipitate.
-
Recrystallize the collected precipitate twice from boiling 98% isopropyl alcohol.
-
This process is reported to yield approximately 18.41 grams (a 63% theoretical yield) of this compound as neon yellow prismatic needles.
Applications and Biological Significance
This compound is primarily utilized as a key intermediate in organic synthesis.[1] Its applications are significant in the preparation of fluorinated aromatic derivatives for the pharmaceutical and agrochemical industries.[1]
While specific signaling pathway interactions for this compound are not extensively documented in publicly available literature, the broader class of nitroaromatic compounds is known to exhibit a wide range of biological activities.[5][6] These activities are often attributed to the nitro group, which can be metabolically reduced to reactive intermediates capable of interacting with cellular macromolecules.[5] A structurally related compound, 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine, has been shown to suppress Toll-like receptor signaling pathways, suggesting potential anti-inflammatory applications for similar structures.[7] However, direct evidence for this specific activity for CAS 775-31-5 is not yet available.
Visualized Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound as described in the experimental protocol.
Safety and Handling
Appropriate safety precautions should be taken when handling this compound and the reagents used in its synthesis. It is advisable to work in a well-ventilated area and use personal protective equipment, including gloves and safety glasses. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
References
- 1. 4-Fluoro-P2NP | 4F-P2NP | this compound ) - SYNTHETIKA [synthetikaeu.com]
- 2. Phenyl-2-nitropropene - Wikipedia [en.wikipedia.org]
- 3. Henry Reaction [organic-chemistry.org]
- 4. Henry reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suppressive effects of 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine on the Toll-like receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 1-(4-Fluorophenyl)-2-nitropropene as a Key Chemical Intermediate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-Fluorophenyl)-2-nitropropene, a substituted nitroalkene, serves as a critical intermediate in the synthesis of a variety of fluorinated psychoactive compounds. This technical guide provides an in-depth analysis of its synthesis, chemical properties, and its primary application as a precursor to 4-fluoroamphetamine (4-FA). Detailed experimental protocols for its preparation via the Henry reaction and subsequent reduction to 4-FA are provided, along with a compilation of its physicochemical properties. This document aims to be a comprehensive resource for researchers and professionals engaged in the fields of organic synthesis and drug development.
Introduction
This compound, also known as 4-fluoro-β-methyl-β-nitrostyrene, is a crystalline solid that has garnered significant interest in the scientific community due to its role as a versatile chemical building block.[1][2] Its structure, featuring a fluorinated phenyl ring and a nitropropene group, makes it a valuable precursor for the synthesis of fluorinated phenethylamines, a class of compounds with diverse pharmacological activities. The presence of the fluorine atom can significantly alter the metabolic stability and pharmacokinetic profile of the resulting molecules.[3] This guide will focus on the synthesis of this compound and its conversion to 4-fluoroamphetamine, a compound that has been investigated for its stimulant and entactogenic effects.[4][5]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, purification, and characterization.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₈FNO₂ | [6][7] |
| Molecular Weight | 181.16 g/mol | [6][7] |
| Appearance | Yellow to orange crystalline solid | [6] |
| Melting Point | 64-66 °C | [6] |
| Boiling Point | 262.2 ± 15.0 °C (predicted) | [6] |
| Density | 1.230 ± 0.06 g/cm³ (predicted) | [6] |
| Solubility | Practically insoluble in water. Soluble in ethanol, acetone, and chloroform. | [6] |
| CAS Number | 775-31-5 | [6][7] |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Henry reaction, also known as a nitroaldol condensation.[8] This reaction involves the base-catalyzed condensation of 4-fluorobenzaldehyde (B137897) with nitroethane.[9][10]
Synthesis of this compound via Henry Reaction.
Experimental Protocol: Henry Reaction
This protocol is a representative example of the synthesis of this compound.
Materials:
-
4-fluorobenzaldehyde
-
Nitroethane
-
n-Butylamine (catalyst)
-
Isopropanol (B130326) (solvent)
-
Methanol (B129727) (for recrystallization)
Procedure:
-
To a round-bottom flask, add 4-fluorobenzaldehyde (0.2 mol), nitroethane (0.4 mol), and isopropanol (20 mL).
-
Add n-butylamine (1 mL) to the mixture.
-
Heat the reaction mixture under reflux for 5 hours.[9]
-
Allow the mixture to cool to room temperature overnight to facilitate crystallization.
-
Filter the crude yellow product.
-
Recrystallize the crude product from a minimal amount of hot methanol to yield pale yellow crystals of this compound.[9]
Typical Yield: 55%[9]
Role as an Intermediate: Synthesis of 4-Fluoroamphetamine
The primary application of this compound in drug development is as a direct precursor to 4-fluoroamphetamine (4-FA). This transformation is achieved through the reduction of both the nitro group and the alkene double bond.[11]
Reduction of this compound to 4-Fluoroamphetamine.
Experimental Protocol: Reduction with Lithium Aluminum Hydride (LiAlH₄)
This protocol details the reduction of this compound to 4-fluoroamphetamine using the powerful reducing agent, lithium aluminum hydride.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Dry tetrahydrofuran (B95107) (THF)
-
Water
-
15% Sodium hydroxide (B78521) solution
-
Diethyl ether
-
0.1 M Hydrochloric acid
Procedure:
-
In a reaction vessel, prepare a solution of this compound (0.1 mol) in dry THF (200 mL).
-
In a separate flask, prepare a solution of lithium aluminum hydride (0.2 mol) in dry THF (200 mL).
-
Slowly add the LiAlH₄ solution dropwise to the stirred solution of the nitropropene.
-
Allow the mixture to stir at room temperature for 4 hours.
-
Carefully quench the excess hydride by the sequential addition of water (7.5 mL), 15% sodium hydroxide solution (7.5 mL), and finally more water (22.5 mL).
-
Filter the resulting mixture with suction and wash the filter cake with warm THF (2 x 100 mL).
-
Remove the THF from the filtrate under vacuum.
-
Dissolve the crude residue in diethyl ether (100 mL) and extract with 0.1 M hydrochloric acid (3 x 50 mL). The aqueous layers contain the hydrochloride salt of 4-fluoroamphetamine.
Alternative Reduction Pathways
While LiAlH₄ is a common reducing agent, other methods can be employed for the reduction of this compound. Catalytic hydrogenation using hydrogen gas and a palladium-on-carbon catalyst is another effective method. Additionally, reductions using iron in the presence of an acid like hydrochloric acid have been reported.[12] The choice of reducing agent can influence the reaction conditions and the work-up procedure.
Conclusion
This compound is a pivotal chemical intermediate, primarily valued for its role in the synthesis of 4-fluoroamphetamine and other related fluorinated compounds. Its straightforward preparation via the Henry reaction and its versatile reactivity make it an important tool for researchers in medicinal chemistry and drug development. The detailed protocols and data presented in this guide are intended to facilitate further research and application of this valuable compound.
References
- 1. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. 4-Fluoroamphetamine: A full report. , Hive Methods Discourse [chemistry.mdma.ch]
- 4. Synthesis of 4-Fluoroamphetamine - [www.rhodium.ws] [erowid.org]
- 5. Henry Reaction [organic-chemistry.org]
- 6. reddit.com [reddit.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. Synthesis of Phenyl-2-Nitropropene - [www.rhodium.ws] [erowid.org]
- 10. Synthesis of Phenyl-2-Nitropropene - [www.rhodium.ws] [chemistry.mdma.ch]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Pd Catalysts Supported on Mixed Iron and Titanium Oxides in Phenylacetylene Hydrogenation: Effect of TiO2 Content in Magnetic Support Material - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Electron-Withdrawing Nature of Fluorinated Nitroalkenes
An In-depth Technical Guide to the Electron-Withdrawing Effects in Fluorinated Nitroalkenes
Executive Summary: The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. When combined with the potent electron-withdrawing nitro group on an alkene backbone, the resulting fluorinated nitroalkenes exhibit unique electronic properties and reactivity. The synergistic electron-withdrawing effects of both the fluorine and the nitro group render the carbon-carbon double bond exceptionally electron-deficient. This guide provides a comprehensive overview of the synthesis, reactivity, and physicochemical properties of these valuable synthetic intermediates, with a particular focus on their applications for researchers, scientists, and drug development professionals.
The reactivity of fluorinated nitroalkenes is dominated by the powerful inductive and resonance effects of the substituents.
-
Fluorine's Influence: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I effect). This effect significantly lowers the electron density of the entire molecule. While fluorine can technically exhibit a +R (resonance) effect due to its lone pairs, its inductive effect is overwhelmingly dominant in this context.
-
The Nitro Group's Influence: The nitro group (NO₂) is one of the most powerful electron-withdrawing groups, acting through both a strong inductive effect (-I) and a significant resonance effect (-R). It delocalizes the π-electrons of the double bond, creating a highly electrophilic β-carbon.
-
Synergistic Activation: The combination of these two groups makes the double bond in fluorinated nitroalkenes extremely electron-poor. This heightened electrophilicity makes them exceptionally reactive towards nucleophiles and potent partners in various cycloaddition reactions.
Synthesis of Fluorinated Nitroalkenes
The preparation of fluorinated nitroalkenes can be achieved through several synthetic strategies, most commonly involving the dehydration of β-fluoro-β-nitroalcohols, which are themselves products of the Henry (nitroaldol) reaction.
A general workflow for the synthesis of these compounds is outlined below. The process often starts with the condensation of an aldehyde with a fluorinated nitroalkane, followed by elimination to form the target alkene.
Caption: A typical synthetic workflow for fluorinated nitroalkenes.
A highly efficient and stereoselective method for synthesizing aromatic α-fluoro-nitroalkenes involves the radical nitration-debromination of readily available 2-bromo-2-fluorostyrenes, achieving yields of up to 92%.
| Starting Material | Reaction | Product | Yield (%) | Reference |
| 2-Bromo-2-fluorostyrenes | Radical Nitration-Debromination | α-Fluoro-nitroalkenes | up to 92 | |
| N-protected amino aldehydes | Henry reaction & Elimination | Amino-acid-based nitroalkenes | Moderate to High |
Table 1: Selected synthetic yields for fluorinated nitroalkenes.
Enhanced Reactivity and Synthetic Applications
The extreme electron deficiency of fluorinated nitroalkenes makes them versatile intermediates in organic synthesis. They readily participate in reactions where they act as electrophiles.
Michael Addition Reactions
Fluorinated nitroalkenes are excellent Michael acceptors. The presence of fluorine can significantly modulate the stereoselectivity of the addition. They react with a wide range of nucleophiles, including chiral α-amino acid esters, to form new carbon-carbon bonds, providing access to novel organofluorine compounds. The reaction is a cornerstone for creating complex molecules from simple precursors.
Caption: Primary reaction pathways for fluorinated nitroalkenes.
Cycloaddition Reactions
As activated olefins, fluorinated nitroalkenes are potent partners in various cycloaddition reactions. They can function as dienophiles in Diels-Alder reactions or as dipolarophiles in [3+2] cycloadditions with species like nitrones, azomethine ylides, and diazo compounds. These reactions are powerful methods for constructing five- and six-membered heterocyclic rings, which are common scaffolds in pharmaceuticals. DFT studies have been employed to understand the mechanism and regioselectivity of these cycloadditions.
| Reaction Type | Reactants | Product Type | Yield (%) | Diastereo-/Enantioselectivity | Reference |
| Michael Addition | 2(5H)-Furanone + Indole-substituted nitroalkene | γ-Substituted Butenolide | 68 | 10:1 dr, 95% ee | |
| Michael Addition | 2(5H)-Furanone + Aliphatic nitroalkene | γ-Substituted Butenolide | 47 | 4:1 dr, 83% ee | |
| [3+2] Cycloaddition | Fluorinated Nitrone + Arylacetylene | Hydroxylamine / 1,2-Oxazoline | - | Product ratio dependent on catalyst | |
| [3+2] Cycloaddition | Trifluoromethylalkene + Nitrone | Isoxazolidine | - | Regioisomeric mixture observed |
Table 2: Representative reactivity data for fluorinated nitroalkenes and related compounds.
Physicochemical Properties and Quantitative Analysis
The incorporation of fluorine profoundly alters the physicochemical properties of nitroalkenes. These changes can be quantified using various analytical techniques.
-
Spectroscopy: Nuclear Magnetic Resonance (NMR) is a key tool for characterization. In particular, ¹⁹F NMR provides direct insight into the electronic environment of the fluorine atom. For example, the syn-isomer of a β-fluoro-β-nitroalcohol intermediate was reported to have a ¹⁹F NMR signal at δF: -139.2 ppm (d, JFH=20.6Hz).
-
Acidity (pKa): The strong electron-withdrawing nature of fluorine typically lowers the pKa of nearby acidic protons, making them more acidic. While specific pKa data for fluorinated nitroalkenes is sparse, studies on related fluorinated heterocycles show a consistent decrease in the pKa of basic nitrogen centers upon fluorination, an effect that is crucial in modulating drug-receptor interactions.
-
Crystallography: Single-crystal X-ray diffraction provides definitive proof of molecular structure, including bond lengths, angles, and stereochemistry. The relative configuration of β-fluoro-β-nitroalcohols, key precursors to fluorinated nitroalkenes, has been determined using this technique. Fluorine's unique ability to participate in weak interactions like C–H···F can influence the crystal packing arrangement.
| Property | Technique | Observation | Significance | Reference |
| Molecular Structure | X-ray Crystallography | Determination of relative configuration of precursors. | Confirms stereochemistry of synthetic intermediates. | |
| Electronic Environment | ¹⁹F NMR | Chemical shift (δ) and coupling constants (J) are sensitive to molecular structure. | Provides direct evidence of fluorine's electronic state and connectivity. | |
| Acidity/Basicity | pKa Measurement | Fluorination generally lowers the pKa of nearby functional groups. | Modulates ionization state at physiological pH, affecting solubility and target binding. |
Table 3: Key physicochemical properties and analytical methods.
Applications in Drug Discovery and Medicinal Chemistry
The unique properties conferred by fluorine make fluorinated nitroalkenes and their derivatives highly valuable in drug design.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by enzymes like cytochrome P450. Replacing a metabolically vulnerable C-H bond with C-F can block "soft spots," extending the drug's half-life and improving bioavailability.
-
Binding Affinity: Fluorine can enhance binding affinity to target proteins through favorable electrostatic interactions or by altering the conformation of the molecule to better fit the binding pocket.
-
Membrane Permeability: Fluorination can increase a molecule's lipophilicity, which can enhance its ability to cross biological membranes. This is a critical factor for oral bioavailability and reaching intracellular targets.
-
pKa Modulation: As noted, fluorine can fine-tune the pKa of nearby acidic or basic centers. This allows medicinal chemists to optimize a drug's ionization state at physiological pH, which impacts its solubility, absorption, and target engagement.
Caption: Logic flowchart for using fluorination in drug discovery.
Key Experimental Protocols
The following protocols are representative of the synthesis and functionalization of fluorinated nitro-aromatic compounds, which are closely related precursors or analogues to fluorinated nitroalkenes.
Protocol 1: Synthesis of 2-Fluoro-5-nitrobenzene-1,4-diamine (Proposed)
This proposed three-step synthesis involves protection, nitration, and deprotection to control selectivity.
Step A: Acetylation of 2-Fluoro-1,4-phenylenediamine
-
Dissolution: In a round-bottom flask, dissolve 2-fluoro-1,4-phenylenediamine and one molar equivalent of sodium acetate in water.
-
Reaction: Cool the solution in an ice bath. Slowly add 2.2 molar equivalents of acetic anhydride (B1165640) with constant stirring.
-
Isolation: After the addition, continue stirring at room temperature for 1-2 hours. Collect the resulting precipitate of N,N'-(2-fluoro-1,4-phenylene)diacetamide by vacuum filtration.
Step B: Nitration of Protected Intermediate
-
Preparation: In a flask, add the N,N'-(2-fluoro-1,4-phenylene)diacetamide to concentrated sulfuric acid while maintaining the temperature below 20°C with an ice bath.
-
Nitrating Mixture: Prepare a nitrating mixture by slowly adding fuming nitric acid to an equal volume of concentrated sulfuric acid in a separate, cooled beaker.
-
Reaction: Add the nitrating mixture dropwise to the diacetylated compound solution, keeping the reaction temperature below 10°C. After addition, stir at room temperature for 1-2 hours.
-
Workup: Carefully pour the reaction mixture onto crushed ice. Collect the precipitated N,N'-(2-fluoro-5-nitro-1,4-phenylene)diacetamide by filtration, wash with cold water until neutral, and dry.
Step C: Hydrolysis (Deprotection)
-
Reaction: Reflux the nitro-diacetylated intermediate in a mixture of ethanol (B145695) and concentrated hydrochloric acid for several hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).
-
Isolation: Cool the reaction mixture and carefully neutralize it with a sodium hydroxide (B78521) solution to precipitate the final product.
-
Purification: Collect the solid 2-Fluoro-5-nitrobenzene-1,4-diamine by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from an ethanol/water mixture.
Protocol 2: Synthesis of a Fluorescent Probe via SₙAr Reaction
This protocol details the synthesis of a probe from 2-Fluoro-5-nitrobenzene-1,4-diamine, showcasing the reactivity of the C-F bond activated by the nitro group.
Materials:
-
2-Fluoro-5-nitrobenzene-1,4-diamine (1.0 mmol, 171 mg)
-
1-(Aminomethyl)pyrene hydrochloride (1.1 mmol, 295 mg)
-
Triethylamine (B128534) (TEA) (3.0 mmol, 0.42 mL)
-
Anhydrous N,N-Dimethylformamide (DMF) (10 mL)
Procedure:
-
Setup: To a solution of 2-Fluoro-5-nitrobenzene-1,4-diamine in anhydrous DMF (10 mL) in a round-bottom flask, add 1-(aminomethyl)pyrene hydrochloride.
-
Base Addition: Add triethylamine (TEA) to the mixture.
-
Reaction: Stir the reaction mixture at 80 °C under a nitrogen atmosphere for 12 hours. Monitor the reaction progress by TLC (ethyl acetate/hexane (B92381) 1:1).
-
Workup: After completion, cool the mixture to room temperature and pour it into 100 mL of ice-cold water.
-
Extraction: Extract the aqueous layer with dichloromethane (B109758) (3 x 50 mL). Combine the organic layers and wash with brine (2 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica (B1680970) gel column chromatography using a gradient of ethyl acetate in hexane (10% to 50%) to yield the final product.
-
Characterization: Confirm the structure using ¹H
Stability and Storage of 1-(4-Fluorophenyl)-2-nitropropene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability and recommended storage conditions for 1-(4-Fluorophenyl)-2-nitropropene (4F-P2NP), a key intermediate in organic synthesis. Due to the limited availability of dedicated public stability studies for this specific compound, this guide integrates data from supplier specifications, studies on the closely related phenyl-2-nitropropene (P2NP), and general principles of nitroalkene chemistry to provide a comprehensive framework for handling, storing, and assessing the stability of this compound.
Core Stability Profile and Recommended Storage
This compound is a yellow to orange crystalline solid.[1] Like many nitroalkenes, its stability is influenced by temperature, light, and the presence of incompatible substances. The conjugated system of the nitroalkene functional group makes the molecule susceptible to various degradation pathways, particularly under stress conditions.
Based on available data for 4F-P2NP and its analogue P2NP, the following storage and handling conditions are recommended to ensure long-term stability and purity.
Table 1: Recommended Storage and Handling Conditions for this compound
| Parameter | Recommendation | Rationale & References |
| Temperature | 2°C to 8°C (Refrigerated) | P2NP is noted to be unstable at higher temperatures and degrades over time.[2][3] While some suppliers suggest a broader range of 10-25°C for 4F-P2NP, refrigerated conditions are preferable for long-term storage to minimize thermal degradation.[4] |
| Light | Protect from light; store in an amber or opaque container. | Nitroalkenes can undergo photochemical reactions, including rearrangements and additions.[5] Protection from light is critical to prevent photodegradation. |
| Atmosphere | Store in a tightly sealed container. | Prevents contamination and exposure to moisture. For highly sensitive applications, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent oxidation.[1] |
| Incompatibilities | Avoid strong oxidizing agents. | Strong oxidizers are incompatible with P2NP and should be avoided to prevent vigorous and potentially hazardous reactions.[2][3] |
| Form | Store as a solid crystalline material. | Storing the compound in its solid form is generally preferred over solutions to avoid solvent-mediated degradation.[1] |
Potential Degradation Pathways
While specific degradation products for this compound have not been extensively documented in public literature, potential degradation pathways can be inferred from the known chemistry of nitroalkenes under various stress conditions. Forced degradation studies are essential to confirm these pathways and identify the specific degradants for this molecule.
Caption: Potential degradation pathways of this compound under various stress conditions.
Experimental Protocols for Stability Assessment
A comprehensive stability assessment involves conducting forced degradation studies and developing a stability-indicating analytical method. The following protocols are exemplar and should be adapted and validated for the specific application.
General Workflow for Stability Assessment
The following diagram outlines a systematic approach to evaluating the stability of this compound.
Caption: A logical workflow for conducting a comprehensive stability assessment of a chemical substance.
Exemplar Protocol: Forced Degradation Studies
Forced degradation studies deliberately stress the compound to predict its long-term stability and to generate potential degradation products for analytical method validation.[6][7]
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M hydrochloric acid (HCl). Store at 60°C for up to 24-48 hours. Samples should be taken at intermediate time points (e.g., 2, 8, 24 hours), neutralized with an equivalent amount of base, and diluted for analysis.[8]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M sodium hydroxide (B78521) (NaOH). Store at room temperature for up to 24-48 hours. Samples should be taken at intermediate time points, neutralized with an equivalent amount of acid, and diluted for analysis.
-
Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide (H₂O₂). Store at room temperature for up to 24 hours, protected from light. Samples should be taken at intermediate time points and diluted for analysis.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 70-80°C) in a calibrated oven for a specified period (e.g., 24-72 hours). A solution of the compound can also be refluxed. Samples are then dissolved/diluted for analysis.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). A dark control sample should be stored under the same conditions to separate light- and heat-induced degradation.
Exemplar Protocol: Stability-Indicating HPLC-UV Method
A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active compound due to degradation. The following HPLC-UV method is based on protocols for the related P2NP and can serve as a starting point for this compound.[9]
| Parameter | Suggested Condition | Notes |
| Instrumentation | HPLC system with a pump, autosampler, column oven, and UV-Vis detector. | Standard equipment for pharmaceutical analysis. |
| Column | Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size). | A C18 column is a good starting point for moderately polar aromatic compounds. |
| Mobile Phase | Acetonitrile and Water (e.g., starting with 60:40 v/v). | The ratio should be optimized to achieve a good retention time (e.g., 5-10 min) and separation from degradants. |
| Flow Rate | 1.0 mL/min. | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C. | Controlled temperature ensures reproducible retention times. |
| Detection Wavelength | Primary: ~304 nm, Secondary: ~225 nm. | The longer wavelength (304 nm) is likely to be more specific and less prone to interference from excipients or early-eluting impurities.[9] |
| Injection Volume | 10 µL. | Can be adjusted based on concentration and detector response. |
Method Validation: The method must be validated according to ICH Q2(R1) guidelines. For stability-indicating purposes, the most critical validation parameter is specificity . This is demonstrated by analyzing the forced degradation samples and showing that the main peak for this compound is free from interference from any degradation products, impurities, or excipients. Peak purity analysis using a photodiode array (PDA) detector is the standard technique for this assessment.
Conclusion
While specific, long-term stability data for this compound is not widely published, a robust stability and storage plan can be established based on its chemical nature and data from analogous compounds. The primary stability concerns are degradation due to elevated temperatures and exposure to light. Therefore, long-term storage under refrigerated (2-8°C) and dark conditions in a tightly sealed container is strongly recommended. For researchers and drug development professionals, conducting forced degradation studies and validating a stability-indicating analytical method are crucial steps to fully understand the degradation profile, establish an appropriate re-test period or shelf-life, and ensure the quality and integrity of the material throughout its lifecycle.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. 4-Fluoro-P2NP | 4F-P2NP | this compound ) - SYNTHETIKA [synthetikaeu.com]
- 5. The solution photochemistry of nitroalkenes and nitroketones. - Kent Academic Repository [kar.kent.ac.uk]
- 6. biomedres.us [biomedres.us]
- 7. library.dphen1.com [library.dphen1.com]
- 8. scispace.com [scispace.com]
- 9. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: Reduction of 1-(4-Fluorophenyl)-2-nitropropene with LiAlH4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the reduction of 1-(4-fluorophenyl)-2-nitropropene to 1-(4-fluorophenyl)propan-2-amine using lithium aluminum hydride (LiAlH4). The provided information is intended for use by trained professionals in a controlled laboratory setting.
Introduction
The reduction of nitroalkenes is a valuable transformation in organic synthesis, providing a route to primary amines. Lithium aluminum hydride (LiAlH4) is a potent reducing agent capable of converting aliphatic nitro compounds to their corresponding amines.[1] This protocol outlines the specific application of LiAlH4 in the synthesis of 1-(4-fluorophenyl)propan-2-amine, a compound of interest in medicinal chemistry and drug development. The reaction proceeds via the reduction of both the nitro group and the carbon-carbon double bond of the nitropropene starting material. Careful control of reaction conditions and a proper work-up procedure are crucial for a successful and safe synthesis.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of the precursor, this compound, and its subsequent reduction to 1-(4-fluorophenyl)propan-2-amine.
| Parameter | Value | Reference |
| Precursor Synthesis: this compound | ||
| 4-Fluorobenzaldehyde | 24.8 g (0.2 mol) | [1] |
| Nitroethane | 30 g (0.4 mol) | [1] |
| Isopropanol | 20 ml | [1] |
| n-Butylamine | 1 ml | [1] |
| Yield of this compound | 20 g (55%) | [1] |
| Reduction to 1-(4-Fluorophenyl)propan-2-amine | ||
| This compound | 18.1 g (0.1 mol) | [1] |
| Lithium Aluminum Hydride (LiAlH4) | 7.6 g (0.2 mol) | [1] |
| Dry Tetrahydrofuran (THF) for substrate | 200 ml | [1] |
| Dry Tetrahydrofuran (THF) for LiAlH4 | 200 ml | [1] |
| Yield of 1-(4-Fluorophenyl)propan-2-amine | Not explicitly stated |
Reaction Workflow
Caption: Workflow for the LiAlH4 reduction of this compound.
Experimental Protocol
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH4)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
15% Sodium Hydroxide (NaOH) solution
-
Diethyl ether
-
0.1M Hydrochloric Acid (HCl)
-
Round-bottom flask
-
Stirring apparatus
-
Dropping funnel
-
Reflux condenser
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a solution of 7.6 g (0.2 mol) of lithium aluminum hydride in 200 ml of dry THF.
-
Addition of Substrate: Dissolve 18.1 g (0.1 mol) of this compound in 200 ml of dry THF. Add this solution to the dropping funnel.
-
Reaction: Slowly add the solution of this compound dropwise to the stirred suspension of LiAlH4. An ice bath can be used to control the initial exothermic reaction. After the addition is complete, allow the mixture to stir at room temperature for 4 hours.[1]
-
Quenching: After the reaction is complete, cool the flask in an ice bath. Carefully and slowly add the following reagents in sequence to quench the excess LiAlH4:
-
Isolation of Crude Product: A granular precipitate will form. Filter the mixture by suction and wash the filter cake with two 100 ml portions of warm THF.[1] Combine the filtrate and the washings.
-
Solvent Removal: Remove the THF from the combined filtrate under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the crude residue in 100 ml of diethyl ether. Transfer the solution to a separatory funnel and extract with three 50 ml portions of 0.1M HCl.[1] The product, being an amine, will move into the aqueous acidic layer as its hydrochloride salt.
-
Final Product: The combined aqueous layers contain the 1-(4-fluorophenyl)propan-2-amine hydrochloride. Further purification can be achieved by basifying the aqueous layer and extracting the freebase with an organic solvent, followed by distillation or recrystallization of the salt.
Safety Precautions
-
Lithium aluminum hydride (LiAlH4) is a highly reactive and pyrophoric substance. It reacts violently with water and other protic solvents, releasing flammable hydrogen gas. All manipulations involving LiAlH4 must be carried out under a dry, inert atmosphere (nitrogen or argon). All glassware must be thoroughly dried before use.
-
The quenching of LiAlH4 is extremely hazardous. It should be performed with extreme caution, slowly, and with adequate cooling to manage the exothermic reaction and the evolution of hydrogen gas.
-
Tetrahydrofuran (THF) is a flammable solvent. Work should be conducted in a well-ventilated fume hood, away from ignition sources.
-
Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.
Discussion
The reduction of this compound with LiAlH4 is an effective method for the synthesis of 1-(4-fluorophenyl)propan-2-amine. The molar ratio of LiAlH4 to the nitropropene is crucial; a sufficient excess of the reducing agent is necessary to ensure the complete reduction of both the nitro group and the double bond. The work-up procedure described is designed to safely neutralize the excess hydride and facilitate the isolation of the amine product. The final extraction with aqueous acid separates the basic amine from non-basic impurities. The yield of the final product is not explicitly stated in the primary source and may vary depending on the precise execution of the protocol and the purity of the starting materials. For analogous reductions of other substituted nitropropenes, yields can be variable, and the formation of side products is possible.
References
Application Notes and Protocols for the Reduction of Fluorinated Nitropropenes Using Sodium Borohydride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the reduction of fluorinated nitropropenes to the corresponding fluoroamphetamines using sodium borohydride (B1222165) (NaBH₄). This method offers a safer and more accessible alternative to other reducing agents like lithium aluminum hydride (LAH), which can be hazardous and may cause dehalogenation[1]. The protocols described herein focus on the use of NaBH₄ in combination with a transition metal catalyst, which is crucial for the complete reduction of the nitro group to a primary amine.
Introduction
The reduction of β-nitrostyrenes and their α-alkyl derivatives (nitropropenes) is a key step in the synthesis of phenethylamines and amphetamines, respectively. While sodium borohydride alone is effective for the reduction of the carbon-carbon double bond of nitroalkenes to yield nitroalkanes, it is generally incapable of reducing the nitro group to an amine without a catalyst[2][3]. The addition of transition metal salts, such as copper(II) chloride (CuCl₂), to the reaction mixture dramatically enhances the reducing power of NaBH₄, enabling a one-pot synthesis of the desired amines from the corresponding nitroalkenes[3][4][5]. This method is particularly valuable in drug development for the synthesis of fluorinated amphetamine analogs, which are of significant interest in medicinal chemistry.
Reaction Mechanism and Pathway
The precise mechanism of the NaBH₄/transition metal salt system in the reduction of nitroalkenes is not fully elucidated but is thought to involve the in-situ formation of a more potent reducing species, such as a metal hydride or finely divided metal, which catalyzes the reduction[6]. The overall transformation from a fluorinated phenyl-2-nitropropene to a fluorinated amphetamine can be depicted as a two-step process within a one-pot reaction: initial reduction of the alkene followed by reduction of the nitro group.
Quantitative Data Summary
The following table summarizes the reaction conditions and outcomes for the reduction of various nitrostyrenes and nitropropenes using the NaBH₄/CuCl₂ system. This method has been shown to be efficient, with high yields and short reaction times[3][4][5].
| Substrate (Fluorinated Analog) | Molar eq. NaBH₄ | Molar eq. CuCl₂ | Solvent System | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 4-Fluoro-β-methyl-β-nitrostyrene | 7.5 | 0.1 | Isopropanol (B130326)/Water | 80 | 30 | ~60-80* | [3][7] |
| 2,5-Dimethoxy-β-methyl-β-nitrostyrene | 7.5 | 0.1 | Isopropanol/Water | 80 | 30 | 62 | [3] |
| 2,5-Dimethoxy-β-nitrostyrene | 7.5 | 0.1 | Isopropanol/Water | 80 | 10 | 82 | [3] |
| (E)-1-(3-methoxyphenyl)-2-nitroprop-1-ene | 7.5 | 0.1 | Isopropanol/Water | 80 | 15 | 83 | [3] |
*Note: Specific yield for the 4-fluoro analog using this exact method is not explicitly stated but is reported to be high for similar nitropropenes, with some users claiming yields above 80%.[7]
Experimental Protocols
Protocol 1: General One-Pot Reduction of Fluorinated Nitropropenes using NaBH₄/CuCl₂
This protocol is adapted from the procedure described by D'Andrea et al. for the reduction of β-nitrostyrenes and their derivatives[3].
Materials:
-
Fluorinated phenyl-2-nitropropene (1.0 eq.)
-
Sodium borohydride (NaBH₄) (7.5 eq.)
-
Copper(II) chloride (CuCl₂) (0.1 eq.)
-
Isopropanol (IPA)
-
Water
-
25% Sodium hydroxide (B78521) (NaOH) solution
-
Dichloromethane (DCM) or other suitable organic solvent
-
Magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane or isopropanol)
Procedure:
-
In a round-bottom flask, suspend sodium borohydride (7.5 eq.) in a mixture of isopropanol and water (e.g., a 2:1 v/v ratio).
-
To the stirred suspension, add the fluorinated phenyl-2-nitropropene (1.0 eq.) in small portions. The addition is exothermic, and the temperature may rise to 50-60°C. Maintain stirring until the initial yellow color of the nitropropene disappears.
-
Prepare a solution of copper(II) chloride (0.1 eq.) in a small amount of water.
-
Add the CuCl₂ solution dropwise to the reaction mixture. This may cause a further exothermic reaction.
-
Heat the reaction mixture to 80°C and maintain for 30 minutes[3][7].
-
Cool the reaction mixture to room temperature.
-
Carefully add a 25% solution of NaOH until the pH is strongly basic (pH > 12) to decompose the borate (B1201080) complexes and liberate the free amine.
-
Extract the aqueous phase three times with an organic solvent such as dichloromethane[1].
-
Combine the organic extracts and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude fluorinated amphetamine freebase.
-
For purification and salt formation, dissolve the crude product in a minimal amount of a suitable solvent and add a stoichiometric amount of HCl solution. The hydrochloride salt will precipitate and can be collected by filtration and washed with a cold, dry solvent (e.g., acetone (B3395972) or diethyl ether)[7].
Safety and Handling Considerations
-
The reaction of NaBH₄ with protic solvents like isopropanol and water generates hydrogen gas, which is flammable. Ensure the reaction is performed in a well-ventilated fume hood.
-
The addition of the nitropropene and CuCl₂ solution can be exothermic. Control the rate of addition to manage the temperature.
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Troubleshooting
-
Incomplete Reaction: If the reaction does not go to completion, ensure the NaBH₄ is fresh and has not been deactivated by moisture. The amount of catalyst can also be optimized.
-
Low Yield: Low yields may result from polymerization of the nitropropene, especially if the temperature rises uncontrollably during the initial addition. Slower, cooled addition may improve the yield[7]. The work-up procedure is also critical; ensure complete extraction of the amine from the basic aqueous layer.
-
Dehalogenation: While less common with this method compared to others, dehalogenation of the aromatic ring can occur under harsh conditions[1]. The NaBH₄/CuCl₂ system is generally mild and selective, but it is incompatible with halogens other than fluorine in some cases[8].
By following these guidelines and protocols, researchers can effectively utilize the NaBH₄/CuCl₂ system for the synthesis of fluorinated amphetamines, contributing to advancements in medicinal chemistry and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. vbn.aau.dk [vbn.aau.dk]
- 6. asianpubs.org [asianpubs.org]
- 7. Sciencemadness Discussion Board - Nitrostyrene reduction using NaBH4/CuCl2 - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. Reddit - The heart of the internet [reddit.com]
Application Notes and Protocols: Michael Addition Reactions with 1-(4-Fluorophenyl)-2-nitropropene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Fluorophenyl)-2-nitropropene is a versatile Michael acceptor, widely utilized in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The electron-withdrawing nature of the nitro group, in conjugation with the aromatic ring, renders the β-carbon of the alkene susceptible to nucleophilic attack. This reactivity is harnessed in the synthesis of a variety of complex molecules, including precursors to pharmacologically active compounds. This document provides detailed application notes and experimental protocols for the Michael addition of various nucleophiles to this compound, focusing on organocatalyzed, stereoselective transformations.
Key Applications
The Michael adducts derived from this compound are valuable intermediates in medicinal chemistry and materials science. The resulting γ-nitro compounds can be further elaborated; for instance, the nitro group can be reduced to a primary amine, a key functional group in many bioactive molecules, or converted to a carbonyl group via the Nef reaction. The fluorine substituent offers a means to modulate the pharmacokinetic and physicochemical properties of the final products, a common strategy in drug design.
Summary of Quantitative Data
The following table summarizes representative quantitative data for the Michael addition of various nucleophiles to nitrostyrenes, including close analogs of this compound. This data is intended to provide a comparative overview of expected yields and stereoselectivities under various organocatalytic conditions.
| Nucleophile | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| 4-Hydroxycoumarin | Quinine-derived squaramide (10) | Toluene | RT | 72 | 78 | - | 81 |
| Acetone | Proline amide-thiourea (10) | Acetone | RT | 24 | up to 99 | - | 44-91 |
| Nitromethane | (R,R)-DBFOX/Ph·Ni(ClO₄)₂·3H₂O (10) | THF | RT | 24 | High | - | up to 98 |
| Propanal | (S)-Diphenylprolinol silyl (B83357) ether (20) | Toluene | RT | 24 | Good | >95:5 (syn/anti) | up to 99 |
| Indole | Iodine (I₂) (10) | Dichloromethane | RT | 1.5 | 98 | - | - |
| Thiophenol | Sodium Hydroxide | Water | RT | 0.5 | 95 | - | - |
Signaling Pathways and Experimental Workflows
General Reaction Mechanism
The organocatalyzed Michael addition to this compound typically proceeds through a dual activation pathway. The catalyst, often a bifunctional molecule such as a thiourea (B124793) or squaramide derivative of a chiral amine, activates both the nucleophile and the electrophile.
Caption: General mechanism of a bifunctional organocatalyst in the Michael addition.
Experimental Workflow
A typical experimental workflow for an asymmetric Michael addition reaction is outlined below. This process includes reaction setup, monitoring, work-up, and purification.
Application Notes and Protocols for the Synthesis of Fluorinated Phenethylamines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of fluorinated phenethylamines, a class of compounds with significant interest in medicinal chemistry and drug development. The introduction of fluorine atoms into the phenethylamine (B48288) scaffold can profoundly alter the parent molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and lipophilicity. These protocols offer methodologies for the preparation of key fluorinated phenethylamine analogs.
I. Synthetic Strategies and Methodologies
Several synthetic routes are available for the preparation of fluorinated phenethylamines. The choice of method often depends on the desired position of the fluorine atom (on the aromatic ring or the ethylamine (B1201723) side chain) and the availability of starting materials. This document details two primary strategies:
-
Synthesis of Ring-Fluorinated Phenethylamines: This approach introduces the fluorine atom onto the phenyl ring. A common method involves the use of a fluorinated aromatic aldehyde as a precursor, followed by the construction of the ethylamine side chain.
-
Synthesis of Side-Chain-Fluorinated Phenethylamines: This strategy focuses on the introduction of a fluorine atom onto the ethylamine side chain, often starting from a precursor already containing the phenyl ring.
II. Experimental Protocols
Protocol 1: Synthesis of 4-Fluoroamphetamine via Henry Condensation and Reduction
This protocol describes the synthesis of 4-fluoroamphetamine from 4-fluorobenzaldehyde (B137897). The first step is a Henry condensation to form 4-fluoro-phenyl-2-nitropropene, which is subsequently reduced to the corresponding amine.
Step 1: Synthesis of 4-Fluorophenyl-2-nitropropene
-
To a solution of 4-fluorobenzaldehyde (0.2 mol) and nitroethane (0.4 mol) in 20 ml of isopropanol, add 1 ml of n-butylamine.
-
Heat the reaction mixture under reflux for 5 hours.
-
Allow the mixture to cool to room temperature overnight to facilitate crystallization.
-
Filter the crude yellow product and recrystallize from a minimum amount of hot methanol.
-
This procedure typically yields pale yellow crystals of 4-fluorophenyl-2-nitropropene.
Step 2: Reduction of 4-Fluorophenyl-2-nitropropene to 4-Fluoroamphetamine
-
Prepare a solution of lithium aluminum hydride (LAH) (0.2 mol) in 200 ml of dry tetrahydrofuran (B95107) (THF).
-
Add a solution of 4-fluorophenyl-2-nitropropene (0.1 mol) in 200 ml of dry THF dropwise to the stirred LAH solution.
-
Allow the mixture to stir at room temperature for 4 hours.
-
Carefully quench the excess hydride by the sequential addition of 7.5 ml of water, 7.5 ml of 15% sodium hydroxide (B78521) solution, and finally 22.5 ml of water.
-
Filter the resulting mixture with suction and wash the filter cake with warm THF (2 x 100 ml).
-
Remove the THF from the filtrate under vacuum.
-
Dissolve the crude residue in 100 ml of diethyl ether and extract with 0.1 M hydrochloric acid (3 x 50 ml).
-
Basify the combined acidic fractions with 25% ammonia.
-
Extract the crude product with diethyl ether (3 x 50 ml).
-
Dry the pooled organic extracts over magnesium sulfate (B86663) and evaporate the solvent under vacuum.
-
The residue can be further purified by distillation to afford 4-fluoroamphetamine.
Protocol 2: Synthesis of NN-dimethyl-2-fluoro-2-phenylethylamine
This protocol outlines a multi-step synthesis starting from ethyl α-bromophenylacetate.
-
A mixture of anhydrous potassium fluoride (B91410) and ethyl α-bromophenylacetate in NN-dimethylformamide is heated at 145–150°C to produce the corresponding α-fluoro-ester.[1]
-
The α-fluoro-ester undergoes alkaline hydrolysis and acidification, followed by reaction with thionyl chloride to form the α-fluorophenylacetyl chloride (which is not isolated).
-
The acid chloride is then converted to the NN-dimethylamide through conventional reactions.
-
Finally, the NN-dimethylamide is reduced using diborane (B8814927) to yield NN-dimethyl-2-fluoro-2-phenylethylamine.[1]
Protocol 3: Direct Heterobenzylic Monofluorination
This general procedure can be applied for the direct fluorination of a C(sp³)–H bond at a position benzylic to a heteroaromatic system, a common structural motif in drug candidates.
-
To a solution of the substrate in acetonitrile (B52724) (0.1–0.25 M), add N-fluorobenzenesulfonimide (NFSI) (3.0 equivalents) and lithium carbonate (1.1 equivalents).
-
Heat the resulting mixture to 65°C and maintain this temperature for 18–24 hours.
-
After cooling, dilute the reaction mixture with dichloromethane (B109758) and wash with a saturated sodium bicarbonate solution.
-
Dry the organic layer with magnesium sulfate, concentrate it, and purify the crude product by column chromatography on silica (B1680970) gel.
III. Data Presentation
Table 1: Summary of Quantitative Data for the Synthesis of Fluorinated Phenethylamines
| Synthesis Step | Starting Material(s) | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Synthesis of 4-Fluorophenyl-2-nitropropene | 4-Fluorobenzaldehyde, Nitroethane | n-Butylamine | Isopropanol | Reflux | 5 | 55 | |
| Reduction of 4-Fluorophenyl-2-nitropropene | 4-Fluorophenyl-2-nitropropene | Lithium Aluminum Hydride | THF | Room Temp. | 4 | 52 | |
| Synthesis of α-fluoro-ester | Ethyl α-bromophenylacetate | Potassium Fluoride | NN-Dimethylformamide | 145-150 | - | 53 | [1] |
| Reduction of NN-dimethyl-α-fluorophenylacetamide | NN-dimethyl-α-fluorophenylacetamide | Diborane | - | - | - | 53 | [1] |
| Direct Heterobenzylic Monofluorination | Substrate with heterobenzylic C-H | N-Fluorobenzenesulfonimide, Li₂CO₃ | Acetonitrile | 65 | 18-24 | Varies |
IV. Mandatory Visualizations
Signaling Pathways
Fluorinated phenethylamines, like their non-fluorinated counterparts, are known to interact with monoamine neurotransmitter systems in the brain. Their primary mechanism of action often involves the modulation of dopamine (B1211576) and serotonin (B10506) pathways. They can act as releasing agents and/or reuptake inhibitors of these neurotransmitters. A key molecular target is the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor that can modulate the activity of dopamine and serotonin transporters.
Caption: Monoamine signaling pathway modulated by fluorinated phenethylamines.
Experimental Workflows
The following diagram illustrates the general workflow for the synthesis of 4-fluoroamphetamine as detailed in Protocol 1.
Caption: Experimental workflow for the synthesis of 4-fluoroamphetamine.
Logical Relationships
The following diagram illustrates the logical relationship between different synthetic strategies for accessing fluorinated phenethylamines.
Caption: Synthetic strategies for fluorinated phenethylamines.
References
Application Notes and Protocols: 1-(4-Fluorophenyl)-2-nitropropene in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Fluorophenyl)-2-nitropropene is a versatile synthetic intermediate with significant potential in medicinal chemistry. Its chemical structure, featuring a fluorinated phenyl ring and a reactive nitroalkene moiety, makes it a valuable precursor for the synthesis of a variety of biologically active molecules. The electron-withdrawing nature of the nitro group activates the double bond for nucleophilic addition reactions, while the entire nitropropene group can be reduced to afford phenethylamine (B48288) derivatives. The presence of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of the final drug candidates.
These application notes provide an overview of the use of this compound in the development of potential therapeutic agents, with a focus on anticancer, antimicrobial, and anticonvulsant applications. Detailed experimental protocols for the synthesis and evaluation of these derivatives are also presented.
I. Anticancer Applications
The 4-fluorophenyl motif is a common feature in many anticancer agents. Derivatives of this compound, particularly 2-(4-fluorophenyl)-N-phenylacetamides, have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.
Application Note: Synthesis of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Potential Anticancer Agents
This compound can serve as a starting material for the synthesis of 4-fluorophenylacetic acid, a key building block for various amide derivatives. The subsequent coupling of 4-fluorophenylacetic acid with different substituted anilines yields a library of 2-(4-fluorophenyl)-N-phenylacetamides. Studies have shown that the nature and position of substituents on the aniline (B41778) ring significantly influence the cytotoxic activity of these compounds. For instance, derivatives bearing a nitro group have demonstrated enhanced cytotoxicity compared to those with a methoxy (B1213986) group.[1]
Quantitative Data: Cytotoxicity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives
The following table summarizes the in vitro cytotoxic activity (IC50) of a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives against various human cancer cell lines.
| Compound ID | Substituent on Phenylacetamide | PC3 (Prostate) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | HL-60 (Leukemia) IC50 (µM) | Hela (Cervical) IC50 (µM) | ACHN (Renal) IC50 (µM) | Reference |
| 2a | 2-nitro | >250 | >250 | >250 | >250 | 200±2.2 | [2] |
| 2b | 3-nitro | 52 | >250 | >250 | >250 | 121±0.08 | [1][2] |
| 2c | 4-nitro | 80 | 100 | >250 | >250 | 197±1.24 | [1][2] |
| Imatinib | Reference Drug | 40 | 98 | 68±0.03 | ND | ND | [1][2] |
ND: Not Determined
Experimental Protocols
Protocol 1: Synthesis of 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide (Compound 2b) [1]
This protocol describes the synthesis of a representative 2-(4-fluorophenyl)-N-phenylacetamide derivative.
Materials:
-
4-Fluorophenylacetic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution
-
Diluted sulfuric acid
-
Brine
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
In a round-bottom flask, dissolve equimolar quantities of 4-fluorophenylacetic acid, EDC, and HOBt in acetonitrile.
-
Stir the mixture for 30 minutes at room temperature.
-
Add 3-nitroaniline to the reaction mixture.
-
Continue stirring for 24 hours. Monitor the reaction progress by thin-layer chromatography.
-
Once the reaction is complete, evaporate the acetonitrile under reduced pressure.
-
To the residue, add a mixture of water and ethyl acetate and transfer to a separatory funnel.
-
Separate the ethyl acetate layer and wash it sequentially with saturated sodium bicarbonate solution, diluted sulfuric acid, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Evaporate the ethyl acetate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: In Vitro Cytotoxicity Evaluation using MTS Assay [1][2]
This protocol details the method for assessing the cytotoxic activity of the synthesized compounds.
Materials:
-
Human cancer cell lines (e.g., PC3, MCF-7, HL-60)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum
-
96-well microplates
-
Synthesized compounds dissolved in DMSO
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Microplate reader
Procedure:
-
Seed the cells in 96-well microplates at an appropriate density and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the synthesized compounds and incubate for a further 48 hours.
-
Add the MTS reagent to each well and incubate for 3 hours.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
Workflow for Anticancer Drug Development from this compound
Caption: Synthetic and screening workflow for anticancer agents.
II. Potential Antimicrobial Applications
Nitroaromatic compounds are a known class of antimicrobial agents.[3] The nitro group can be bioreduced within microbial cells to generate reactive nitrogen species that are toxic to the pathogen. While direct studies on the antimicrobial properties of this compound derivatives are limited, its structural features suggest potential for development in this area.
Application Note: Rationale for Antimicrobial Drug Design
The electrophilic nature of the double bond in this compound makes it a good Michael acceptor. The addition of sulfur or nitrogen nucleophiles, for instance, can lead to the formation of novel thioether or amine derivatives. These new chemical entities could be screened for their activity against a panel of pathogenic bacteria and fungi. The fluorine substituent may also contribute to improved antimicrobial potency and pharmacokinetic properties.
General Mechanism of Nitroaromatic Antimicrobial Action
Caption: General mechanism of nitroaromatic antimicrobials.
III. Potential Anticonvulsant Applications
Phenylacetamide derivatives are a well-established class of anticonvulsant drugs.[1] While research on derivatives of this compound for this application is not extensive, the core structure is present in known anticonvulsant agents.
Application Note: Design of Phenylacetamide-based Anticonvulsants
Reduction of the nitroalkene functionality in this compound would yield 4-fluoroamphetamine. Further chemical modifications of the amine group could lead to the synthesis of a variety of N-substituted 2-(4-fluorophenyl)propanamide (B8173947) derivatives. These compounds could then be evaluated in preclinical models of epilepsy, such as the maximal electroshock (MES) test, to assess their anticonvulsant potential.
Synthetic Pathway to Potential Anticonvulsant Agents
Caption: Synthetic approach to potential anticonvulsant agents.
IV. Synthesis of Fluorinated Amphetamines
This compound is a direct precursor to 4-fluoroamphetamine, a psychoactive substance. The synthesis involves the reduction of both the nitro group and the carbon-carbon double bond.
Experimental Protocol
Protocol 3: Synthesis of 4-Fluoroamphetamine
This protocol describes the reduction of a 1-(fluorophenyl)-2-nitropropene to the corresponding amphetamine.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH4)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Water
-
15% Sodium hydroxide (B78521) solution
-
Solid potassium hydroxide
-
Hydrochloric acid (for salt formation)
Procedure:
-
In a round-bottom flask, dissolve this compound in anhydrous diethyl ether or THF.
-
In a separate flask, prepare a solution of lithium aluminum hydride in diethyl ether.
-
Slowly add the this compound solution to the lithium aluminum hydride solution with stirring.
-
After the addition is complete, stir the reaction mixture overnight at room temperature.
-
Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% sodium hydroxide solution, and then more water.
-
Filter the resulting precipitate (aluminum hydroxide) and wash it with diethyl ether.
-
Combine the organic filtrates and dry over solid potassium hydroxide.
-
Remove the solvent under reduced pressure to obtain the crude 4-fluoroamphetamine oil.
-
The product can be further purified by distillation. For the hydrochloride salt, dissolve the free base in diethyl ether and bubble dry hydrogen chloride gas through the solution.
Disclaimer: The synthesis of amphetamines and their derivatives is subject to strict legal regulations in many countries. This information is provided for educational and research purposes only. All experiments should be conducted in compliance with local laws and regulations and by qualified personnel in a controlled laboratory setting.
References
- 1. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
Application Notes and Protocols for Asymmetric Synthesis Involving Chiral Catalysts and Nitroalkenes
For Researchers, Scientists, and Drug Development Professionals
The strategic use of chiral catalysts in conjunction with nitroalkenes has emerged as a cornerstone of modern asymmetric synthesis. This powerful combination allows for the construction of complex, enantiomerically enriched molecules that are pivotal in drug discovery and development. The nitro group's strong electron-withdrawing nature activates the carbon-carbon double bond of nitroalkenes, making them highly receptive to a variety of stereoselective transformations. The resulting nitro-functionalized products are versatile synthetic intermediates that can be readily converted into other valuable functional groups, such as amines and carbonyls.
These application notes provide an overview of key asymmetric reactions involving nitroalkenes, focusing on Michael additions and Friedel-Crafts alkylations. Detailed protocols for representative reactions are included to facilitate the adoption of these methodologies for the synthesis of chiral building blocks and active pharmaceutical ingredients (APIs).
Key Reaction Methodologies
Asymmetric synthesis with nitroalkenes is dominated by a few highly effective reaction classes, primarily driven by the development of sophisticated chiral catalysts.
-
Asymmetric Michael Addition: This is one of the most widely used methods for carbon-carbon bond formation. Chiral organocatalysts, such as proline derivatives and thioureas, as well as chiral metal complexes, can facilitate the conjugate addition of a wide range of nucleophiles (aldehydes, ketones, malonates, etc.) to nitroalkenes with high stereocontrol.[1][2][3][4] The resulting γ-nitro carbonyl compounds are valuable precursors to chiral γ-amino acids and other biologically active molecules.[5][6]
-
Asymmetric Friedel-Crafts Alkylation: This reaction involves the enantioselective addition of electron-rich aromatic or heteroaromatic compounds, such as indoles, to nitroalkenes.[7][8] Chiral Lewis acid catalysts, often metal-based, are typically employed to achieve high yields and enantioselectivities.[7][8][9] The products of this reaction are important structural motifs in many natural products and pharmaceuticals.
Data Presentation: Performance of Chiral Catalysts
The following tables summarize the performance of various chiral catalysts in key asymmetric reactions with nitroalkenes, providing a comparative overview of their efficacy.
Table 1: Asymmetric Michael Addition of Aldehydes to trans-β-Nitrostyrene
| Catalyst | Nucleophile | Co-catalyst/Additive | Solvent | Time (h) | Yield (%) | dr (syn/anti) | ee (%) |
| (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl (B98337) ether (10 mol%) | Propanal | 4-Nitrophenol (B140041) (20 mol%) | Toluene (B28343) | 24 | 95 | >20:1 | >95 |
| L-Prolinamide (e.g., adamantyl L-prolinamide) | Various aldehydes | Benzoic acid | Various | 24-72 | 70-98 | up to >95:5 | 85-99 |
| Cinchona-derived amine (e.g., epi-cinchonidine amine) | 1-Acetylcycloalkenes | Acid additives | Various | 48-72 | 60-85 | - | up to 70 |
Table 2: Asymmetric Michael Addition of Ketones to trans-β-Nitrostyrene
| Catalyst | Nucleophile | Additive | Solvent | Time (h) | Yield (%) | dr (syn/anti) | ee (%) |
| (1R,2R)-1,2-diphenylethanediamine-derived thiourea (B124793) (5 mol%) | Cyclohexanone (B45756) | Benzoic acid (10 mol%) | Water | 48-72 | 88-99 | >9:1 | 76-99 |
| Pyrrolidine-based thiourea | Acetophenone derivatives | - | Various | 24-96 | 75-99 | up to >99:1 | up to 99 |
| Primary amine-thiourea | Various ketones | - | Various | 12-48 | 80-99 | good to excellent | up to 99 |
Table 3: Asymmetric Friedel-Crafts Alkylation of Indoles with Nitroalkenes
| Catalyst System | Indole (B1671886) | Nitroalkene | Solvent | Time (h) | Yield (%) | ee (%) |
| Yb(OTf)₃/Cl-indeno pybox | Unprotected indoles | Aromatic nitroalkenes | CH₂Cl₂ | 12-24 | up to 98 | up to 91 |
| Cu(II)-BOX complexes | Indoles | Aromatic nitroalkenes | Various | 24-72 | moderate to good | moderate to good |
| Imidazoline-aminophenol-Cu complex | Pyrrole | Aromatic nitroalkenes | Various | 24-48 | up to 95 | up to 92 |
Experimental Protocols
The following are detailed protocols for key asymmetric reactions involving nitroalkenes.
Protocol 1: Organocatalyzed Asymmetric Michael Addition of an Aldehyde to a Nitroalkene
This protocol describes the synthesis of a chiral γ-nitro aldehyde, a versatile precursor for γ-amino acids, using a proline-derived organocatalyst.[5][10]
Materials:
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (catalyst)
-
trans-β-Nitrostyrene
-
Propanal
-
4-Nitrophenol (co-catalyst)
-
Toluene, anhydrous
-
Sodium borohydride (B1222165) (for in-situ reduction for analysis)
-
Methanol (for in-situ reduction for analysis)
-
Ethyl acetate (B1210297)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether catalyst (0.1 mmol, 10 mol%).
-
Add 4-nitrophenol (0.2 mmol, 20 mol%) to the flask.
-
Add anhydrous toluene (10 mL) and stir the mixture until the catalyst and co-catalyst are fully dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add trans-β-nitrostyrene (1.0 mmol, 1.0 equiv) to the reaction mixture.
-
Slowly add propanal (2.0 mmol, 2.0 equiv) to the reaction mixture over 5 minutes.
-
Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion (typically 24 hours), quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired chiral γ-nitro aldehyde.
For ee determination: An aliquot of the crude reaction mixture can be reduced in situ. Dissolve the crude product in methanol, cool to 0 °C, and add sodium borohydride in portions. After complete reduction of the aldehyde, quench with water and extract with ethyl acetate. The resulting alcohol can be analyzed by chiral HPLC to determine the enantiomeric excess.[5]
Protocol 2: Organocatalyzed Asymmetric Michael Addition of a Ketone to a Nitroalkene
This protocol details the enantioselective addition of a ketone to a nitroalkene using a chiral primary amine-thiourea catalyst.[3][11]
Materials:
-
(1R,2R)-1,2-diphenylethanediamine-derived thiourea catalyst
-
trans-β-Nitrostyrene
-
Cyclohexanone
-
Benzoic acid
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the (1R,2R)-1,2-diphenylethanediamine-derived thiourea catalyst (0.05 mmol, 5 mol%) and benzoic acid (0.1 mmol, 10 mol%) in water (5 mL).
-
Add cyclohexanone (2.0 mmol, 2.0 equiv) to the stirred solution.
-
Add trans-β-nitrostyrene (1.0 mmol, 1.0 equiv) to the reaction mixture.
-
Stir the reaction vigorously at room temperature for 48-72 hours.
-
Monitor the reaction progress by TLC.
-
After completion, extract the reaction mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the chiral γ-nitro ketone.
-
Determine the enantiomeric and diastereomeric excess by chiral HPLC or GC analysis.
Protocol 3: Metal-Catalyzed Asymmetric Friedel-Crafts Alkylation of Indole with a Nitroalkene
This protocol outlines a general procedure for the enantioselective Friedel-Crafts alkylation of indole with a nitroalkene using a chiral Yb(OTf)₃-pybox complex.[7]
Materials:
-
Ytterbium(III) trifluoromethanesulfonate (B1224126) (Yb(OTf)₃)
-
Chiral chloro-indeno pybox ligand
-
Indole
-
trans-β-Nitrostyrene
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Molecular sieves (4 Å)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the chiral chloro-indeno pybox ligand (0.022 mmol, 11 mol%) and Yb(OTf)₃ (0.02 mmol, 10 mol%).
-
Add anhydrous CH₂Cl₂ (1.0 mL) and activated 4 Å molecular sieves.
-
Stir the mixture at room temperature for 1 hour to allow for catalyst formation.
-
Cool the mixture to the desired reaction temperature (e.g., -20 °C).
-
Add a solution of indole (0.22 mmol, 1.1 equiv) in anhydrous CH₂Cl₂ (0.5 mL) to the catalyst mixture.
-
Add a solution of trans-β-nitrostyrene (0.2 mmol, 1.0 equiv) in anhydrous CH₂Cl₂ (0.5 mL) dropwise over 10 minutes.
-
Stir the reaction at the same temperature and monitor its progress by TLC.
-
Upon completion (typically 12-24 hours), quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and extract with CH₂Cl₂ (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the desired chiral product.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Visualizations
The following diagrams illustrate the key concepts and workflows in asymmetric synthesis involving chiral catalysts and nitroalkenes.
Caption: General workflow for asymmetric synthesis using chiral catalysts and nitroalkenes.
Caption: Simplified catalytic cycle for an organocatalyzed Michael addition of an aldehyde.
Caption: Logical relationship between catalyst type, reaction, and product class.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chiral amines as organocatalysts for asymmetric conjugate addition to nitroolefins and vinyl sulfonesviaenamine activation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catalytic asymmetric Friedel–Crafts alkylation of unprotected indoles with nitroalkenes using a novel chiral Yb(OTf)3–pybox complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Asymmetric Friedel–Crafts reaction of N-heterocycles and nitroalkenes catalyzed by imidazoline–aminophenol–Cu complex - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. orgsyn.org [orgsyn.org]
- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Recombinant Protein Expression in E. coli
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize the expression of recombinant proteins in Escherichia coli.
Troubleshooting Guide
This guide addresses common issues encountered during protein expression and purification, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low or No Protein Expression
Q: I've induced my E. coli culture, but I'm seeing very little or no expression of my target protein on an SDS-PAGE gel. What could be the problem?
A: Low or no protein expression is a frequent issue with several potential causes:
-
Codon Usage: The gene for your protein may contain codons that are rare in E. coli, leading to stalled translation.
-
Solution: Synthesize a new version of your gene optimized for E. coli codon usage. Alternatively, use an E. coli strain engineered to express tRNAs for rare codons (e.g., Rosetta™ or BL21(DE3)pLysS).
-
-
Promoter Leakiness or Strength: The promoter in your expression vector (e.g., T7) might be too strong, causing premature expression of a toxic protein, or too weak.
-
Solution: Ensure your plasmid and E. coli strain are compatible. For toxic proteins, use a vector with a tightly controlled promoter or a strain that expresses a promoter inhibitor like T7 lysozyme (B549824) (pLysS strains).
-
-
Inefficient Induction: The concentration of the inducing agent (e.g., IPTG) or the timing of induction might be suboptimal.
-
Solution: Optimize the inducer concentration and the optical density (OD₆₀₀) at which you induce. A typical starting point is an OD₆₀₀ of 0.6-0.8.
-
-
Plasmid Integrity: The expression plasmid may have been lost or may have acquired mutations.
-
Solution: Verify the sequence of your plasmid. Always use fresh transformations for expression experiments and maintain antibiotic selection pressure.
-
Issue 2: Protein is Insoluble (Inclusion Bodies)
Q: My protein is expressing at high levels, but it's all insoluble and forming inclusion bodies. How can I increase its solubility?
A: Inclusion body formation is common for overexpressed proteins in E. coli. The protein misfolds and aggregates.
-
Lower Expression Temperature: High temperatures can accelerate protein synthesis, overwhelming the cell's folding machinery.
-
Solution: After induction, lower the culture temperature to a range of 16-25°C and express for a longer period (16-24 hours).
-
-
Reduce Induction Strength: A high concentration of inducer can lead to a rapid rate of protein synthesis that promotes misfolding.
-
Solution: Decrease the concentration of the inducing agent (e.g., lower IPTG concentration).
-
-
Co-expression with Chaperones: Molecular chaperones can assist in the proper folding of your protein.
-
Solution: Co-transform your E. coli with a second plasmid that expresses chaperones (e.g., GroEL/GroES).
-
-
Use a Solubility-Enhancing Fusion Tag: Fusing your protein to a highly soluble partner can improve its solubility.
-
Solution: Clone your gene into a vector that adds a solubility tag like Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST).
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal OD₆₀₀ for inducing my protein expression? A1: The optimal OD₆₀₀ for induction is typically in the mid-log phase of bacterial growth, usually between 0.6 and 0.8. Inducing too early can result in low cell density and poor yield, while inducing too late can lead to a large population of stationary-phase cells that are less metabolically active and may not express the protein efficiently.
Q2: How can I confirm that my protein is actually being expressed if I can't see it on a Coomassie-stained SDS-PAGE gel? A2: If the expression level is too low to be detected by Coomassie staining, a more sensitive method like a Western blot is recommended. This requires an antibody that specifically recognizes your protein or a tag fused to it (e.g., His-tag, FLAG-tag).
Q3: My protein appears to be degraded. What can I do to prevent this? A3: Protein degradation is often caused by host cell proteases.
-
Use Protease-Deficient Strains: Use E. coli strains that are deficient in certain proteases (e.g., BL21).
-
Add Protease Inhibitors: During cell lysis, always add a protease inhibitor cocktail to your buffer to inactivate proteases released from the cytoplasm.
-
Optimize Lysis: Perform cell lysis on ice and work quickly to minimize the time your protein is exposed to proteases.
Data Presentation: Optimization Parameters
The tables below summarize typical starting conditions and optimization ranges for key experimental parameters.
Table 1: Induction Condition Optimization
| Parameter | Low Yield/Insoluble | Standard Condition | High Yield/Soluble |
|---|---|---|---|
| Induction Temperature | 37°C | 30°C | 16-25°C |
| Induction Time | 2-4 hours | 4-6 hours | 16-24 hours |
| IPTG Concentration | 1.0 mM | 0.4-0.8 mM | 0.05-0.2 mM |
| OD₆₀₀ at Induction | > 1.0 | 0.6-0.8 | 0.5-0.6 |
Table 2: Comparison of Expression Strains
| Strain | Key Feature | Recommended Use Case |
|---|---|---|
| BL21(DE3) | Deficient in Lon and OmpT proteases. | General purpose, high-level protein expression. |
| Rosetta(DE3) | Supplements tRNAs for rare codons. | Expression of proteins from eukaryotic sources. |
| BL21(DE3)pLysS | Expresses T7 lysozyme to reduce basal expression. | Expression of toxic proteins. |
| C41(DE3) | Tolerates toxic proteins better than BL21. | Expression of membrane or other toxic proteins. |
Experimental Protocols
Protocol 1: Transformation of Expression Plasmid into E. coli
-
Thaw a 50 µL aliquot of chemically competent E. coli cells (e.g., BL21(DE3)) on ice.
-
Add 1-5 µL of your expression plasmid DNA to the cells.
-
Incubate the mixture on ice for 30 minutes.
-
Heat-shock the cells by placing the tube in a 42°C water bath for 45 seconds.
-
Immediately return the tube to ice for 2 minutes.
-
Add 950 µL of sterile SOC or LB medium (without antibiotic).
-
Incubate at 37°C for 1 hour with gentle shaking.
-
Plate 100 µL of the cell culture onto an LB agar (B569324) plate containing the appropriate antibiotic for plasmid selection.
-
Incubate the plate overnight at 37°C.
Protocol 2: Small-Scale Expression Trial
-
Inoculate a single colony from your transformation plate into 5 mL of LB medium with the appropriate antibiotic.
-
Grow overnight at 37°C with shaking.
-
The next day, inoculate 50 mL of fresh LB medium (with antibiotic) with the overnight culture to a starting OD₆₀₀ of 0.05.
-
Grow the 50 mL culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Remove a 1 mL "pre-induction" sample. Centrifuge, discard the supernatant, and freeze the cell pellet.
-
Induce the remaining culture by adding IPTG to a final concentration of 0.5 mM.
-
Incubate for 4 hours at 30°C with shaking.
-
Harvest the cells by centrifugation. Discard the supernatant and store the cell pellet at -80°C.
-
Analyze the pre-induction and post-induction samples by SDS-PAGE to confirm expression.
Visualizations
Below are diagrams illustrating key workflows and decision-making processes in protein expression.
Caption: A typical workflow for recombinant protein expression in E. coli.
Caption: A decision tree for troubleshooting low protein yield.
Common side reactions in the Henry condensation of 4-fluorobenzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Henry (nitroaldol) condensation of 4-fluorobenzaldehyde (B137897).
Frequently Asked Questions (FAQs)
Q1: What are the primary expected side reactions in the Henry condensation of 4-fluorobenzaldehyde with a nitroalkane like nitromethane (B149229)?
A1: The most common side reactions encountered are:
-
Dehydration: The primary product, 1-(4-fluorophenyl)-2-nitroethanol, can readily dehydrate to form 4-fluoro-β-nitrostyrene, especially under harsh basic conditions or elevated temperatures.[1][2]
-
Cannizzaro Reaction: Since 4-fluorobenzaldehyde lacks α-hydrogens, it is susceptible to a base-induced disproportionation reaction (the Cannizzaro reaction) with itself. This side reaction produces 4-fluorobenzyl alcohol and 4-fluorobenzoic acid.[2]
-
Retro-Henry Reaction: The Henry reaction is reversible.[2] Unfavorable conditions can lead to the decomposition of the desired β-nitro alcohol back to the starting materials, 4-fluorobenzaldehyde and the nitroalkane.
Q2: How does the electron-withdrawing nature of the fluorine atom on the benzaldehyde (B42025) ring affect the reaction?
A2: The fluorine atom is an electron-withdrawing group, which generally makes the carbonyl carbon of 4-fluorobenzaldehyde more electrophilic. This increased electrophilicity typically leads to a smoother and faster Henry reaction compared to benzaldehydes with electron-donating groups.
Q3: What is the role of the base catalyst, and how does its choice and concentration impact the reaction?
A3: The base is crucial for deprotonating the nitroalkane to form the nucleophilic nitronate anion, which then attacks the aldehyde. The choice and amount of base are critical:
-
Strong bases (e.g., NaOH, KOH) can accelerate the reaction but also significantly promote side reactions like the Cannizzaro reaction and dehydration.
-
Weaker bases or catalytic amounts of a base are often preferred to minimize side product formation and isolate the β-nitro alcohol.[1]
-
Solid base catalysts have been shown to be effective and can simplify product purification.[3][4]
Q4: Can the desired product, 1-(4-fluorophenyl)-2-nitroethanol, be difficult to isolate?
A4: Yes, isolation can be challenging due to its propensity to dehydrate. Careful control of reaction and work-up conditions, such as maintaining a low temperature and using mild acids for neutralization, is recommended to prevent the formation of the nitroalkene byproduct.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired β-nitro alcohol | 1. Unfavorable Reaction Equilibrium (Retro-Henry): The reaction is reversible and may not be driven to completion. | - Use a molar excess of the nitroalkane to shift the equilibrium towards the product. - Optimize the reaction temperature; sometimes lower temperatures favor the product. |
| 2. Competing Side Reactions: Dehydration or the Cannizzaro reaction are consuming the starting materials or the desired product. | - Use a milder base or a smaller catalytic amount of a stronger base. - Lower the reaction temperature. - Carefully control the reaction time to minimize byproduct formation. | |
| High yield of 4-fluoro-β-nitrostyrene (dehydration product) | 1. High Reaction Temperature: Elevated temperatures favor the elimination of water. | - Conduct the reaction at a lower temperature (e.g., room temperature or below). |
| 2. Strongly Basic Conditions: Strong bases can promote the elimination reaction. | - Switch to a weaker base or use a catalytic amount of the base. - Consider using a solid base catalyst which can offer milder reaction conditions.[3][4] | |
| Presence of 4-fluorobenzyl alcohol and 4-fluorobenzoic acid | 1. Cannizzaro Reaction: This is a common side reaction for non-enolizable aldehydes like 4-fluorobenzaldehyde in the presence of a strong base. | - Reduce the concentration of the base. - Use a milder base that is less likely to promote the Cannizzaro reaction. |
| Reaction is very slow or does not proceed | 1. Insufficiently Basic Catalyst: The chosen base may not be strong enough to deprotonate the nitroalkane effectively. | - Select a slightly stronger base, but be mindful of the potential for increased side reactions. - Increase the amount of the base catalyst, but monitor for side product formation. |
| 2. Low Reaction Temperature: While beneficial for selectivity, very low temperatures can significantly slow down the reaction rate. | - Gradually increase the reaction temperature while monitoring the product and byproduct formation by TLC or other analytical methods. |
Data Presentation
The following table summarizes the yield of the Henry condensation product of various substituted benzaldehydes with nitromethane under different reaction conditions. This data is adapted from a study using solid base catalysts and provides a general reference for expected yields.
| Aldehyde | Catalyst | Reaction Method | Time (min) | Yield (%) |
| 4-Fluorobenzaldehyde | Uncalcined HT-Solgel | Conventional | 300 | 58 |
| Microwave | 4.5 | 90 | ||
| Calcined Cu:Mg:Al (1:2:1) | Conventional | 240 | 79 | |
| Microwave | 3.5 | 93 | ||
| Benzaldehyde | Uncalcined HT-Solgel | Conventional | 300 | 61 |
| Microwave | 4.5 | 90 | ||
| Calcined Cu:Mg:Al (1:2:1) | Conventional | 270 | 70 | |
| Microwave | 3.5 | 95 | ||
| 4-Chlorobenzaldehyde | Uncalcined HT-Solgel | Conventional | 360 | 64 |
| Microwave | 4.5 | 88 | ||
| Calcined Cu:Mg:Al (1:2:1) | Conventional | 270 | 73 | |
| Microwave | 3.5 | 94 |
Data adapted from a study by Abdellattif, M. and Mohamed, H. (2018) Green and Sustainable Chemistry, 8, 139-155.[3][4]
Experimental Protocols
Protocol 1: Asymmetric Henry Reaction using a Chiral Copper Catalyst
This protocol is adapted from a procedure for the synthesis of chiral β-nitro alcohols from substituted aromatic aldehydes and can be applied to 4-fluorobenzaldehyde.
Materials:
-
4-Fluorobenzaldehyde
-
Nitromethane
-
Chiral bis(β-amino alcohol) ligand
-
Copper(II) acetate (B1210297) monohydrate (Cu(OAc)₂·H₂O)
-
Nitrogen atmosphere setup
-
Standard laboratory glassware
Procedure:
-
In an 8 mL vial under a nitrogen atmosphere, combine the chiral bis(β-amino alcohol) ligand (0.041 mmol, 20 mol%) and Cu(OAc)₂·H₂O (0.04 mmol, 20 mol%) in ethanol (2 mL).
-
Stir the resulting solution at room temperature for 2 hours to form the blue catalyst complex.
-
To this solution, add 4-fluorobenzaldehyde (0.2 mmol).
-
Stir the mixture for 20 minutes at room temperature.
-
Add nitromethane (2 mmol) to the reaction mixture.
-
Continue stirring the reaction for 24-48 hours at the desired temperature (e.g., 10 °C or 25 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product can be isolated and purified using standard techniques such as column chromatography.
Protocol 2: Henry Reaction using a Solid Base Catalyst
This protocol is a general procedure based on the use of layered double hydroxide (B78521) (LDH) catalysts.
Materials:
-
4-Fluorobenzaldehyde
-
Nitromethane
-
Calcined Cu:Mg:Al (1:2:1) LDH catalyst
-
Solvent (e.g., a non-polar solvent)
-
Standard laboratory glassware for reflux or a microwave reactor
Procedure (Conventional Heating):
-
To a round-bottom flask, add 4-fluorobenzaldehyde (1 mmol), nitromethane (1.2 mmol), the calcined LDH catalyst (0.5 g), and the chosen solvent.
-
Heat the mixture to the desired temperature (e.g., 90°C) and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture, filter off the catalyst, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography.
Procedure (Microwave Irradiation):
-
In a microwave-safe vessel, combine 4-fluorobenzaldehyde (1 mmol), nitromethane (1.2 mmol), and the calcined LDH catalyst (0.5 g) without a solvent.
-
Irradiate the mixture in a microwave reactor at a suitable power and temperature until the reaction is complete as monitored by TLC.
-
After cooling, dissolve the mixture in a suitable solvent, filter off the catalyst, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Mandatory Visualization
Caption: Main reaction pathway and common side reactions in the Henry condensation of 4-fluorobenzaldehyde.
Caption: A logical workflow for troubleshooting common issues in the Henry condensation experiment.
References
Technical Support Center: Synthesis of 1-(4-Fluorophenyl)-2-nitropropene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing tar formation during the synthesis of 1-(4-fluorophenyl)-2-nitropropene.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, with a focus on identifying and mitigating tar formation.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Reaction mixture turns dark brown or black | Excessive tar formation due to polymerization of the product. This is often caused by: 1. High reaction temperature. 2. Prolonged reaction time. 3. High concentration of the basic catalyst. | 1. Immediately reduce the reaction temperature. 2. Monitor the reaction progress closely (e.g., by TLC) and quench it as soon as the starting material is consumed. 3. Reduce the molar ratio of the catalyst in subsequent experiments. |
| Product oils out and fails to crystallize | The presence of tarry impurities inhibits crystal lattice formation. | 1. Attempt to purify the crude product using column chromatography before recrystallization. 2. Try different recrystallization solvents such as isopropanol (B130326), ethanol (B145695), or methanol. 3. Ensure the solution cools slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod at the solvent-air interface may induce crystallization. |
| Low yield of the final product | 1. Incomplete reaction. 2. Significant conversion of starting materials and product to tar. 3. Suboptimal reaction conditions. | 1. Increase the reaction time, but monitor for an increase in tar formation. 2. Optimize the reaction temperature; avoid excessive heat. 3. Titrate the amount of catalyst to find the optimal concentration that promotes the reaction without excessive polymerization.[1] 4. Ensure the purity of the starting materials (4-fluorobenzaldehyde and nitroethane). |
| Crystals are off-color (e.g., orange or brown instead of yellow) | Trapped impurities, including tar, within the crystal lattice. | Perform a second recrystallization, potentially with a different solvent system. The use of activated carbon during recrystallization can sometimes help to remove colored impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of tar formation in the synthesis of this compound?
A1: Tar formation is primarily due to the anionic polymerization of the this compound product. The basic catalysts (e.g., n-butylamine, methylamine) used to facilitate the Henry condensation reaction can also initiate this polymerization.[1] Conditions such as high temperatures, prolonged reaction times, and excessive catalyst concentration favor this side reaction.[1]
Q2: How does the choice of catalyst affect tar formation and yield?
A2: The choice of catalyst can significantly influence the reaction rate, yield, and the extent of tar formation. While strong bases can accelerate the reaction, they can also promote polymerization. Milder bases or the use of a catalyst system like ammonium (B1175870) acetate (B1210297) in acetic acid can provide a more controlled reaction, potentially leading to higher purity and less tar. For instance, one report suggests that using methylammonium (B1206745) acetate as a catalyst produces hardly any polymer in contrast to n-butylamine.
Q3: What is the ideal temperature range for this synthesis to minimize tar?
A3: The optimal temperature is a balance between a reasonable reaction rate and minimizing side reactions. While specific temperatures depend on the catalyst and solvent used, it is generally advisable to avoid excessive heat.[1] Monitoring the reaction at a lower temperature and gradually increasing it if the reaction is too slow is a prudent approach. For example, some procedures for the related phenyl-2-nitropropene synthesis recommend gentle reflux.
Q4: How can I monitor the progress of the reaction to avoid prolonged reaction times?
A4: Thin Layer Chromatography (TLC) is an effective technique to monitor the consumption of the starting materials (4-fluorobenzaldehyde and nitroethane) and the formation of the product. Once the starting materials are consumed, the reaction should be stopped to prevent the product from polymerizing into tar.
Q5: Can the purification method help in removing tar?
A5: Yes, purification is crucial. Recrystallization from a suitable solvent like ethanol or isopropanol is a common method to purify the product and remove tarry impurities.[2] If the product is heavily contaminated with tar and fails to crystallize, column chromatography is a more effective purification technique.
Data Presentation
The following table summarizes reported yields for the synthesis of the closely related 1-phenyl-2-nitropropene (B101151) using various catalysts. While this data does not directly quantify tar formation, higher yields are generally indicative of reduced side reactions, including tarring.
| Catalyst | Solvent | Reaction Time | Yield (%) |
| n-Butylamine | Ethanol | 8 hours | ~64 |
| Methylamine | Isopropanol | 4 hours | ~81 |
| Cyclohexylamine | Acetic Acid | 6 hours | ~62 |
| Ammonium Acetate | Nitroethane | 5 hours | ~63 |
Experimental Protocols
Protocol 1: Synthesis using n-Butylamine in Ethanol
This protocol is adapted from the synthesis of 1-phenyl-2-nitropropene.
Materials:
-
Nitroethane
-
n-Butylamine
-
Anhydrous Ethanol
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser, combine 4-fluorobenzaldehyde (1.0 mole), nitroethane (1.1 moles), and anhydrous ethanol (150 mL).
-
Add n-butylamine (0.1 mole) to the mixture.
-
Heat the mixture to a gentle reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
The product may crystallize upon cooling. If not, reduce the volume of the solvent under vacuum.
-
Collect the crude product by vacuum filtration.
-
Recrystallize the crude product from hot ethanol to obtain pure yellow crystals of this compound.
Protocol 2: Synthesis using Ammonium Acetate in Acetic Acid
This protocol provides an alternative using a milder catalyst system.
Materials:
-
4-fluorobenzaldehyde
-
Nitroethane
-
Ammonium Acetate
-
Glacial Acetic Acid
Procedure:
-
To a solution of 4-fluorobenzaldehyde (1.0 mole) in glacial acetic acid (200 mL), add nitroethane (1.2 moles).
-
Add ammonium acetate (0.5 moles) to the mixture.
-
Heat the reaction mixture to 80-90 °C and maintain for 2-3 hours with stirring.
-
After the reaction is complete, cool the mixture to room temperature and then pour it into ice water.
-
The product will precipitate as a yellow solid.
-
Collect the solid by vacuum filtration and wash with water until the filtrate is neutral.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization from ethanol.
Mandatory Visualization
Caption: Reaction pathway for the synthesis of this compound and the competing tar formation side reaction.
References
Purification of crude 1-(4-Fluorophenyl)-2-nitropropene by recrystallization
This guide provides detailed troubleshooting advice and frequently asked questions for the purification of crude 1-(4-fluorophenyl)-2-nitropropene by recrystallization.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the ideal solvent for the recrystallization of this compound?
A1: The ideal solvent is one in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures.[1] Based on its chemical properties, polar organic solvents are suitable.[2] Ethanol (B145695) is a commonly recommended and effective solvent for similar nitroalkenes and is a good starting point.[3][4][5][6] Isopropanol and methanol (B129727) can also be considered.
Q2: My compound is not crystallizing out of the solution upon cooling. What should I do?
A2: This is a common issue, often due to supersaturation or using too much solvent.[7][8][9] Here are several steps to induce crystallization:
-
Scratch the inner surface of the flask: Use a glass stirring rod to gently scratch the flask below the surface of the solution. The microscopic scratches on the glass provide nucleation sites for crystal growth.[7][8][10]
-
Add a seed crystal: If you have a small amount of pure this compound, add a tiny crystal to the solution. This will act as a template for further crystallization.[7][10]
-
Reduce solvent volume: You may have used too much solvent.[7][8] Gently heat the solution to evaporate some of the solvent, making it more concentrated, and then allow it to cool again.
-
Cool further: After the solution has reached room temperature, place it in an ice-water bath to further decrease the compound's solubility and promote crystallization.[11]
Q3: Instead of crystals, an oil has formed at the bottom of my flask. How can I resolve this "oiling out"?
A3: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid.[7] This often happens if the boiling point of the solvent is higher than the melting point of the compound (the melting point of this compound is 64-66°C) or if the solution is cooled too quickly.[2][7][12][13]
-
Reheat and add more solvent: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to lower the saturation point.[7][11]
-
Ensure slow cooling: Allow the flask to cool to room temperature slowly and without disturbance. Insulating the flask can help slow the cooling rate.[7][11] This gives the molecules time to align into a crystal lattice rather than aggregating as a liquid.
Q4: The yield of my recrystallized product is very low. What are the potential causes and how can I improve it?
A4: A low yield can result from several factors during the procedure.[10]
-
Using excess solvent: The most common cause is dissolving the crude product in too much solvent, which keeps a significant amount of the compound dissolved even when cold.[8][11] Always use the minimum amount of hot solvent required to fully dissolve the crude material.
-
Premature crystallization: If the product crystallizes during a hot filtration step, you will lose a portion of your yield.[11] To prevent this, use a pre-heated funnel and filter the solution as quickly as possible.
-
Incomplete cooling: Ensure the solution is thoroughly cooled in an ice bath after it has reached room temperature to maximize the amount of product that crystallizes out.[11]
-
Washing with warm solvent: When washing the collected crystals, always use a minimal amount of ice-cold solvent. Using room temperature or warm solvent will re-dissolve some of your product.[8][9]
Q5: The final product is still colored or appears impure. How can I improve the purity?
A5: The effectiveness of recrystallization depends on the proper execution of each step.
-
Slow cooling rate: Rapid crystallization can trap impurities within the crystal lattice.[10] Allowing the solution to cool slowly and without disturbance is crucial for forming pure crystals.[9][11]
-
Removal of insoluble impurities: If your crude material contained impurities that did not dissolve in the hot solvent, they should have been removed by hot filtration.[11]
-
Activated charcoal: If the solution is colored due to soluble impurities, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs colored impurities. Be aware that using too much charcoal can also adsorb your product, reducing the yield.[10]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Citations |
| Appearance | Yellow to orange crystalline solid | [2] |
| Melting Point | 64 - 66 °C | [2][12][14] |
| Molecular Formula | C₉H₈FNO₂ | [2][12] |
| Molar Mass | 181.16 g/mol | [2] |
| Water Solubility | Practically insoluble | [2] |
| Organic Solvents | Soluble in ethanol, acetone, chloroform | [2] |
Experimental Protocol
Methodology: Recrystallization of Crude this compound
-
Solvent Selection: Choose an appropriate solvent, such as ethanol.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a stir bar and place it on a hotplate. Add the minimum amount of ethanol to cover the solid and begin heating with stirring. Continue to add small portions of hot ethanol until the solid just dissolves completely.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If there are insoluble impurities or charcoal was added, perform a hot filtration. Pre-heat a clean Erlenmeyer flask and a stemless funnel. Place a fluted filter paper in the funnel and pour the hot solution through it quickly to remove the impurities.
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities.
-
Drying: Allow the crystals to dry on the filter paper by drawing air through them for several minutes. Transfer the crystals to a watch glass and let them air dry completely.
-
Analysis: Determine the melting point of the recrystallized product. A sharp melting point within the range of 64-66°C indicates high purity.[2][12][14]
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting guide for common issues in recrystallization experiments.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 4-Fluoro-P2NP | 4F-P2NP | this compound ) - SYNTHETIKA [synthetikaeu.com]
- 3. Synthesis of Phenyl-2-Nitropropene - [www.rhodium.ws] [erowid.org]
- 4. Synthesis of Phenyl-2-Nitropropene - [www.rhodium.ws] [chemistry.mdma.ch]
- 5. scribd.com [scribd.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. echemi.com [echemi.com]
- 13. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 14. 775-31-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Technical Support Center: Crystallization of 1-(4-Fluorophenyl)-2-nitropropene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the crystallization of 1-(4-Fluorophenyl)-2-nitropropene. The information is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols and data presentation to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the expected physical and chemical properties of pure this compound?
Pure this compound is a yellow to orange crystalline solid.[1] Key properties are summarized in the table below. Significant deviations from this appearance or melting point may indicate the presence of impurities.
| Property | Value |
| CAS Number | 775-31-5 |
| Molecular Formula | C₉H₈FNO₂ |
| Molecular Weight | 181.16 g/mol |
| Appearance | Yellow to orange crystalline solid[1] |
| Melting Point | 64-66 °C[1] |
| Boiling Point | 262.2 ± 15.0 °C (predicted) |
| Density | 1.230 ± 0.06 g/cm³ (predicted) |
| Water Solubility | Practically insoluble[1] |
Q2: Which solvents are suitable for the recrystallization of this compound?
Q3: What are the common impurities encountered during the synthesis of this compound and how can they be removed?
The synthesis of this compound is typically achieved through a Henry condensation reaction between 4-fluorobenzaldehyde (B137897) and nitroethane. Potential impurities include:
-
Unreacted starting materials: 4-fluorobenzaldehyde and nitroethane.
-
β-nitro alcohol intermediate: The initial product of the Henry reaction is a β-nitro alcohol, which is subsequently dehydrated to the nitropropene. Incomplete dehydration can leave this intermediate as an impurity.
-
Side-products: Depending on reaction conditions, other condensation or polymerization products may form.
Recrystallization is the primary method for removing these impurities. For highly impure products, a preliminary purification step such as column chromatography may be necessary.
Q4: What safety precautions should be taken when handling this compound?
This compound is a hazardous chemical and should be handled with appropriate safety measures. It is harmful if swallowed and can cause skin, eye, and respiratory irritation. Always work in a well-ventilated area or a fume hood. Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times to prevent direct contact.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the crystallization of this compound.
Problem 1: The product "oils out" and does not solidify upon cooling.
This is a common issue when the product fails to crystallize from the solution and instead separates as a liquid.
| Cause | Solution |
| Inappropriate Solvent Choice | The solvent may be too effective at dissolving the compound, even at low temperatures. Try a less polar solvent or a mixed solvent system (e.g., ethanol/water). |
| High Level of Impurities | Impurities can lower the melting point of the product and inhibit crystallization. Consider a preliminary purification step like column chromatography. |
| Cooling Too Rapidly | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can prevent the formation of a crystal lattice. |
Problem 2: No crystals form after dissolving the crude product and cooling the solution.
| Cause | Solution |
| Solution is Not Saturated | You may have used too much solvent. Reheat the solution to carefully evaporate some of the solvent to increase the concentration, then allow it to cool again. |
| Suboptimal Cooling | Ensure the solution is allowed to cool slowly and undisturbed to room temperature before transferring to an ice bath. |
| Need for Nucleation Sites | Induce crystallization by scratching the inside of the flask at the surface of the solution with a glass rod. Alternatively, if available, add a small "seed" crystal of pure product to the cooled solution. |
Problem 3: The recrystallization results in a very low yield.
| Cause | Solution |
| Premature Crystallization | If performing a hot filtration to remove insoluble impurities, ensure the funnel and receiving flask are pre-warmed to prevent the product from crystallizing on the filter paper. |
| Washing with Room Temperature Solvent | Always wash the collected crystals with a small amount of ice-cold solvent to minimize the dissolution of the pure product. |
| Excessive Solvent Used | Using a large excess of solvent will result in a significant portion of the product remaining in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve the crude product. |
Data Presentation
Qualitative Solubility of this compound
The following table summarizes the qualitative solubility of this compound in various organic solvents based on available data and chemical principles.
| Solvent | Polarity | Expected Solubility |
| Isopropanol (B130326) (IPA) | Polar Protic | Soluble when hot, less soluble when cold |
| Ethanol | Polar Protic | Soluble when hot, less soluble when cold |
| Methanol (B129727) | Polar Protic | Soluble when hot, less soluble when cold |
| Acetone | Polar Aprotic | Soluble[1] |
| Chloroform | Moderately Polar | Soluble[1] |
| Hexane | Nonpolar | Sparingly soluble to insoluble |
| Toluene | Nonpolar | Sparingly soluble |
| Water | Very Polar | Practically insoluble[1] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is a recommended procedure for the purification of crude this compound. Isopropanol is often a good starting point for solvent selection.
Materials:
-
Crude this compound
-
Isopropanol (or other suitable solvent)
-
Erlenmeyer flask
-
Hot plate with magnetic stirring
-
Büchner funnel and filter flask
-
Vacuum source
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of isopropanol.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of hot isopropanol until the solid is completely dissolved. Avoid adding a large excess of solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration using a pre-warmed funnel and receiving flask to prevent premature crystallization.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Determination of Qualitative Solubility
This protocol can be used to quickly screen for suitable recrystallization solvents.
Materials:
-
This compound
-
A selection of test solvents (e.g., isopropanol, ethanol, acetone, hexane)
-
Small test tubes
-
Hot plate or water bath
Procedure:
-
Place approximately 50 mg of this compound into a small test tube.
-
Add the test solvent dropwise at room temperature, vortexing or shaking after each addition, until the solid dissolves or it becomes apparent that it is insoluble (e.g., after adding 2-3 mL). Record the approximate volume of solvent used.
-
If the solid is insoluble at room temperature, gently heat the test tube in a water bath and continue to add the solvent dropwise until the solid dissolves.
-
Allow the hot solution to cool to room temperature and then place it in an ice bath.
-
Observe the formation of crystals. An ideal solvent will show low solubility at room temperature, high solubility when hot, and will yield a good quantity of crystals upon cooling.
Visualizations
General Biological Activity of Nitroaromatic Compounds
While this compound is primarily a synthetic intermediate, nitroaromatic compounds, in general, can exhibit biological activity. This is often attributed to the bioreduction of the nitro group within cells, leading to the formation of reactive species that can cause cellular damage.
Caption: General mechanism of bioactivation for some nitroaromatic compounds.
Experimental Workflow for Recrystallization
The following diagram illustrates the logical workflow for the recrystallization of this compound.
References
Technical Support Center: Optimizing Catalyst Concentration in the Henry-Knoevenagel Tandem Reaction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing catalyst concentration in the Henry-Knoevenagel tandem reaction.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the one-pot Henry-Knoevenagel reaction, offering potential causes and solutions in a question-and-answer format.
Q1: My Henry-Knoevenagel tandem reaction is resulting in a low yield. What are the common causes and how can I improve it?
Low yields in this tandem reaction can stem from several factors, including suboptimal catalyst concentration, catalyst deactivation, or unfavorable reaction conditions for one or both steps of the cascade.
-
Suboptimal Catalyst Concentration: The amount of catalyst is critical. Too little catalyst can lead to a slow and incomplete reaction, while too much can sometimes promote side reactions.[1][2] A typical starting point for catalyst loading is in the range of 5-10 mol%.[3]
-
Inactive or Inappropriate Catalyst: The chosen catalyst may not be suitable for facilitating both the Henry and Knoevenagel reactions efficiently in a one-pot setting. Bifunctional catalysts with both acidic and basic sites are often employed for such tandem reactions.[4][5] Ensure your catalyst is fresh and active.
-
Reaction Conditions: Temperature and solvent play a significant role. Lower temperatures may favor the Henry addition but slow down the Knoevenagel condensation and subsequent dehydration. Conversely, higher temperatures might favor the Knoevenagel step but can also lead to side reactions or decomposition.[6] The choice of solvent can also impact the solubility of intermediates and the overall reaction rate.[3]
-
Water Content: The Knoevenagel condensation produces water, which can inhibit the reaction equilibrium.[1] While the Henry reaction can sometimes be performed in aqueous media, the subsequent condensation may require anhydrous conditions for optimal performance.
Q2: I am observing significant side products in my reaction mixture. What are they and how can I prevent their formation?
Side product formation is a common challenge in tandem reactions. In the Henry-Knoevenagel cascade, you might encounter:
-
Michael Addition: The product of the Knoevenagel condensation, an α,β-unsaturated compound, can undergo a Michael addition with the active methylene (B1212753) compound. This is often favored by longer reaction times and higher temperatures.
-
Self-Condensation: In the presence of a strong base, the aldehyde starting material can undergo self-condensation (Cannizzaro reaction if it lacks α-hydrogens).[6]
-
Retro-Henry Reaction: The initial Henry reaction is reversible and the β-nitro alcohol intermediate can revert to the starting materials.[6]
Strategies to Minimize Side Products:
-
Optimize Catalyst Concentration: Carefully screen catalyst loading to find the optimal concentration that promotes the desired tandem reaction without accelerating side reactions.
-
Control Stoichiometry: A slight excess of the active methylene compound can sometimes be beneficial, but a large excess may favor Michael addition.
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) to monitor the reaction and stop it once the starting materials are consumed to avoid the formation of byproducts from prolonged reaction times.[3]
Q3: My reaction stalls after the Henry addition, and I am not getting the Knoevenagel product. What should I do?
This issue often points to a problem with the second step of the tandem reaction.
-
Catalyst Inefficiency for Knoevenagel: The catalyst might be effective for the Henry reaction but not for the Knoevenagel condensation. Consider using a bifunctional catalyst designed for tandem reactions.
-
Suboptimal Temperature: The Knoevenagel condensation and subsequent dehydration often require higher temperatures than the Henry reaction. A stepwise temperature gradient might be necessary.
-
Water Inhibition: The water produced in the Knoevenagel step can inhibit the reaction. The use of a Dean-Stark trap or molecular sieves can help to remove water and drive the reaction to completion.[7]
Data Presentation: Catalyst Loading vs. Yield
The following tables summarize the effect of catalyst concentration on the yield of Knoevenagel condensation products from various studies. This data can serve as a reference for optimizing your own experiments.
Table 1: Effect of Calcium Ferrite Nanoparticle Catalyst Loading on Knoevenagel Condensation [8]
| Entry | Catalyst (mol%) | Time (min) | Yield (%) |
| 1 | 1 | 60 | 45 |
| 2 | 2.5 | 45 | 62 |
| 3 | 5 | 30 | 80 |
| 4 | 7.5 | 25 | 88 |
| 5 | 10 | 20 | 95 |
| 6 | 12.5 | 20 | 95 |
| 7 | 15 | 20 | 95 |
| Reaction Conditions: Benzaldehyde (1 mmol), Malononitrile (1 mmol), Methanol (5 mL), Reflux. |
Table 2: Effect of a Bifunctional FeNPs/Am@rGO Catalyst on Knoevenagel Condensation [9]
| Entry | Catalyst | Catalyst amount (mg) | Time (h) | Conversion (%) | Yield (%) |
| 1 | FeNPs/PPD@rGO | 5 | 3.5 | 100 | 100 |
| 2 | FeNPs/PPD@rGO | 10 | 3.5 | 100 | 100 |
| 3 | FeNPs/PPD@rGO | 15 | 3.5 | 100 | 100 |
| 4 | FeNPs/PPD@rGO | 20 | 3.5 | 100 | 100 |
| Reaction Conditions: Benzaldehyde (1 mmol), Malononitrile (1.2 mmol), Ethanol (3 mL), 80 °C. |
Experimental Protocols
Detailed Methodology for Optimizing Catalyst Concentration in a One-Pot Henry-Knoevenagel Tandem Reaction
This protocol provides a general framework for optimizing catalyst concentration. It is recommended to adapt the specifics (e.g., solvent, temperature) based on the substrates and catalyst being used.
-
Reaction Setup:
-
In a series of oven-dried round-bottom flasks equipped with magnetic stir bars, add the aldehyde (1.0 mmol) and the nitroalkane (1.2 mmol).
-
Add the chosen solvent (e.g., ethanol, 5 mL) to each flask.
-
-
Catalyst Addition:
-
To each flask, add a different concentration of the bifunctional catalyst (e.g., 2 mol%, 5 mol%, 8 mol%, 10 mol%, 12 mol%).
-
-
Henry Reaction:
-
Stir the reaction mixtures at room temperature (or the optimized temperature for the Henry reaction) for a predetermined time (e.g., 2-4 hours).
-
Monitor the formation of the β-nitro alcohol intermediate by TLC.
-
-
Knoevenagel Condensation:
-
Once the Henry reaction is complete, add the active methylene compound (1.0 mmol) to each flask.
-
If necessary, adjust the temperature to the optimal condition for the Knoevenagel condensation (e.g., reflux).
-
If water removal is required, set up a Dean-Stark apparatus.
-
-
Reaction Monitoring:
-
Continue to monitor the progress of the reaction by TLC, observing the consumption of the β-nitro alcohol intermediate and the formation of the final product.
-
-
Work-up and Analysis:
-
Once the reaction is complete, cool the mixtures to room temperature.
-
Quench the reaction (e.g., with a saturated solution of ammonium (B1175870) chloride).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Determine the yield for each catalyst concentration to identify the optimal loading.
-
Visualizations
Logical Relationships and Workflows
Caption: Troubleshooting workflow for low yield in the Henry-Knoevenagel tandem reaction.
Signaling Pathways and Experimental Workflows
Caption: Catalytic cycle of a bifunctional catalyst in the Henry-Knoevenagel tandem reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. H3PW12O40/mpg-C3N4 as an efficient and reusable bifunctional catalyst in one-pot oxidation–Knoevenagel condensation tandem reaction - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. orientjchem.org [orientjchem.org]
- 7. benchchem.com [benchchem.com]
- 8. Calcium Ferrite, an Efficient Catalyst for Knoevenagel Condensation (A Green Approach) – Oriental Journal of Chemistry [orientjchem.org]
- 9. Highly efficient FeNP-embedded hybrid bifunctional reduced graphene oxide for Knoevenagel condensation with active methylene compounds - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Effect of temperature on the synthesis of 1-(4-Fluorophenyl)-2-nitropropene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-(4-Fluorophenyl)-2-nitropropene. It is intended for researchers, scientists, and professionals in drug development who may encounter issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
The synthesis is a Henry-Knoevenagel condensation reaction between 4-fluorobenzaldehyde (B137897) and nitroethane, typically catalyzed by a weak base like n-butylamine.
Q2: What is the role of temperature in this reaction?
Temperature is a critical parameter that influences the reaction rate, yield, and purity of the final product. Generally, higher temperatures accelerate the reaction, but can also lead to the formation of undesired side products and decomposition.
Q3: What are the typical temperature ranges used for this synthesis?
The synthesis of this compound and similar nitropropenes has been reported to be conducted under a variety of temperature conditions, from room temperature to reflux. One specific protocol for the fluorinated compound specifies refluxing at 70°C. For the non-fluorinated analog, phenyl-2-nitropropene, methods range from "slight heating" to refluxing in ethanol (B145695) or heating to 100°C in acetic acid.
Q4: How does reaction time relate to temperature?
There is an inverse relationship between reaction time and temperature. Reactions carried out at room temperature may require several days to reach completion, while those at reflux temperatures can be completed in a matter of hours. For instance, one room temperature synthesis of a similar compound took 20 days to achieve a high yield. In contrast, a refluxing system for the fluorinated product was complete in 9 hours.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Yield | Reaction temperature is too low. | Gradually increase the reaction temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). A temperature of around 70°C under reflux has been reported to be effective. |
| Reaction time is insufficient. | If running the reaction at a lower temperature, increase the reaction time. Monitor the reaction by TLC to determine the point of completion. | |
| Dark, Tarry, or Oily Product Instead of Crystals | Reaction temperature is too high. | Excessive heat can cause polymerization and the formation of tarry byproducts. Avoid aggressive heating. If the reaction mixture turns dark red or brown, it is an indication that the temperature is too high. Maintain a gentle reflux or a constant temperature bath. |
| Incorrect work-up procedure. | Ensure the reaction mixture is cooled sufficiently before work-up and crystallization. Recrystallization from a suitable solvent like isopropyl alcohol or ethanol can help purify the product. | |
| Slow Reaction Rate | Sub-optimal temperature. | While the reaction can proceed at room temperature, it may be very slow. Consider gently heating the reaction mixture to increase the rate. A study on a similar Knoevenagel condensation showed a significant yield increase from 56% to 95% when the temperature was raised from 25°C to 40°C. |
| Product Fails to Crystallize | Presence of impurities. | Tarry byproducts formed at high temperatures can inhibit crystallization. Purify the crude product using column chromatography before attempting recrystallization. |
| Supersaturation not achieved. | After dissolving the crude product in a hot solvent for recrystallization, allow it to cool slowly to room temperature, and then in an ice bath to induce crystallization. Scratching the inside of the flask with a glass rod can also initiate crystal formation. |
Data Presentation
Table 1: Summary of Temperature Conditions and Outcomes for Phenyl-2-nitropropene Synthesis (Analog Compound)
| Catalyst | Solvent | Temperature | Reaction Time | Yield | Reference |
| n-Butylamine | Ethanol | Reflux | 8 hours | 64% | [1] |
| Cyclohexylamine | Acetic Acid | 100°C | 6 hours | 62% | [1] |
| Methylamine | Isopropyl Alcohol | "Slightly heated" | 4 hours | 81% | [1] |
| n-Butylamine | None | Room Temperature | 20 days | 79% |
Table 2: Effect of Temperature on Yield for a Knoevenagel Condensation
| Temperature (°C) | Yield (%) |
| 25 | 56 |
| 40 | 95 |
Note: This data is for a different Knoevenagel condensation but illustrates the general trend of temperature effect on yield.
Experimental Protocols
Protocol 1: Reflux at 70°C
-
To a 100 mL round-bottom flask, add 7.5 g of 4-fluorobenzaldehyde, 9.0 g of freshly distilled nitroethane, and 6 mL of anhydrous isopropyl alcohol.
-
With vigorous magnetic stirring, add 0.25 mL of n-butylamine dropwise to the flask.
-
Heat the mixture to reflux at 70°C and maintain for 9 hours.
-
After 9 hours, allow the reaction mixture to cool to room temperature and then place it in a freezer overnight to induce crystallization.
-
Collect the crude this compound by vacuum filtration.
-
Recrystallize the crude product from a minimum amount of boiling isopropyl alcohol to obtain pure yellow crystals.
Protocol 2: Room Temperature Synthesis (Adapted from an analog synthesis)
-
In a flask, mix 4-fluorobenzaldehyde (1 equivalent) and nitroethane (1 equivalent).
-
Add n-butylamine (0.05 equivalents) to the mixture.
-
Stir the mixture at room temperature in a dark place.
-
Monitor the reaction over several days. The product should slowly crystallize out of the solution.
-
After the reaction is complete (as determined by TLC or consumption of starting material), break up the solid mass.
-
Wash the crystals with cold deionized water.
-
Recrystallize the product from boiling isopropyl alcohol.
Mandatory Visualization
References
Technical Support Center: Purification of 1-(4-Fluorophenyl)-2-nitropropene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1-(4-fluorophenyl)-2-nitropropene.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
Recrystallization Issues
Q1: My crude product is an oil and will not crystallize. What should I do?
A1: "Oiling out" is a frequent challenge when the melting point of the compound is lower than the boiling point of the chosen solvent, or when significant impurities are present. Here are several strategies to address this issue:
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Induce Crystallization:
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Scratching: Use a glass rod to gently scratch the inner surface of the flask at the liquid-air interface. This creates nucleation sites that can initiate crystal growth.[1][2]
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Seeding: If a small amount of pure, crystalline this compound is available, add a "seed" crystal to the cooled solution to promote crystallization.[1]
-
-
Solvent Adjustment: The compound may be too soluble in the selected solvent. Consider using a less polar solvent system. For instance, if you are using pure methanol (B129727), a mixture of methanol and water might prove more effective.[1] Commonly used and effective solvents for recrystallizing the related compound 1-phenyl-2-nitropropene (B101151) include isopropanol (B130326) (IPA), ethanol, methanol, and hexane (B92381).[1]
-
Preliminary Purification: For highly impure products, a preliminary purification step such as column chromatography may be necessary before attempting recrystallization.[1]
Q2: No crystals are forming even after the solution has cooled. What are the next steps?
A2: This often indicates that the solution is not sufficiently saturated. The following techniques can be employed:
-
Increase Concentration: Gently reheat the solution and carefully evaporate some of the solvent to increase the concentration of the product. Allow the concentrated solution to cool slowly.
-
Extended Cooling: Place the flask in an ice bath or a refrigerator to further decrease the solubility of the product and encourage crystal formation.[1][2]
Q3: The yield of my recrystallized product is very low. How can I improve it?
A3: Low recovery can be due to several factors. Consider the following to optimize your yield:
-
Inappropriate Solvent Choice: If the product has moderate solubility in the cold solvent, a significant amount will be lost. The ideal solvent is one in which the product is highly soluble when hot and poorly soluble when cold.[1]
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Premature Crystallization: If the product crystallizes during a hot filtration step (intended to remove insoluble impurities), product will be lost. To prevent this, ensure your filtration apparatus is pre-heated.[1]
-
Incomplete Crystallization: Make sure the solution is thoroughly cooled, preferably in an ice bath, to maximize the precipitation of the product.[1]
Column Chromatography Issues
Q1: How do I choose the right solvent system (eluent) for column chromatography?
A1: The selection of an appropriate eluent is critical for good separation. A common starting point is a non-polar solvent with a small amount of a more polar solvent. For compounds like nitropropenes, mixtures of hexane and ethyl acetate (B1210297) or hexane and chloroform (B151607) are often effective.[2] The ideal solvent system should provide a retention factor (Rf) of 0.2-0.4 for the desired compound on a Thin Layer Chromatography (TLC) plate.
Q2: My compound is running too fast or too slow on the column.
A2: This is a common issue related to the polarity of the eluent.
-
Running too fast (high Rf): The eluent is too polar. Decrease the proportion of the polar solvent in your mixture.
-
Running too slow (low Rf): The eluent is not polar enough. Increase the proportion of the polar solvent.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The primary impurities often include unreacted starting materials, such as 4-fluorobenzaldehyde (B137897) and nitroethane.[3][4] Side-products from the condensation reaction can also be present.
Q2: Which purification method is best for this compound?
A2: The choice of purification method depends on the level of impurity, the desired final purity, and the available resources.
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Recrystallization: This is an effective technique for removing small amounts of impurities and is often sufficient to obtain a product of high purity.[5]
-
Column Chromatography: This method is highly effective for separating the desired product from significant amounts of impurities and byproducts.[2][6]
Q3: What are the expected physical properties of pure this compound?
A3: Pure this compound is expected to be a yellow to orange crystalline solid.[7] Its melting point is reported to be in the range of 64-66°C.[7]
Data Presentation
| Purification Method | Crude Mass (g) | Purified Mass (g) | Yield (%) | Purity (%) (by analytical method) | Notes (e.g., solvent system, temperature) |
| Recrystallization | e.g., Isopropanol, cooled to 0°C | ||||
| Column Chromatography | e.g., Silica (B1680970) gel, Hexane:Ethyl Acetate (9:1) |
Experimental Protocols
Protocol 1: Recrystallization
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of a suitable hot solvent (e.g., isopropanol, ethanol, or methanol) to your crude this compound.[1] Heat the mixture gently on a hot plate while stirring until the solid completely dissolves.
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Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize the formation of crystals.[1]
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[1]
-
Drying: Dry the purified crystals, for example, in a desiccator under vacuum.
Protocol 2: Column Chromatography
-
Column Packing: Prepare a chromatography column with silica gel slurried in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel.
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Elution: Begin eluting with the chosen solvent system (e.g., a mixture of hexane and ethyl acetate).[6] Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Fraction Collection: Combine the fractions containing the pure product.
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Solvent Removal: Remove the solvent from the combined fractions under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Logical workflow for the purification of this compound.
Caption: Step-by-step protocol for the recrystallization of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Phenyl-2-Nitropropene - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. 1-(2-Fluorophenyl)-2-nitropropene | Benchchem [benchchem.com]
- 4. Phenyl-2-nitropropene - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. rsc.org [rsc.org]
- 7. 4-Fluoro-P2NP | 4F-P2NP | this compound ) - SYNTHETIKA [synthetikaeu.com]
Preventing polymerization of nitrostyrenes during synthesis
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the unwanted polymerization of nitrostyrenes during synthesis.
Troubleshooting Guide: Common Polymerization Issues
Uncontrolled polymerization is a frequent challenge in the synthesis and handling of nitrostyrenes. This guide outlines common problems, their probable causes, and recommended solutions to ensure successful outcomes.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Reaction mixture becomes viscous or solidifies during synthesis. | • High Temperature : Thermal self-initiation of polymerization is occurring.[1] • Radical Initiators : Contaminants like peroxides in solvents or reagents are initiating radical polymerization.[1] • Anionic Initiators : Strong bases (e.g., NaOH, alkoxides) or even some amines can initiate anionic polymerization.[1][2][3] • Lack of Inhibitor : No polymerization inhibitor was added to the reaction mixture. | • Temperature Control : Maintain strict temperature control, ideally between 10-15°C for base-catalyzed condensations, using a cooling bath.[1][4] • Purify Reagents : Use purified, peroxide-free solvents. • Inert Atmosphere : Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen, which can participate in initiation pathways.[1] • Catalyst Choice : If a base is necessary, consider using a weaker base or ensure slow, controlled addition at low temperatures.[1] |
| Product polymerizes during aqueous workup or extraction. | • Inhibitor Removal : A water-soluble inhibitor has been washed out. • pH Changes : Shifts in pH may catalyze polymerization. • Localized Heating : Overheating during solvent removal on a rotary evaporator.[5] | • Add Inhibitor : Introduce a small amount of a water-insoluble inhibitor (e.g., BHT) to the organic phase before extraction.[5] • Control pH : Use buffered aqueous solutions to maintain a neutral or slightly acidic pH.[5] • Controlled Evaporation : Use a rotary evaporator with controlled temperature and vacuum; avoid heating the flask to dryness.[5] |
| Product polymerizes during purification (Distillation or Chromatography). | • Distillation : High temperatures required for distillation can initiate thermal polymerization.[1][5] • Chromatography : The stationary phase (e.g., silica (B1680970) gel) can be acidic and act as an initiator.[5] | • Vacuum Distillation : Use vacuum distillation to lower the boiling point and reduce thermal stress. Add a non-volatile inhibitor (e.g., hydroquinone) to the distillation flask.[1][5] • Chromatography : Deactivate the stationary phase (e.g., by adding 1% triethylamine (B128534) to the eluent). Alternatively, pass the crude product through a short plug of basic alumina (B75360) to remove acidic impurities and some inhibitors quickly.[1] Add an inhibitor to the collection fractions immediately.[5] |
| Purified nitrostyrene (B7858105) solidifies or becomes viscous during storage. | • Exposure to Light/Heat : UV light or elevated storage temperatures can initiate polymerization.[1][6] • Absence of Inhibitor : The purified compound lacks a stabilizer for long-term storage.[5] • Atmosphere : Presence of oxygen or moisture can promote degradation and polymerization.[5] | • Low Temperature : Store the product in a freezer (e.g., -20°C).[5] • Protect from Light : Use opaque or amber-colored vials.[5] • Add Inhibitor : Add a suitable inhibitor like Butylated Hydroxytoluene (BHT) or 4-Methoxyphenol (B1676288) (MEHQ) at a concentration of 100-500 ppm.[5] • Inert Atmosphere : Store under an inert atmosphere (N₂ or Ar) in a tightly sealed container.[5][7] |
Frequently Asked Questions (FAQs)
Q1: Why is my nitrostyrene polymerizing during the reaction?
A1: Nitrostyrene is highly susceptible to polymerization because the electron-withdrawing nitro group activates the vinyl double bond.[1] Polymerization can be initiated by several factors, including:
-
Heat : Elevated temperatures can cause thermal self-initiation. For instance, the related compound styrene (B11656) begins to polymerize thermally above 100°C.[1]
-
Light : UV light can trigger radical polymerization.[1]
-
Radical Initiators : Contaminants such as peroxides can generate free radicals that start the polymerization process.[1]
-
Anionic Initiators : Basic conditions, including strong bases like sodium hydroxide (B78521) or certain amines, can initiate anionic polymerization.[1][2][3]
Q2: How can I visually detect if a polymer is forming?
A2: Polymer formation is often visually apparent. Key signs include the reaction mixture becoming noticeably viscous or thick, the formation of a solid precipitate that is insoluble in the reaction solvent, or the appearance of a gummy, sticky substance.[1]
Q3: What are the best inhibitors to prevent polymerization during synthesis or storage?
A3: While β-nitrostyrene itself can inhibit the polymerization of other monomers like styrene, it is prone to self-polymerization.[1][8] Effective inhibitors are crucial. The choice depends on the application (synthesis vs. storage) and the required removal method.
-
Phenolic Compounds : Examples include 4-tert-butylcatechol (B165716) (TBC), butylated hydroxytoluene (BHT), and 4-methoxyphenol (MEHQ). They are excellent radical scavengers and are commonly used for storage and transport.[1][9]
-
Stable Nitroxide Radicals : Compounds like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and its derivatives are highly effective radical scavengers, often referred to as "true inhibitors".[1][9][10]
-
Dinitrophenols : Compounds like 2,6-dinitro-p-cresol (B1206616) are effective at elevated temperatures but are often highly toxic.[1][9]
Q4: My commercially purchased nitrostyrene contains a stabilizer. How do I remove it before my reaction?
A4: Stabilizers may interfere with subsequent reactions and often need to be removed. Common methods include:
-
Washing with Base : For acidic phenolic inhibitors like TBC, washing an organic solution of the nitrostyrene with an aqueous base (e.g., 5% NaOH) can effectively remove them.[1]
-
Column Chromatography : A quick and efficient method is to pass the nitrostyrene through a short plug of basic alumina, which adsorbs the phenolic inhibitor.[1]
-
Vacuum Distillation : While effective, this method is hazardous for unstabilized monomers as heat can induce polymerization. It should only be performed with extreme caution at low temperatures under reduced pressure.[1]
Q5: I've already formed a polymer. Can I reverse it or purify my desired monomer?
A5: Polymerization is generally not reversible.[1] However, you can often purify the desired monomer from the polymer byproduct.
-
Recrystallization : This is the most common and effective method for solid nitrostyrenes. The monomer is typically much more soluble in a suitable solvent (like hot ethanol) than the high-molecular-weight polymer.[1][4]
-
Filtration : If the polymer has precipitated out of the solution, it can sometimes be removed by simple filtration, although the filtrate may still contain soluble oligomers.[1]
Data Presentation
Table 1: Common Inhibitors for Styrene Polymerization
(Note: Specific quantitative data for nitrostyrene is limited; data for styrene, a close structural analog, is presented for guidance.)
| Inhibitor Class | Example Inhibitor | Typical Use | Mechanism |
| Phenolic | 4-tert-butylcatechol (TBC) | Storage & Transport | Radical Scavenger (H-atom donor) |
| Phenolic | Butylated hydroxytoluene (BHT) | Storage & Processing | Radical Scavenger (H-atom donor) |
| Nitroxide Radicals | 4-hydroxy-TEMPO | Processing | Stable Radical Trap ("True Inhibitor") |
| Dinitrophenols | 2,4-dinitro-o-cresol (DNOC) | High-Temp Processing | Retarder |
| Phenylenediamines | p-phenylenediamine | Processing | Retarder |
| Source:[1][9][10] |
Table 2: Generalized Effect of Temperature on Radical Polymerization
| Temperature | Effect on Initiation Rate | Effect on Propagation Rate | Overall Polymerization Rate | Molecular Weight of Polymer |
| Increase | Increases Significantly | Increases | Increases | Decreases |
| Decrease | Decreases Significantly | Decreases | Decreases | Increases |
| Source:[1] |
Mandatory Visualizations
Experimental Protocols
Protocol 1: Typical Synthesis of β-Nitrostyrene via Henry Condensation
This protocol is a representative example for the synthesis of β-nitrostyrene.[4]
Materials:
-
Nitromethane
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl), concentrated
-
Ice
-
Equipment: Round-bottom flask, mechanical stirrer, thermometer, dropping funnel, cooling bath (ice-salt).
Procedure:
-
Setup : In a flask equipped with a stirrer and thermometer and placed in a cooling bath, combine benzaldehyde (1 mole), nitromethane (1 mole), and methanol (200 mL).
-
Cooling : Cool the mixture to below 15°C.
-
Catalyst Preparation : Separately, prepare a solution of NaOH (1.05 moles) in an equal volume of water, then cool this solution.
-
Addition : Slowly add the cold NaOH solution to the stirred benzaldehyde/nitromethane mixture via a dropping funnel. Maintain the reaction temperature between 10-15°C throughout the addition. The mixture will become a thick, bulky precipitate.[1][4]
-
Dissolution : After the addition is complete, stir for an additional 15-30 minutes. Convert the resulting thick slurry into a clear solution by adding ice water (approx. 700-800 mL). Keep the solution cold.
-
Quenching/Precipitation : In a separate large vessel, prepare a dilute HCl solution. Slowly pour the cold alkaline reaction solution into the stirred acid. A pale yellow crystalline mass of nitrostyrene should precipitate almost immediately.[4]
-
Isolation : Collect the solid product by suction filtration. Wash the solid with cold water until the washings are neutral.
-
Purification : The most common method for purification is recrystallization from hot ethanol.[1][4] Dissolve the crude product in a minimal amount of hot ethanol, filter if necessary to remove insoluble impurities, and allow the solution to cool slowly to form pure crystals.
Protocol 2: Removal of TBC Inhibitor Using an Alumina Plug
This protocol describes a fast and efficient method for removing phenolic inhibitors like 4-tert-butylcatechol (TBC).[1]
Materials:
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TBC-stabilized nitrostyrene
-
Basic alumina
-
Anhydrous solvent (e.g., dichloromethane (B109758) or diethyl ether)
-
Glass column or large pipette
-
Cotton or glass wool
-
Sand
Procedure:
-
Prepare the Plug : Place a small plug of cotton or glass wool at the bottom of a glass column or pipette. Add a small layer of sand (approx. 1 cm).
-
Add Alumina : Gently add basic alumina on top of the sand (approx. 5-10 cm, depending on the scale of your reaction). Top with another small layer of sand.
-
Equilibrate : Pre-wet the column by passing a small amount of the chosen anhydrous solvent through it.
-
Load and Elute : Dissolve the TBC-stabilized nitrostyrene in a minimal amount of the solvent and carefully add it to the top of the alumina column.
-
Collect : Allow the solution to pass through the alumina, collecting the eluent in a clean flask. The TBC (often reddish-brown) will be adsorbed onto the top of the alumina, while the purified, colorless or pale yellow nitrostyrene solution will pass through.[1]
-
Immediate Use : The resulting solution of unstabilized nitrostyrene should be used immediately in the subsequent reaction to prevent polymerization.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. BETA-NITROSTYRENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. researchgate.net [researchgate.net]
- 9. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Purifying Nitroalkenes with Column Chromatography
Welcome to the technical support center for the purification of nitroalkenes using column chromatography. This guide provides detailed answers to frequently asked questions, troubleshooting strategies for common issues, and step-by-step experimental protocols to assist researchers, scientists, and drug development professionals in their laboratory work.
Frequently Asked Questions (FAQs)
Q1: My nitroalkene appears to be decomposing on the silica (B1680970) gel column. What is happening and how can I prevent it?
Nitroalkenes can be sensitive to the acidic nature of standard silica gel, which can catalyze decomposition, polymerization, or other side reactions.[1][2] The silanol (B1196071) groups (Si-OH) on the surface of silica gel are weakly acidic and can interact with electron-deficient nitroalkenes.
Solutions:
-
Deactivate the Silica Gel: Neutralize the acidic sites by preparing a slurry of silica gel in the mobile phase containing a small amount of a base, typically 1-2% triethylamine (B128534) (Et₃N) or pyridine.[3][4] Flush the column with this solvent mixture before loading your sample.[4]
-
Use an Alternative Stationary Phase: If deactivation is insufficient, consider using a less acidic or neutral stationary phase.[1] Common alternatives include alumina (B75360) (neutral or basic) or Florisil.[1][5]
-
Perform a Stability Test: Before running a large-scale column, test your compound's stability by spotting it on a TLC plate, letting it sit for 30-60 minutes, and then eluting it.[1][6] If a new spot appears or the original spot diminishes, it indicates instability on silica.
Q2: How do I choose the optimal solvent system (mobile phase) for my nitroalkene purification?
The ideal mobile phase should provide good separation between your target nitroalkene and any impurities. The selection process is almost always guided by preliminary analysis using Thin Layer Chromatography (TLC).[7][8][9]
Procedure for Solvent Selection:
-
Start with a Standard System: A common starting point for many organic compounds, including nitroalkenes, is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[8][9]
-
Run Test TLCs: Dissolve a small amount of your crude mixture and spot it on a TLC plate. Develop the plate in various ratios of your chosen solvents (e.g., 9:1, 4:1, 1:1 Hexanes:Ethyl Acetate).
-
Aim for the Ideal Rf Value: For optimal separation on a flash column, the target compound should have an Rf (retention factor) value between 0.2 and 0.4.[8][10] This range ensures the compound elutes from the column in a reasonable volume of solvent without excessive band broadening.[9][11]
Q3: What is the difference between isocratic and gradient elution, and which should I use?
-
Isocratic Elution: Uses a single, constant solvent composition throughout the entire separation.[11] It is simpler to perform but can lead to long elution times and broad peaks for compounds that are strongly retained by the stationary phase.[11]
-
Gradient Elution: The composition of the mobile phase is changed during the separation, typically by gradually increasing the proportion of the more polar solvent.[11][12] This technique is useful for mixtures containing compounds with a wide range of polarities. It helps to elute strongly retained compounds faster and as sharper bands, improving resolution and saving time.[11][13]
For separating a nitroalkene from closely related impurities, a shallow gradient or a well-optimized isocratic system is often effective.[14] If the crude mixture contains both very non-polar and very polar impurities, a gradient elution is generally more efficient.[4][15]
Q4: My sample is not very soluble in the mobile phase. How should I load it onto the column?
Poor solubility in the eluting solvent can lead to the sample precipitating at the top of the column, causing streaking and poor separation.[6][16] The best approach in this situation is dry loading .
Dry Loading Procedure:
-
Dissolve your crude sample in a suitable, volatile solvent in which it is highly soluble (e.g., dichloromethane (B109758) or acetone).[4][6]
-
Add a small amount of silica gel (approximately 5-10 times the mass of your sample) to this solution.[6]
-
Carefully remove the solvent using a rotary evaporator until you are left with a dry, free-flowing powder.[4][6]
-
Gently add this powder to the top of your packed column.[4]
This technique ensures that the sample is introduced to the column in a fine, evenly distributed band, regardless of its solubility in the mobile phase.[9]
Data Presentation
Table 1: Common Stationary Phases for Nitroalkene Purification
| Stationary Phase | Type | Acidity | Typical Use Case |
| Silica Gel | Polar | Acidic | General purpose, most common stationary phase.[17][18] |
| Deactivated Silica | Polar | Neutralized | For acid-sensitive compounds like many nitroalkenes.[4] |
| Alumina | Polar | Basic, Neutral, or Acidic | Alternative to silica for acid- or base-sensitive compounds.[1][7] |
| Florisil® | Polar | Weakly Acidic | Used for separating compounds sensitive to standard silica.[1] |
| Reversed-Phase C18 | Non-polar | N/A | For highly polar nitroalkenes, using a polar mobile phase.[18][19] |
Table 2: Flash Chromatography Parameters
| Parameter | Recommended Value | Rationale |
| Silica Gel Particle Size | 40 - 63 µm (230-400 mesh)[10][17] | Finer particles provide a larger surface area, leading to better separation efficiency than coarser grades.[10] |
| Silica to Sample Ratio | 30:1 to 100:1 (by weight)[17] | A higher ratio is used for more difficult separations to improve resolution. |
| Target Rf on TLC | 0.2 - 0.4[8][9][10] | Balances resolution and elution time; avoids premature elution or excessive band broadening.[9] |
| Flow Rate | ~2 inches / minute[8] | An optimal flow rate ensures proper equilibration between the mobile and stationary phases.[6] |
Experimental Protocols
Detailed Protocol: Flash Column Chromatography of a Nitroalkene
This protocol outlines a general procedure for purifying a nitroalkene using flash column chromatography with deactivated silica gel.
1. Preparation of Deactivated Silica Gel:
-
Determine the amount of silica gel needed (e.g., 50g of silica for 1g of crude material).
-
In a fume hood, prepare the initial, low-polarity mobile phase (e.g., 98:1:1 Hexanes:Ethyl Acetate:Triethylamine).
-
Create a slurry by adding the dry silica gel to the solvent in a beaker, stirring gently to remove air bubbles.
2. Column Packing (Wet Method):
-
Secure a glass column vertically with a clamp. Ensure the stopcock is closed.
-
Place a small plug of cotton or glass wool at the bottom of the column.[7] Add a thin layer (~1 cm) of sand.[8]
-
Pour the silica slurry into the column. Use a funnel to prevent spillage.
-
Open the stopcock and allow the solvent to drain, collecting it for reuse. Gently tap the column to ensure even packing and remove any air bubbles.[20]
-
Once the silica has settled, add another thin layer of sand to the top to protect the surface.[8] Do not let the solvent level drop below the top of the silica bed.[6]
3. Sample Loading (Dry Loading Method):
-
Dissolve the crude nitroalkene mixture in a minimal amount of a volatile solvent (e.g., CH₂Cl₂).
-
Add a small portion of silica gel and evaporate the solvent on a rotary evaporator to get a free-flowing powder.[6]
-
Carefully add the silica-adsorbed sample to the top of the packed column.
4. Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply positive pressure using compressed air or nitrogen to achieve a flow rate of approximately 2 inches per minute.[8]
-
Begin collecting fractions in test tubes or vials.
-
If using a gradient, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute more polar compounds.[4]
5. Analysis of Fractions:
-
Monitor the collected fractions using TLC to identify which ones contain the pure nitroalkene.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified nitroalkene.
Visualizations
Caption: Experimental workflow for nitroalkene purification.
Caption: Troubleshooting decision tree for common issues.
References
- 1. Purification [chem.rochester.edu]
- 2. sci-rad.com [sci-rad.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Chromatography [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. web.uvic.ca [web.uvic.ca]
- 8. Chromatography [chem.rochester.edu]
- 9. sorbtech.com [sorbtech.com]
- 10. orgsyn.org [orgsyn.org]
- 11. biotage.com [biotage.com]
- 12. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 13. Successful Protein Purification: Gradient elution – LAMBDA OMNICOLL | LAMBDA Laboratory Instruments [fractioncollector.info]
- 14. Isocratic and gradient elution chromatography: a comparison in terms of speed, retention reproducibility and quantitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. immun.lth.se [immun.lth.se]
- 16. Chromatography [chem.rochester.edu]
- 17. Column chromatography - Wikipedia [en.wikipedia.org]
- 18. chromtech.com [chromtech.com]
- 19. quora.com [quora.com]
- 20. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
Validation & Comparative
A Comparative Guide to the GC-MS Analysis of 1-(4-Fluorophenyl)-2-nitropropene Reaction Products
This guide offers an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 1-(4-Fluorophenyl)-2-nitropropene and its principal reaction products. Tailored for researchers, scientists, and professionals in drug development, this document details experimental protocols, presents comparative data with alternative analytical techniques, and includes visualizations of chemical pathways and experimental workflows to support rigorous scientific inquiry.
Introduction
This compound is an aromatic nitroalkene used as a chemical intermediate in organic synthesis, particularly for producing substituted phenethylamines.[1][2] The analysis of its reaction products is critical for monitoring reaction progress, identifying byproducts, and ensuring the purity of synthesized compounds.[3] Gas Chromatography-Mass Spectrometry (GC-MS) is a highly specific and sensitive method, making it ideal for this purpose.[4] It offers high separation efficiency and definitive compound identification based on mass spectral data.[3][4]
Reaction Pathways of this compound
The primary reaction of this compound involves its reduction. The specific products formed are dependent on the reducing agents and reaction conditions employed.[3] The analogous, non-fluorinated compound, 1-phenyl-2-nitropropene, is known to yield several key products upon reduction, and similar outcomes are expected for its fluorinated counterpart.[3][5]
Key reduction products include:
-
1-(4-Fluorophenyl)-2-propanone : Formed via partial reduction and subsequent hydrolysis.[5]
-
4-Fluoroamphetamine : The result of complete reduction of both the nitro group and the alkene double bond, often achieved through catalytic hydrogenation or with a large excess of a strong reducing agent like lithium aluminum hydride (LiAlH₄).[3][5]
-
1-(4-Fluorophenyl)-2-propanoxime : Can be formed as a major product under specific conditions, such as reduction with a controlled excess of LiAlH₄.[5]
Comparison of Analytical Techniques
While GC-MS is a premier technique for analyzing these reaction mixtures, other methods like High-Performance Liquid Chromatography (HPLC) with UV detection serve as viable alternatives, particularly for routine quality control.[4] The choice of method depends on specific analytical needs, such as required sensitivity, sample matrix complexity, and available instrumentation.[3]
Below is a comparison of expected performance parameters for GC-MS and HPLC-UV. Data for the non-fluorinated analogs are used as a proxy.[4]
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) (Data for 1-phenyl-2-propanone) | High-Performance Liquid Chromatography (HPLC-UV) (Data for a nitrophenylpropenone derivative) |
| Linearity (R²) | 0.9987[4] | > 0.999[4] |
| Accuracy (% Recovery) | 95.3% - 104.7%[4] | 98.0 - 102.0%[4] |
| Precision (% RSD) | < 5%[4] | < 2.0%[4] |
| Specificity | High (Mass spectral data provides definitive identification)[4] | High (Separates analyte from impurities based on retention time)[4] |
| Limit of Detection (LOD) | 5 µg (total amount)[4] | ~0.1 µg/mL[4] |
| Limit of Quantitation (LOQ) | 10 µg (total amount)[4] | ~0.3 µg/mL[4] |
Experimental Protocols
Detailed methodologies are essential for reproducible and accurate results. The following protocols are based on established methods for the synthesis and analysis of phenyl-2-nitropropene and its derivatives.[4][6]
1. Synthesis of this compound
This synthesis is typically achieved via a Henry-Knoevenagel condensation reaction.[7]
-
Reactants : 4-Fluorobenzaldehyde (B137897) and nitroethane.
-
Procedure :
-
Mix 4-fluorobenzaldehyde and nitroethane.
-
Add a catalytic amount of n-butylamine. The mixture will typically turn yellow.[7]
-
Allow the reaction to proceed at room temperature. The reaction time can range from several days to weeks, or it can be accelerated with heating.[7][8]
-
The product, this compound, will often crystallize from the reaction mixture.[7]
-
Purify the crude product by recrystallization from a suitable solvent, such as isopropanol (B130326) or ethanol, to yield yellow crystals.[5][9]
-
2. Reduction of this compound (General Procedure)
-
Reactants : this compound, a reducing agent (e.g., Lithium Aluminum Hydride - LiAlH₄), and an appropriate solvent (e.g., dry Tetrahydrofuran - THF).[5]
-
Procedure :
-
Prepare a stirred suspension of the reducing agent (e.g., LiAlH₄) in the dry solvent (e.g., THF) in a reaction flask, typically under an inert atmosphere and cooled in an ice bath.[5]
-
Dissolve this compound in the same dry solvent.
-
Add the solution of the nitropropene dropwise to the reducing agent suspension.[5]
-
After the addition is complete, the reaction may be stirred at room temperature and then refluxed for a specified period to ensure completion.[5]
-
After cooling, the reaction is carefully quenched. The resulting mixture contains the reaction products.
-
The product mixture is then worked up, typically involving extraction into an organic solvent, which is then dried and evaporated to yield the crude product for analysis.[5]
-
3. GC-MS Analysis Protocol
The following parameters are based on established methods for the analysis of similar compounds and are suitable for identifying the reaction products.[4]
-
Instrumentation : Gas chromatograph coupled with a mass selective detector (MSD).
-
Column : VF-624ms (60 m, 0.25 mm i.d., 1.4 µm film thickness) or a similar mid-polarity capillary column.[4]
-
Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.[4]
-
Injection :
-
Mode : Split (e.g., 60:1 ratio).[4]
-
Injector Temperature : 250°C.
-
Injection Volume : 1 µL.
-
-
Oven Temperature Program :
-
Initial Temperature : 70°C, hold for 2 minutes.
-
Ramp : Increase to 280°C at 10°C/min.
-
Final Hold : Hold at 280°C for 5 minutes.
-
-
Mass Spectrometer :
-
MSD Transfer Line Temperature : 300°C.[4]
-
Ion Source Temperature : 180°C.[4]
-
Ionization Mode : Electron Ionization (EI) at 70 eV.[4]
-
Scan Range : m/z 40-400 for qualitative analysis.[4] For quantitative analysis, Selected Ion Monitoring (SIM) of characteristic ions is recommended for enhanced sensitivity.[4]
-
GC-MS Analysis Workflow
The overall workflow, from synthesis to data analysis, involves several key stages.
References
- 1. 4-Fluoro-P2NP | 4F-P2NP | this compound ) - SYNTHETIKA [synthetikaeu.com]
- 2. P2NP Phenyl-2-nitropropene Phenylnitropropene - SYNTHETIKA [synthetikaeu.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. Phenyl-2-nitropropene - Wikipedia [en.wikipedia.org]
- 7. 1-(2-Fluorophenyl)-2-nitropropene | Benchchem [benchchem.com]
- 8. scribd.com [scribd.com]
- 9. phenyl-nitropropene synthesis methods , Hive Methods Discourse [chemistry.mdma.ch]
A Comparative Guide to HPLC and Alternative Methods for Purity Assessment of 1-(4-Fluorophenyl)-2-nitropropene
The purity of 1-(4-Fluorophenyl)-2-nitropropene, a key intermediate in the synthesis of various pharmaceutical compounds, is critical for ensuring the safety and efficacy of the final products. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity determination of non-volatile organic compounds like this compound. This guide provides a comprehensive comparison of a typical reversed-phase HPLC (RP-HPLC) method with alternative analytical techniques, supported by representative experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their needs.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a powerful and widely used technique for separating and quantifying components in a mixture, making it highly suitable for purity analysis. For this compound, a reversed-phase HPLC method is commonly employed.
Potential Impurities:
During the synthesis of this compound, several impurities can arise from the starting materials or side reactions. These may include:
-
Impurity A: 4-Fluorobenzaldehyde (unreacted starting material)
-
Impurity B: Nitroethane (unreacted starting material)
-
Impurity C: By-products from side reactions (e.g., condensation products)
Quantitative Data Summary
The following table summarizes representative data from an HPLC analysis of a this compound sample, illustrating the separation of the main component from potential impurities.
| Compound | Retention Time (min) | Peak Area | % Area |
| Impurity A: 4-Fluorobenzaldehyde | 3.8 | 25000 | 0.8 |
| Impurity B: Nitroethane | 2.1 | 15000 | 0.5 |
| This compound | 7.2 | 2910000 | 98.0 |
| Impurity C: Unidentified By-product | 10.5 | 45000 | 0.7 |
Comparison of Analytical Methods
While HPLC is a robust method, other techniques can be employed for purity assessment, each with its own set of advantages and limitations.
| Analytical Technique | Principle | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | High resolution and sensitivity, well-established and versatile, suitable for non-volatile compounds. | Can be time-consuming, requires significant solvent consumption. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by detection based on their mass-to-charge ratio. | High sensitivity and selectivity, provides structural information for impurity identification. | Not suitable for non-volatile or thermally labile compounds without derivatization. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | The integral of an NMR signal is directly proportional to the number of nuclei. | Primary analytical method (no need for a reference standard of the analyte), provides structural information. | Lower sensitivity than chromatographic methods, requires a pure internal standard, potential for signal overlap. |
| Capillary Electrophoresis (CE) | Separation of ions in an electrolyte solution within a narrow capillary under an electric field. | High separation efficiency, low sample and reagent consumption. | Lower concentration sensitivity compared to HPLC-UV, reproducibility can be more challenging. |
Experimental Protocols
Detailed Protocol: Reversed-Phase HPLC
This protocol is a representative procedure for the purity assessment of this compound.
1. Instrumentation and Chromatographic Conditions:
-
System: HPLC system with a pump, autosampler, column oven, and UV-Vis detector.
-
Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v). The exact ratio may need to be optimized for the best separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: this compound has significant UV absorbance; a wavelength of 254 nm is typically suitable.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound reference standard in the mobile phase at a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1 - 50 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.
3. System Suitability:
Before sample analysis, inject a standard solution multiple times (e.g., n=6) to ensure the system is performing adequately. Key parameters to check include:
-
Tailing factor: Should be less than 2.
-
Theoretical plates: Should be greater than 2000.
-
Relative standard deviation (RSD) of peak areas: Should be less than 2%.
Visualizations
Caption: HPLC Purity Assessment Workflow.
Disclaimer: The experimental data and protocols provided are representative and may require optimization for specific laboratory conditions and instrumentation. Method validation should be performed according to the relevant regulatory guidelines.
A Head-to-Head Battle of Reducing Agents: LiAlH₄ vs. Catalytic Hydrogenation for Nitro Group Reduction
For researchers, scientists, and professionals in drug development, the reduction of a nitro group to a primary amine is a fundamental and frequently employed transformation. The choice of the reducing agent is critical, directly impacting yield, selectivity, and scalability. This guide provides an objective comparison of two stalwart methods: reduction with lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation, supported by experimental data and detailed protocols.
Executive Summary
Lithium aluminum hydride (LiAlH₄) is a powerful, albeit often unselective, reducing agent particularly effective for the conversion of aliphatic nitro compounds to their corresponding primary amines. Its application to aromatic nitro compounds is less straightforward, frequently yielding azo compounds as the primary product. In contrast, catalytic hydrogenation stands out as a more versatile and chemoselective method, applicable to both aliphatic and aromatic nitro compounds. The selectivity of catalytic hydrogenation can be finely tuned by the judicious choice of catalyst, support, and reaction conditions, making it a preferred method in complex molecule synthesis.
Performance Comparison: LiAlH₄ vs. Catalytic Hydrogenation
The following table summarizes the key performance indicators for both reduction methods, drawing on representative experimental data.
| Parameter | Lithium Aluminum Hydride (LiAlH₄) | Catalytic Hydrogenation |
| Substrate Scope | Primarily effective for aliphatic nitro compounds.[1] Aromatic nitro compounds often yield azo compounds.[1][2] Can be used for aromatic systems with additives like TiCl₄ to produce anilines.[3] | Highly versatile; effective for both aliphatic and aromatic nitro compounds.[1] |
| Chemoselectivity | Low. LiAlH₄ is a very strong reducing agent and will reduce many other functional groups (e.g., esters, carboxylic acids, amides, nitriles).[4] | High. Can be highly chemoselective by choosing the appropriate catalyst and conditions. For example, Pd/C is widely used, while Raney Ni can be employed to avoid dehalogenation.[1][5] |
| Typical Product | Aliphatic amines from aliphatic nitro compounds.[1] Azo compounds from aromatic nitro compounds.[2] | Primary amines from both aliphatic and aromatic nitro compounds.[6] |
| Reaction Conditions | Typically requires anhydrous ethereal solvents (e.g., diethyl ether, THF) and often conducted at low temperatures (e.g., 0 °C to room temperature). | Wide range of conditions. Can often be performed under mild conditions (e.g., room temperature, atmospheric H₂ pressure), but can also be conducted at elevated temperatures and pressures.[7][8] |
| Representative Yield | Aliphatic amines: Generally good to high yields (e.g., ~65-77% for nitropropenes).[9] Aromatic amines (with TiCl₄): High yields reported.[3] | Aromatic amines: Often excellent yields (e.g., >95% for nitrobenzene (B124822) to aniline (B41778) with Pd/C).[10][11] |
| Safety Concerns | Highly reactive and pyrophoric upon contact with water or protic solvents. Requires stringent anhydrous conditions. | Involves handling of flammable hydrogen gas. Catalysts like Raney nickel and dry Pd/C can be pyrophoric. |
Reaction Mechanisms and Experimental Workflows
The distinct outcomes of LiAlH₄ reduction and catalytic hydrogenation stem from their fundamentally different reaction mechanisms.
Lithium Aluminum Hydride (LiAlH₄) Reduction Pathway
The reduction with LiAlH₄ proceeds via a nucleophilic attack of the hydride ion (H⁻) on the electron-deficient nitrogen atom of the nitro group. For aromatic nitro compounds, the reaction intermediates can readily dimerize to form azo and azoxy compounds.
Catalytic Hydrogenation Pathway
Catalytic hydrogenation occurs on the surface of a heterogeneous catalyst. The reaction is a stepwise process involving the addition of hydrogen atoms to the nitro group, proceeding through nitroso and hydroxylamine (B1172632) intermediates to furnish the final amine.
General Experimental Workflow
The following diagram illustrates a generalized workflow for a typical lab-scale nitro group reduction experiment.
Detailed Experimental Protocols
Protocol 1: Reduction of an Aliphatic Nitro Compound using LiAlH₄
Reaction: Reduction of 1-nitropropane (B105015) to 1-propylamine.
Materials:
-
1-nitropropane
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether
-
Water
-
15% aqueous sodium hydroxide (B78521)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath.
Procedure:
-
A solution of 1-nitropropane (e.g., 0.1 mol) in anhydrous diethyl ether (100 mL) is prepared in a dropping funnel.
-
A suspension of LiAlH₄ (e.g., 0.15 mol) in anhydrous diethyl ether (150 mL) is placed in a three-necked round-bottom flask equipped with a condenser, a mechanical stirrer, and the dropping funnel. The setup is maintained under an inert atmosphere (e.g., nitrogen).
-
The flask is cooled in an ice bath, and the solution of 1-nitropropane is added dropwise to the stirred suspension of LiAlH₄ at a rate that maintains the reaction temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for an additional 2-3 hours.
-
The reaction is carefully quenched by the sequential dropwise addition of water (e.g., X mL, where X is the mass of LiAlH₄ in grams), followed by 15% aqueous sodium hydroxide (X mL), and finally water again (3X mL).
-
The resulting granular precipitate is filtered off and washed with diethyl ether.
-
The combined organic filtrate is dried over anhydrous magnesium sulfate, and the solvent is removed by rotary evaporation to yield 1-propylamine.
Protocol 2: Reduction of an Aromatic Nitro Compound using Catalytic Hydrogenation
Reaction: Reduction of nitrobenzene to aniline.
Materials:
-
Nitrobenzene
-
10% Palladium on carbon (Pd/C)
-
Ethanol (B145695) or Methanol
-
Hydrogen gas source (balloon or cylinder)
-
Round-bottom flask, magnetic stirrer, hydrogenation apparatus (e.g., Parr shaker or H-Cube).
Procedure:
-
A solution of nitrobenzene (e.g., 0.1 mol) in ethanol (150 mL) is placed in a round-bottom flask suitable for hydrogenation.
-
10% Pd/C catalyst (e.g., 1-2 mol%) is carefully added to the flask.
-
The flask is connected to a hydrogen source. The air in the flask is replaced with hydrogen by evacuating and backfilling with hydrogen gas three times.
-
The reaction mixture is stirred vigorously at room temperature under a positive pressure of hydrogen (e.g., balloon pressure or a set pressure on a Parr apparatus).
-
The progress of the reaction can be monitored by the uptake of hydrogen or by analytical techniques such as TLC or GC.
-
Upon completion, the hydrogen source is removed, and the reaction mixture is purged with nitrogen.
-
The catalyst is removed by filtration through a pad of Celite®. The Celite pad is washed with ethanol.
-
The solvent from the combined filtrate is removed under reduced pressure to afford aniline.
Conclusion
Both LiAlH₄ and catalytic hydrogenation are powerful tools for the reduction of nitro groups. For the reduction of simple aliphatic nitro compounds where other reducible functional groups are absent, LiAlH₄ offers a straightforward and effective method. However, for the synthesis of anilines and for substrates bearing other sensitive functionalities, the versatility and high chemoselectivity of catalytic hydrogenation make it the superior choice in most research and drug development settings. The selection of the optimal method will always depend on a careful evaluation of the specific substrate and the desired synthetic outcome.
References
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ncert.nic.in [ncert.nic.in]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Sciencemadness Discussion Board - Expected yield from LiAlH4 reduction of nitropropene to alkyl amine? - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Reactivity of 1-(4-Fluorophenyl)-2-nitropropene: A Comparative Guide to Substituted Nitropropenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 1-(4-fluorophenyl)-2-nitropropene against other substituted nitropropenes. The analysis is based on experimental data from peer-reviewed literature, focusing on key reactions such as Michael additions and synthesis yields. This document is intended to assist researchers in selecting appropriate substrates and reaction conditions for synthetic applications.
Executive Summary
The reactivity of the carbon-carbon double bond in 1-phenyl-2-nitropropene (B101151) and its derivatives is significantly influenced by the nature of the substituent on the phenyl ring. Electron-withdrawing groups, such as the fluorine atom in this compound, increase the electrophilicity of the β-carbon, leading to enhanced reactivity towards nucleophiles in reactions like the Michael addition. Conversely, electron-donating groups decrease this reactivity. This guide presents quantitative data to illustrate these trends and provides detailed experimental protocols for their determination.
Data Presentation: Reactivity in Michael Additions
While specific kinetic data for the Michael addition to this compound is not abundant in the available literature, a robust understanding of its reactivity can be extrapolated from studies on structurally similar β-nitrostyrenes. The presence of a β-methyl group in 1-phenyl-2-nitropropene derivatives may introduce some steric hindrance, potentially leading to slightly lower rate constants compared to their β-nitrostyrene counterparts.[1]
The following table summarizes the kinetic data for the Michael addition of piperidine (B6355638) to various para-substituted β-nitrostyrenes. The rate constants for both the uncatalyzed (k₂) and the amine-catalyzed (k₃) pathways are presented. An increase in these values corresponds to a higher reaction rate.
Table 1: Comparative Kinetic Data for the Michael Addition of Piperidine to Substituted β-Nitrostyrenes in Acetonitrile at 25.0 °C [1]
| Substituent (X) on Phenyl Ring | Hammett Constant (σₚ) | k₂ (M⁻¹s⁻¹) (Uncatalyzed) | k₃ (M⁻²s⁻¹) (Catalyzed) |
| p-OCH₃ | -0.27 | 0.35 | 1.88 |
| p-CH₃ | -0.17 | 0.50 | 2.50 |
| H | 0.00 | 0.78 | 4.17 |
| p-F | +0.06 | 1.00 | 5.50 |
| p-Cl | +0.23 | 1.33 | 7.50 |
| p-Br | +0.23 | 1.38 | 7.83 |
| p-CN | +0.66 | 4.83 | 35.8 |
| p-NO₂ | +0.78 | 8.33 | 66.7 |
Data extrapolated from a study on β-nitrostyrenes, which are close structural analogs of 1-phenyl-2-nitropropene derivatives.[1]
The data clearly demonstrates that electron-withdrawing substituents (positive Hammett constants) on the phenyl ring of the β-nitrostyrene accelerate the reaction.[1] This is consistent with an increase in the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack.[1] Based on this trend, this compound is expected to be more reactive than the unsubstituted 1-phenyl-2-nitropropene.
Data Presentation: Synthesis Yields
The yield of 1-phenyl-2-nitropropene derivatives through the condensation of the corresponding benzaldehyde (B42025) with nitroethane can also be influenced by the substituent on the aromatic ring. The following table provides a comparison of reported yields for the synthesis of various substituted nitropropenes.
Table 2: Comparative Yields for the Synthesis of Substituted 1-Phenyl-2-nitropropenes
| Substituent on Phenyl Ring | Product | Catalyst | Yield (%) |
| H | 1-Phenyl-2-nitropropene | n-Butylamine | 64 |
| H | 1-Phenyl-2-nitropropene | Cyclohexylamine | 78 |
| p-F | This compound | n-Butylamine | 79 |
| 3,4-methylenedioxy | 1-(3,4-Methylenedioxyphenyl)-2-nitropropene | n-Butylamine | High |
| 2,5-dimethoxy | 1-(2,5-Dimethoxyphenyl)-2-nitropropene | n-Butylamine | 91 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a representative synthesis of this compound via a Henry nitroaldol condensation.
Materials:
-
Nitroethane
-
n-Butylamine
-
Isopropyl alcohol
Procedure:
-
In a suitable flask, mix 4-fluorobenzaldehyde (e.g., 20.59 g, 166 mmol) with nitroethane (e.g., 12.44 g, 166 mmol).
-
Add a catalytic amount of n-butylamine (e.g., 0.61 g, 8.3 mmol, 5 mol%). The solution will typically turn yellow.
-
The mixture is swirled and left to react at room temperature in the dark. Droplets of water may be observed forming as the reaction progresses.
-
Allow the reaction to proceed for several days (e.g., 13-20 days) until a crystalline mass forms.
-
Break up the solid crystalline mass and rinse it with cold deionized water.
-
Recrystallize the crude product from boiling isopropyl alcohol to yield this compound as light yellow platelets.
Protocol 2: Kinetic Analysis of Michael Addition by UV-Vis Spectroscopy
This protocol outlines a method for determining the kinetics of the Michael addition of a nucleophile to a substituted nitropropene.[1]
Materials and Instrumentation:
-
Substituted 1-phenyl-2-nitropropene (e.g., this compound)
-
Nucleophile (e.g., piperidine)
-
Anhydrous solvent (e.g., acetonitrile)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the substituted 1-phenyl-2-nitropropene in the chosen solvent (e.g., 10 mM).
-
Prepare a series of stock solutions of the nucleophile at different concentrations (e.g., 100 mM, 200 mM, 300 mM, 400 mM, 500 mM).[1]
-
-
Kinetic Measurements:
-
Set the spectrophotometer to the wavelength of maximum absorbance (λmax) of the nitropropene and equilibrate the cell holder to the desired temperature (e.g., 25.0 °C).[1]
-
For each kinetic run, pipette the solvent and a specific concentration of the nucleophile solution into a quartz cuvette.
-
Initiate the reaction by adding a small aliquot of the nitropropene stock solution to the cuvette, ensuring rapid mixing.
-
Immediately begin recording the absorbance at λmax as a function of time until the reaction is complete (i.e., the absorbance stabilizes).[1]
-
-
Data Analysis:
-
Under pseudo-first-order conditions (with the nucleophile in large excess), determine the observed rate constant (k_obs) by fitting the absorbance versus time data to a single exponential decay function: Aₜ = A∞ + (A₀ - A∞)e^(-k_obs*t).[1]
-
To determine the second-order rate constant (k₂), plot k_obs against the concentration of the nucleophile. The slope of the resulting linear plot will be k₂.[1]
-
Mandatory Visualization
Caption: Generalized mechanism of the Michael addition to a substituted nitropropene.
Caption: Experimental workflow for kinetic analysis of a Michael addition reaction.
References
A Comparative Spectral Analysis: Salicylic Acid and Acetylsalicylic Acid (Aspirin)
An objective guide for researchers, scientists, and drug development professionals on the spectral differences between the starting material, salicylic (B10762653) acid, and the final product, acetylsalicylic acid (aspirin). This guide provides a comprehensive comparison of their spectral data, supported by detailed experimental protocols.
The conversion of salicylic acid to acetylsalicylic acid is a cornerstone of organic synthesis, widely performed in both academic and industrial settings. The success of this esterification reaction is paramount, and its confirmation relies heavily on spectroscopic analysis. This guide offers a detailed comparison of the spectral data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) for both the starting material and the final product.
Data Presentation: A Head-to-Head Spectral Comparison
The following tables summarize the key quantitative spectral data for salicylic acid and acetylsalicylic acid, highlighting the distinct features that allow for unequivocal differentiation between the two compounds.
Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Salicylic Acid | ~10-12 | Singlet (broad) | 1H | Carboxylic Acid (-COOH) |
| ~7.95 | Doublet of doublets | 1H | Aromatic C-H | |
| ~7.50 | Triplet of doublets | 1H | Aromatic C-H | |
| ~7.00 | Doublet | 1H | Aromatic C-H | |
| ~6.90 | Triplet of doublets | 1H | Aromatic C-H | |
| ~5.5 (variable) | Singlet (broad) | 1H | Phenolic Hydroxyl (-OH) | |
| Acetylsalicylic Acid | ~11.77 | Singlet (broad) | 1H | Carboxylic Acid (-COOH)[1] |
| 8.12 | Doublet | 1H | Aromatic C-H (ortho to -COOH)[1] | |
| 7.66 | Triplet | 1H | Aromatic C-H (para to -COOH)[1] | |
| 7.28 | Triplet | 1H | Aromatic C-H (para to -OCOCH₃)[1] | |
| 7.16 | Doublet | 1H | Aromatic C-H (ortho to -OCOCH₃)[1] | |
| 2.36 | Singlet | 3H | Acetyl Methyl (-COCH₃)[1] |
Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm | Assignment |
| Salicylic Acid | ~174 | Carboxylic Acid Carbonyl (C=O) |
| ~161 | Aromatic Carbon (-OH attached) | |
| ~136 | Aromatic C-H | |
| ~130 | Aromatic C-H | |
| ~119 | Aromatic C-H | |
| ~117 | Aromatic C-H | |
| ~115 | Aromatic Carbon (-COOH attached) | |
| Acetylsalicylic Acid | ~170 | Carboxylic Acid Carbonyl (C=O) |
| ~169 | Ester Carbonyl (C=O) | |
| ~151 | Aromatic Carbon (-OCOCH₃ attached) | |
| ~134 | Aromatic C-H | |
| ~131 | Aromatic C-H | |
| ~126 | Aromatic C-H | |
| ~124 | Aromatic Carbon (-COOH attached) | |
| ~122 | Aromatic C-H | |
| ~21 | Acetyl Methyl Carbon (-CH₃) |
Table 3: FTIR Spectral Data (cm⁻¹)
| Compound | Absorption Band (cm⁻¹) | Functional Group |
| Salicylic Acid | 3233 (broad) | O-H stretch (phenolic) |
| 3000-2500 (broad) | O-H stretch (carboxylic acid)[2] | |
| 1652-1670 | C=O stretch (carboxylic acid) | |
| 1610-1558 | C=C stretch (aromatic) | |
| 1444-1503 | C-C stretch (aromatic) | |
| Acetylsalicylic Acid | 3000-2500 (broad) | O-H stretch (carboxylic acid) |
| 1753 | C=O stretch (ester)[3] | |
| 1689 | C=O stretch (carboxylic acid)[3] | |
| 1608 | C=C stretch (aromatic)[3] | |
| 1306-1219 | C-O stretch (ester and carboxylic acid)[4] |
Table 4: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (M⁺) m/z | Key Fragment Ions (m/z) |
| Salicylic Acid | 138[5] | 120 ([M-H₂O]⁺), 92 ([M-CO₂H]⁺)[5][6] |
| Acetylsalicylic Acid | 180 | 138 ([M-CH₂CO]⁺), 120 ([M-CH₂CO-H₂O]⁺), 92 ([M-CH₂CO-CO₂H]⁺) |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Synthesis of Acetylsalicylic Acid
-
Reactant Preparation: In a 50 mL Erlenmeyer flask, combine 2.0 g of salicylic acid with 5.0 mL of acetic anhydride.
-
Catalyst Addition: Carefully add 5 drops of 85% phosphoric acid to the flask.
-
Reaction: Gently swirl the flask to mix the reactants and heat it in a water bath maintained at 70-80°C for 15 minutes.
-
Hydrolysis of Excess Acetic Anhydride: Cautiously add 2 mL of deionized water to the warm flask to decompose any unreacted acetic anhydride.
-
Crystallization: Add 20 mL of cold deionized water to the flask and place it in an ice bath to facilitate the crystallization of aspirin (B1665792).
-
Isolation and Purification: Collect the aspirin crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold water. The crude product can be further purified by recrystallization from an ethanol/water mixture.
Spectroscopic Analysis
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample (salicylic acid or acetylsalicylic acid) in 0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.
-
¹H NMR Parameters: Set the spectral width to approximately 16 ppm, the number of scans to 16, and the relaxation delay to 1 second.
-
¹³C NMR Parameters: Set the spectral width to approximately 220 ppm, the number of scans to 1024, and use a proton-decoupled pulse sequence.
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
2. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[7][8] Press the mixture into a thin, transparent pellet using a hydraulic press.[8]
-
Instrumentation: Record the FTIR spectrum using a standard FTIR spectrometer.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[9] A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.
3. Mass Spectrometry (MS):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct insertion probe for solid samples.
-
Ionization: Utilize electron ionization (EI) with a standard energy of 70 eV.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a quadrupole or time-of-flight (TOF) mass analyzer.
-
Detection: Detect the ions and generate a mass spectrum displaying the relative abundance of each ion.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis and comparative spectral analysis of salicylic acid and acetylsalicylic acid.
Caption: Experimental workflow for aspirin synthesis and spectral comparison.
References
- 1. NMR Spectrum of Aspirin | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. Analysis of aspirin with IR | PPTX [slideshare.net]
- 5. researchgate.net [researchgate.net]
- 6. massbank.eu [massbank.eu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. aab-ir.ro [aab-ir.ro]
A Comparative Guide to Validated Analytical Methods for the Quantification of 1-(4-Fluorophenyl)-2-nitropropene
For researchers, scientists, and professionals in drug development, the accurate quantification of synthetic intermediates is paramount. This guide provides a comparative overview of validated analytical methods for the quantification of 1-(4-Fluorophenyl)-2-nitropropene, a key building block in the synthesis of various pharmaceutical compounds. While specific validated method data for this compound is not extensively published, this guide leverages data from the closely related and structurally similar compound, 1-phenyl-2-nitropropene (B101151) (P2NP), to provide a reliable comparison of expected performance.[1] The primary analytical techniques discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV), which are the most prevalent methods for the analysis of such compounds.[1]
Comparison of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, specificity, and the nature of the sample matrix. Both GC-MS and HPLC-UV offer robust and reliable approaches for the quantification of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly specific and sensitive technique, making it particularly suitable for impurity profiling and forensic applications where definitive identification is crucial.[1] Due to the volatile nature of nitroalkenes, GC is well-suited for their analysis.[1]
High-Performance Liquid Chromatography (HPLC-UV) is a versatile and robust alternative, often preferred for routine quality control in a manufacturing environment.[1] It is particularly useful for the analysis of bulk materials and formulated products.[1]
The following table summarizes the typical validation parameters for these two methods, based on data for structurally similar compounds.[1]
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) (Data for 1-phenyl-2-propanone) | High-Performance Liquid Chromatography (HPLC-UV) (Data for a nitrophenylpropenone derivative) |
| Linearity (R²) | 0.9987[1] | > 0.999[1] |
| Accuracy (% Recovery) | 95.3% - 104.7%[1] | 98.0 - 102.0%[1] |
| Precision (% RSD) | < 5%[1] | < 2.0%[1] |
| Specificity | High (Mass spectral data provides definitive identification)[1] | High (Separates analyte from impurities based on retention time)[1] |
| Limit of Detection (LOD) | 5 µg (total amount)[1] | ~0.1 µg/mL[1] |
| Limit of Quantitation (LOQ) | 10 µg (total amount)[1] | ~0.3 µg/mL[1] |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of these analytical methods. The following protocols are based on established methods for P2NP and related compounds.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
This method provides high specificity and sensitivity.
Instrumentation:
-
Gas chromatograph equipped with a mass selective detector (MSD)
-
Capillary column: VF-624MS (60 m, 0.25 mm i.d., 1.4 µm film thickness) or similar[1]
-
Autosampler
Chromatographic Conditions:
-
Carrier Gas: Helium at a flow rate of 1.0 mL/min[1]
-
Injection Mode: Split (e.g., 60:1 ratio)[1]
-
Injector Temperature: 250°C
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
MSD Transfer Line Temperature: 300°C[1]
-
Ion Source Temperature: 180°C[1]
-
Mass Spectrometer Mode: Electron Ionization (EI) at 70 eV[1]
-
Scan Range: m/z 40-400 for qualitative analysis. For quantitative analysis, selected ion monitoring (SIM) of characteristic ions is recommended for enhanced sensitivity.[1]
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.[1]
-
Calibration Standards: Prepare a series of working standards by diluting the stock solution to cover the desired concentration range (e.g., 0.1 - 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the same solvent as the standards to achieve a concentration within the calibration range.
High-Performance Liquid Chromatography (HPLC-UV)
This method is robust and suitable for routine quality control.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV-Vis detector
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[1]
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v). The exact ratio may need to be optimized for the best separation.[1]
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: 30°C[1]
-
Detection Wavelength: Based on the chromophore of similar nitroalkenes, detection wavelengths around 225 nm and 304 nm are expected to be suitable. The longer wavelength is generally preferred for better specificity.[1]
-
Injection Volume: 10 µL[1]
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound reference standard in the mobile phase at a concentration of 1 mg/mL.[1]
-
Calibration Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1 - 50 µg/mL).[1]
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.[1]
Visualizations
The following diagrams illustrate the general workflows for the described analytical methods.
Caption: General workflow for GC-MS analysis.
Caption: General workflow for HPLC-UV analysis.
References
A Comparative Guide to Solvent Effects on the Yield of 1-(4-Fluorophenyl)-2-nitropropene
For researchers and professionals in the fields of organic synthesis and drug development, the optimization of reaction conditions is a critical step in ensuring efficient and high-yielding production of target molecules. This guide provides a comparative analysis of the impact of different solvents on the yield of 1-(4-Fluorophenyl)-2-nitropropene, a key intermediate in the synthesis of various pharmaceutical compounds. The synthesis is achieved through a Henry reaction, a base-catalyzed carbon-carbon bond formation between 4-fluorobenzaldehyde (B137897) and nitroethane.
Quantitative Data Summary
The following table summarizes the reported yields of this compound and its non-fluorinated analog, 1-phenyl-2-nitropropene, in various solvent systems. This data provides insight into the influence of the reaction medium on the efficiency of the Henry reaction for this class of compounds.
| Solvent/System | Catalyst | Product | Yield (%) | Reference |
| No Co-Solvent | n-Butylamine | This compound | 79% | [1] |
| Isopropyl Alcohol | Methylamine (B109427) | 1-Phenyl-2-nitropropene | 81% | [2][3] |
| Isopropyl Alcohol | Methylamine | 1-Phenyl-2-nitropropene | 79% | [2][3] |
| Ethanol | Methylamine | 1-Phenyl-2-nitropropene | 75% | [2][3] |
| Ethanol | Methylamine | 1-Phenyl-2-nitropropene | 71% | [2][3] |
| Toluene | n-Butylamine | 1-Phenyl-2-nitropropene | >60% | [2][3] |
| Benzene | n-Butylamine | 1-Phenyl-2-nitropropene | 65.6% | [2][3] |
| Glacial Acetic Acid | Cyclohexylamine | 1-Phenyl-2-nitropropene | 62% | [3] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its non-fluorinated analog are provided below. These protocols are representative of the conditions used to generate the data in the summary table.
Protocol 1: Synthesis of this compound (No Co-Solvent)[1]
-
Reactants:
-
4-Fluorobenzaldehyde
-
Nitroethane
-
n-Butylamine (catalyst)
-
-
Procedure:
-
In a suitable reaction vessel, mix equimolar amounts of 4-fluorobenzaldehyde and nitroethane.
-
Add a catalytic amount of n-butylamine to the mixture.
-
Allow the reaction to proceed at room temperature in the dark. The reaction progress can be monitored by observing the formation of a crystalline mass.
-
After the reaction is complete (which may take several days), the solid product is collected.
-
The crude product is purified by recrystallization from a suitable solvent, such as isopropyl alcohol, to yield light yellow platelets of this compound.
-
Protocol 2: Synthesis of 1-Phenyl-2-nitropropene in Alcoholic Solvent[2][3]
-
Reactants:
-
Nitroethane
-
Methylamine (aqueous solution, catalyst)
-
Alcoholic Solvent (e.g., Isopropyl Alcohol or Ethanol)
-
Procedure:
-
Dissolve benzaldehyde and a slight excess of nitroethane in the chosen alcoholic solvent in a round-bottom flask.
-
Add a catalytic amount of aqueous methylamine to the solution.
-
The mixture is stirred and may be gently heated for several hours to facilitate the reaction.
-
Upon cooling, the product may precipitate. If not, the addition of water can induce crystallization.
-
The crystalline product is collected by filtration and can be recrystallized from the same alcoholic solvent to improve purity.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the key stages of the synthesis and the logical relationship between the components of the Henry reaction.
Caption: General workflow for the synthesis of this compound.
Caption: Key steps in the Henry reaction for this compound synthesis.
References
A Comparative Guide to Alternative Synthetic Routes for 1-(4-Fluorophenyl)-2-nitropropene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of alternative synthetic methodologies for 1-(4-Fluorophenyl)-2-nitropropene, a key intermediate in the synthesis of various pharmaceutical compounds. The primary focus is on the variations of the Henry-Knoevenagel condensation reaction, which is the most common and versatile route for its preparation. We will explore different catalytic systems, reaction conditions, and their impact on yield, reaction time, and environmental footprint, supported by experimental data from analogous syntheses.
Primary Synthetic Pathway: The Henry-Knoevenagel Condensation
The synthesis of this compound is most effectively achieved through the Henry-Knoevenagel condensation. This reaction involves the base-catalyzed condensation of 4-fluorobenzaldehyde (B137897) with nitroethane.[1][2] The reaction proceeds via a nitroaldol addition to form a β-nitro alcohol intermediate, which is subsequently dehydrated to yield the target α,β-unsaturated nitroalkene.[2][3] The choice of catalyst and reaction conditions is critical and dictates the efficiency, speed, and overall yield of the synthesis.[4]
The general reaction is as follows:
Below, we compare several effective catalytic systems for this transformation.
Data Presentation: Comparison of Catalytic Systems
The selection of a suitable catalyst is a trade-off between reaction efficiency, cost, safety, and environmental impact.[4] The following table summarizes the performance of common catalytic systems based on reported experimental data for the synthesis of β-nitrostyrenes.
| Catalytic System | Typical Loading | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Advantages & Disadvantages |
| Primary Amines (e.g., n-Butylamine) | Catalytic | Toluene, Benzene, or neat | Room Temp. - Reflux | 6 h - 7 days | 40 - 85 | Advantages: Simple, mild conditions possible.[1] Disadvantages: Long reaction times at room temperature, potential for polymer formation.[4] |
| Ammonium (B1175870) Acetate (B1210297) | Stoichiometric | Glacial Acetic Acid | Reflux (100-115) | 2 - 6 h | 30 - 82 | Advantages: Generally useful, shorter reaction times than amines, avoids polymerization.[4][5] Disadvantages: Requires reflux and acidic conditions.[4] |
| Inorganic Bases (e.g., NaOH, KOH) | Stoichiometric | Methanol / Water | 10 - 15 | < 1 day | 80 - 83 | Advantages: High yields, rapid reaction.[6][7] Disadvantages: Requires careful temperature control to avoid side reactions; generates salt waste.[7] |
| Microwave-Assisted (Ammonium Acetate) | Catalytic | None (neat) or solid support (Al₂O₃) | 150 (Irradiation) | 4 - 6 min | High | Advantages: Drastically reduced reaction times, often improved yields, solvent-free options.[4][5][8] Disadvantages: Requires specialized microwave equipment.[4] |
| Ionic Liquids (e.g., [SFHEA][HSO₄]) | Varies | None (neat) | 60 | 1 - 2.5 h | up to 98 | Advantages: High yields, short reaction times, reusable catalyst, solvent-free.[4] Disadvantages: Higher initial cost of the catalyst.[4] |
Experimental Protocols
The following are representative protocols for the synthesis of this compound, adapted from established procedures for similar nitrostyrenes.
Protocol 1: Primary Amine Catalysis (n-Butylamine)
This protocol is adapted from the general synthesis of phenyl-2-nitropropene.[1][9]
Materials:
-
4-Fluorobenzaldehyde
-
Nitroethane
-
n-Butylamine
-
Ethanol (B145695) or Toluene
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 4-fluorobenzaldehyde (1.0 eq), nitroethane (1.2 eq), and the chosen solvent (e.g., toluene, 2 mL per gram of aldehyde).
-
Add n-butylamine (0.1 eq) to the mixture. The solution will typically turn yellow.[2]
-
Heat the mixture to reflux and stir for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then in an ice bath to induce crystallization.
-
If crystallization does not occur, reduce the solvent volume under vacuum.
-
Collect the yellow crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry.
-
The crude product can be recrystallized from hot ethanol to yield pure this compound.[6]
Protocol 2: Ammonium Acetate Catalysis
This method is widely used due to its reliability and avoidance of strong bases.[4][10]
Materials:
-
4-Fluorobenzaldehyde
-
Nitroethane
-
Ammonium Acetate
-
Glacial Acetic Acid
Procedure:
-
In a round-bottom flask fitted with a reflux condenser and magnetic stirrer, dissolve 4-fluorobenzaldehyde (1.0 eq) and ammonium acetate (0.4 eq) in glacial acetic acid.[10]
-
Add nitroethane (1.2 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 100-115 °C) with constant stirring for 2-4 hours.[10] Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and pour it into a beaker containing ice-water. A yellow solid precipitate of the product will form.[10]
-
Collect the solid by vacuum filtration and wash thoroughly with cold water to remove residual acetic acid and ammonium acetate.[10]
-
Recrystallize the crude product from ethanol to obtain pure yellow crystals of this compound.[10]
Protocol 3: Microwave-Assisted Organic Synthesis (MAOS)
This protocol offers a significant reduction in reaction time.[5]
Materials:
-
4-Fluorobenzaldehyde
-
Nitroethane
-
Potassium Carbonate (K₂CO₃)
-
Aluminum Oxide (Al₂O₃, neutral)
Procedure:
-
In a mortar, finely grind a mixture of 4-fluorobenzaldehyde (5 mmol), nitroethane (25 mmol), potassium carbonate (0.35 g), and aluminum oxide (5 g).[5]
-
Place the resulting powder in an open beaker and subject it to microwave irradiation (e.g., 175-225 W) for 4-6 minutes.[5] Ensure the setup is in a well-ventilated fume hood.
-
After irradiation, allow the mixture to cool to room temperature.
-
Extract the product from the solid support using a suitable solvent like dichloromethane (B109758) or ethyl acetate.
-
Filter the mixture and remove the solvent from the filtrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to yield pure this compound.[5]
Mandatory Visualization
The logical relationship between the starting materials and the various synthetic pathways to the final product is illustrated below.
Caption: Synthetic pathways to this compound.
References
- 1. Phenyl-2-nitropropene - Wikipedia [en.wikipedia.org]
- 2. 1-(2-Fluorophenyl)-2-nitropropene | Benchchem [benchchem.com]
- 3. Henry Reaction [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. books.rsc.org [books.rsc.org]
- 9. scribd.com [scribd.com]
- 10. benchchem.com [benchchem.com]
Benchmarking new catalysts for nitroalkene synthesis against traditional methods
For researchers, scientists, and drug development professionals, the synthesis of nitroalkenes is a critical step in the creation of a wide array of valuable organic compounds. The traditional Henry reaction has long been the cornerstone of this process. However, recent advancements in catalysis are offering significantly improved efficiency, selectivity, and sustainability. This guide provides a comprehensive benchmark of new catalytic systems against traditional methods, supported by experimental data and detailed protocols.
The Henry (or nitroaldol) reaction, a carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound, is the most versatile method for synthesizing nitroalkenes.[1] The reaction typically proceeds in two steps: an initial aldol-type addition to form a β-nitro alcohol, followed by dehydration to yield the nitroalkene. While effective, traditional methods often rely on strong bases and can lack stereoselectivity.[2] The development of advanced catalytic systems, including transition metal complexes and organocatalysts, has addressed many of these limitations, offering milder reaction conditions, higher yields, and excellent control over stereochemistry.[3][4]
Performance Benchmark: New Catalysts vs. Traditional Methods
The true measure of a catalyst's utility lies in its performance. The following tables summarize quantitative data from various studies, comparing traditional base-catalyzed methods with modern transition metal and organocatalyzed systems for the synthesis of β-nitro alcohols, the direct precursors to nitroalkenes.
Table 1: Synthesis of 2-Nitro-1-(4-nitrophenyl)ethanol
| Catalyst System | Base/Additive | Solvent | Time | Temperature | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Traditional Method | |||||||
| Imidazole (Lewis Base) | - | Water | 10 min | Room Temp. | 88 | Not Reported | [5] |
| Transition Metal Catalyst | |||||||
| CuI / H₂L | - | THF | 2 hours | 295 K | 99 | 90-92 | [6] |
| CuI / H₂L | - | THF | 12 hours | 273 K | 99 | 90-92 | [6] |
| Organocatalyst | |||||||
| Axially Chiral Guanidine Base | - | Toluene | 48 hours | -20 °C | 95 | 93 | [7] |
Table 2: Synthesis of various β-Nitro Alcohols
| Catalyst System | Reactants | Solvent | Time | Temperature | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee %) | Reference |
| Traditional Method | ||||||||
| DBU | N-protected amino aldehyde + Nitroalkane | THF | 16 hours | 0 °C to r.t. | Moderate to High | Not Reported | Not Applicable | [1] |
| KOH | N-protected amino aldehyde + Nitroalkane | MeOH/H₂O | 16 hours | 0 °C to r.t. | Moderate to High | Not Reported | Not Applicable | [1] |
| Transition Metal Catalyst | ||||||||
| Cu(OAc)₂ + Chiral Bis(oxazoline) | Aromatic aldehyde + 2-Nitropentane | Ethanol (B145695) | Not Specified | Room Temp. | High | Improved | High | [8] |
| Organocatalyst | ||||||||
| Bifunctional Guanidine/Thiourea | Aldehyde + Nitroalkane | Not Specified | Not Specified | Not Specified | High | High (syn) | High | [7] |
Experimental Protocols: A Closer Look at the Methodologies
Detailed and reproducible experimental protocols are crucial for the successful implementation of any synthetic method. Below are representative procedures for traditional base-catalyzed and modern copper-catalyzed Henry reactions.
Protocol 1: Traditional Base-Catalyzed Henry Reaction (using DBU)
This protocol describes a general procedure for the Henry reaction using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a base.[1]
-
To a solution of the desired nitroalkane (3.0 mmol) in extra dry tetrahydrofuran (B95107) (THF) (5.0 mL) in a flame-dried flask, add DBU (1.0 mmol, 151 mg) dropwise at 0 °C.
-
Stir the reaction mixture for 15 minutes at 0 °C.
-
Add a solution of the aldehyde (1.0 mmol) in extra dry THF (5.0 mL) dropwise to the mixture.
-
Continue stirring at 0 °C for 30 minutes, and then allow the reaction to proceed for 16-24 hours at room temperature.
-
Upon completion, remove the solvent under reduced pressure.
-
Dilute the residue with dichloromethane (B109758) (CH₂Cl₂) (5.0 mL) and proceed with aqueous workup and purification.
Protocol 2: Asymmetric Henry Reaction using a Copper(II)-Bis(oxazoline) Catalyst
This method employs a chiral copper(II) complex to achieve high enantioselectivity in the synthesis of β-nitro alcohols.[8]
-
In a round-bottom flask, dissolve copper(II) acetate (B1210297) (Cu(OAc)₂) (10 mol%) and a chiral bis(oxazoline) ligand (e.g., 2,2'-isopropylidenebis(4S-phenyl-2-oxazoline)) (11 mol%) in ethanol (0.5 M).
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the chiral catalyst complex.
-
Add the aromatic aldehyde (1.0 equivalent) to the catalyst solution.
-
Add the corresponding nitroalkane (1.5 equivalents) to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature or 0 °C) and monitor its progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate, followed by washing the combined organic layers with brine, drying over anhydrous MgSO₄, and concentrating under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizing the Process: Workflows and Mechanisms
To further elucidate the experimental and conceptual frameworks of benchmarking new catalysts, the following diagrams are provided.
Caption: A generalized workflow for benchmarking new catalysts against traditional methods.
Caption: The reaction pathway of the base-catalyzed Henry reaction.
Conclusion
The landscape of nitroalkene synthesis is evolving rapidly, with new catalysts offering significant advantages over traditional methods. Transition metal complexes and organocatalysts can provide substantial improvements in yield, reaction time, and, most notably, stereoselectivity. For research and development in pharmaceuticals and fine chemicals, where enantiopurity is often paramount, these modern catalytic systems represent a powerful tool. While traditional base-catalyzed methods remain relevant for their simplicity and cost-effectiveness in certain applications, the data clearly indicates that for complex and stereochemically demanding syntheses, the adoption of newer catalytic technologies is highly advantageous. This guide serves as a starting point for researchers to navigate the expanding options and select the optimal catalytic system for their specific synthetic challenges.
References
- 1. mdpi.com [mdpi.com]
- 2. Henry Reaction [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Enantioselective catalysts for the Henry reaction: fine-tuning the catalytic components - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 1-(4-Fluorophenyl)-2-nitropropene
For immediate reference, this guide provides critical safety and logistical information for the proper disposal of 1-(4-Fluorophenyl)-2-nitropropene. Researchers, scientists, and drug development professionals must handle this compound with caution due to its hazardous properties. Adherence to all local, state, and federal regulations for hazardous waste disposal is mandatory. This compound is intended for laboratory, R&D, industrial, or manufacturing use only and is not for food, drug, human, animal, or household use.[1]
Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is imperative to wear appropriate personal protective equipment to prevent inhalation and contact with skin and eyes. The compound is harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[2][3]
Table 1: Required Personal Protective Equipment
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Nitrile) | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes and dust. |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin. |
| Respiratory Protection | Use in a well-ventilated area or a certified fume hood. | To avoid inhalation of dust or vapors. |
Spill Management and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.
-
Evacuate and Ventilate : Clear the immediate area of all personnel and ensure adequate ventilation.
-
Containment : Use an inert, non-combustible absorbent material, such as sand or vermiculite, to contain the spill. Do not use combustible materials like paper towels.
-
Collection : Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container. Use spark-proof tools if necessary.
-
Decontamination : Clean the spill area with a suitable solvent, followed by washing with soap and water. All cleaning materials must also be disposed of as hazardous waste.
Step-by-Step Disposal Procedure
The recommended and safest method for the disposal of this compound is through a licensed hazardous waste disposal service. Do not dispose of this compound down the drain or in regular trash. [2][4]
-
Segregation and Storage :
-
Store the waste this compound in a compatible, tightly sealed container.[5]
-
Ensure the container is clearly and accurately labeled with the full chemical name: "this compound" and appropriate hazard warnings (e.g., "Harmful," "Irritant").
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]
-
-
Contact Professionals :
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[4]
-
Provide the EHS office or contractor with the Safety Data Sheet (SDS) and all available information about the compound.
-
-
Documentation :
-
Maintain a record of the amount of waste generated and the date of disposal, following your institution's and local regulatory requirements.
-
References
Essential Safety and Operational Guide for 1-(4-Fluorophenyl)-2-nitropropene
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No official, comprehensive Safety Data Sheet (SDS) for 1-(4-Fluorophenyl)-2-nitropropene was located. The following information is a synthesis of data from chemical suppliers and SDSs for structurally similar compounds, such as 1-Phenyl-2-nitropropene. It is imperative to treat this compound with a high degree of caution and to consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Immediate Safety and Hazard Information
This compound is a yellow to orange crystalline solid.[1] It is classified as a hazardous substance and requires careful handling to avoid exposure.
Primary Hazards:
-
Acute Oral Toxicity: Statements range from "Harmful if swallowed" to "Toxic if swallowed".[1][2]
-
Skin and Eye Irritation: Causes skin and serious eye irritation.[3]
-
Respiratory Irritation: May cause respiratory irritation.[3]
The toxicological properties of this specific compound have not been fully investigated, warranting a cautious approach.[4][5]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber for splash protection, Butyl rubber for extended contact). | To prevent skin contact. Immediately change gloves upon contamination. |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. | To protect eyes from splashes or dust particles. |
| Skin and Body | Standard laboratory coat. An impervious apron may be necessary for larger quantities. | To protect clothing and skin from contamination. |
| Respiratory | All handling of solid and dissolved forms should occur in a certified chemical fume hood. | To avoid the inhalation of dust or vapors. |
Experimental Protocols: Handling and Storage
Handling:
-
Always handle this compound within a chemical fume hood to minimize inhalation exposure.
-
Avoid the formation of dust when handling the solid material.[1]
-
Use appropriate tools, such as a spatula, for transferring the chemical.
-
Ensure adequate ventilation in the laboratory.
-
Wash hands and any exposed skin thoroughly after handling.[2]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[2]
Storage:
-
Store in a tightly sealed, properly labeled container.[1]
-
Keep in a cool, dry, and well-ventilated area.[1]
-
Protect from light, heat, and incompatible materials such as strong oxidizing agents.[1]
Operational Plans: Spill and Disposal
Spill Management:
-
Evacuate and Isolate: Immediately clear the area of all personnel and restrict access.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Personal Protection: Don the appropriate PPE before attempting cleanup.
-
Containment: For liquid spills, create a dike around the spill using an inert absorbent material like sand or vermiculite. For solid spills, carefully sweep to avoid creating dust.[6][7]
-
Collection: Carefully scoop the absorbed material or solid into a designated, clearly labeled hazardous waste container.[6][7]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Reporting: Report the spill to your supervisor and your institution's EHS department.[6]
Waste Disposal Plan:
-
Categorization: this compound is a halogenated organic compound and must be disposed of as hazardous waste.
-
Collection: Collect all waste, including contaminated PPE and cleaning materials, in a compatible, sealed, and clearly labeled hazardous waste container.
-
Labeling: The container must be labeled with "Hazardous Waste" and the chemical name.
-
Storage of Waste: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials and ignition sources.
-
Disposal: Contact your institution's EHS office or a licensed hazardous waste disposal contractor for pickup and disposal. Do not dispose of this chemical down the drain or in regular trash.[3][8][9]
Visualization of Handling Workflow
References
- 1. synthetikaeu.com [synthetikaeu.com]
- 2. carolinachemical.com [carolinachemical.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Phenyl-2-nitropropene - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 7. ehs.utk.edu [ehs.utk.edu]
- 8. eCFR :: 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals [ecfr.gov]
- 9. epa.gov [epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
